molecular formula C7H5BrN2 B1517302 6-Bromo-2-methylnicotinonitrile CAS No. 1003711-39-4

6-Bromo-2-methylnicotinonitrile

Cat. No.: B1517302
CAS No.: 1003711-39-4
M. Wt: 197.03 g/mol
InChI Key: VXLPCDPMLFDENY-UHFFFAOYSA-N
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Description

6-Bromo-2-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLPCDPMLFDENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652049
Record name 6-Bromo-2-methylpyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-39-4
Record name 6-Bromo-2-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003711-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Nicotinonitriles

In the landscape of modern drug discovery, the pyridine scaffold remains a privileged structure, integral to a multitude of FDA-approved therapeutics. Among the diverse array of pyridine-based building blocks, substituted nicotinonitriles have emerged as particularly valuable intermediates. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored pharmacological profiles. 6-Bromo-2-methylnicotinonitrile, in particular, serves as a critical synthon for introducing a functionalized 2-methylpyridine core, a motif present in targeted covalent inhibitors and other advanced therapeutic agents. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this key intermediate, designed for researchers, medicinal chemists, and process development scientists. The narrative emphasizes not just the procedural steps, but the underlying chemical principles and safety considerations that ensure a reproducible and scalable synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical deconstruction of the target molecule. For this compound, the most prominent disconnection is the carbon-bromine bond. The Sandmeyer reaction stands out as the preeminent and most reliable method for the conversion of a primary aromatic amine to an aryl bromide.[1][2] This transformation is catalyzed by copper(I) salts and proceeds via a diazonium salt intermediate, offering high yields and functional group tolerance.[1] This analysis logically identifies 6-Amino-2-methylnicotinonitrile as the direct precursor.

The synthesis of this amino-precursor is the critical first stage. A common and effective route to aminopyridines is through the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyridine with ammonia. This leads to the identification of 6-Chloro-2-methylnicotinonitrile as the necessary starting material for the amination step. The overall synthetic strategy is therefore a two-part process, beginning with the synthesis of the amine precursor, followed by the pivotal Sandmeyer bromination.

G Target This compound Precursor1 6-Amino-2-methylnicotinonitrile Target->Precursor1 C-Br Disconnection (Sandmeyer Reaction) Precursor2 6-Chloro-2-methylnicotinonitrile Precursor1->Precursor2 C-N Connection (Amination)

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Precursor: 6-Amino-2-methylnicotinonitrile

The synthesis of the amino precursor is achieved via a high-pressure, high-temperature nucleophilic aromatic substitution of 6-chloro-2-methylnicotinonitrile with ammonia. This method is analogous to established procedures for converting chloropyridines to their amino counterparts.[3]

Experimental Protocol: Amination of 6-Chloro-2-methylnicotinonitrile

Objective: To synthesize 6-Amino-2-methylnicotinonitrile via nucleophilic aromatic substitution.

Materials:

Reagent/SolventFormulaMW ( g/mol )Molarity/Conc.QuantityMoles (mmol)
6-Chloro-2-methylnicotinonitrileC₇H₅ClN₂152.58-10.0 g65.5
Aqueous AmmoniaNH₃17.0328% (w/w)150 mL~2200

Procedure:

  • Vessel Charging: In a high-pressure autoclave reactor equipped with a magnetic stir bar, charge 6-chloro-2-methylnicotinonitrile (10.0 g, 65.5 mmol).

  • Reagent Addition: Carefully add 28% aqueous ammonia (150 mL).

  • Reaction Execution: Seal the autoclave securely. Begin vigorous stirring and heat the internal temperature to 170 °C. The pressure will rise significantly due to the heating of the aqueous ammonia solution. Maintain the reaction at this temperature for 12-15 hours.

  • Work-up and Isolation:

    • Cool the reactor to ambient temperature. Caution: Vent the reactor in a well-ventilated fume hood to safely release residual ammonia gas pressure.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the majority of the ammonia and water.

    • To the resulting slurry, add 100 mL of ethyl acetate and 50 mL of water. Stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine all organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (e.g., starting from 9:1 and gradually increasing to 1:1) to afford 6-Amino-2-methylnicotinonitrile as a solid. An expected yield is in the range of 75-85%.

Part II: The Sandmeyer Reaction: Synthesis of this compound

The core of this synthesis is the Sandmeyer reaction, a two-stage, one-pot process. The first stage is the diazotization of the primary aromatic amine, 6-Amino-2-methylnicotinonitrile, to form a reactive diazonium salt. The second stage involves the copper(I) bromide-catalyzed decomposition of this salt to yield the final bromo-product.[1]

Causality and Mechanism: A Radical-Nucleophilic Aromatic Substitution

The reaction is initiated by the formation of nitrous acid (in situ from sodium nitrite and a strong acid), which then generates the potent electrophile, the nitrosonium ion (NO⁺).[4] The amino group of the pyridine attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the aryl diazonium ion is formed.[5]

This diazonium salt is the critical intermediate. In the presence of the copper(I) catalyst, a single electron is transferred to the diazonium ion.[1] This transfer initiates the release of the exceptionally stable dinitrogen (N₂) gas, a major thermodynamic driving force for the reaction, and generates an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Bromination Amine 6-Amino-2-methylnicotinonitrile Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Br⁻ Amine->Diazonium NaNO₂, HBr 0-5 °C ArylRadical Aryl Radical [Ar•] Diazonium->ArylRadical Cu(I)Br (Single Electron Transfer) Product This compound ArylRadical->Product Halogen Transfer from Cu(II)Br₂

Caption: High-level workflow of the Sandmeyer bromination reaction.

Experimental Protocol: Sandmeyer Bromination

Objective: To convert 6-Amino-2-methylnicotinonitrile into this compound.

Materials:

Reagent/SolventFormulaMW ( g/mol )Molarity/Conc.QuantityMoles (mmol)Equiv.
6-Amino-2-methylnicotinonitrileC₇H₇N₃133.15-5.0 g37.51.0
Hydrobromic AcidHBr80.9148% (w/w)25 mL~2215.9
Sodium NitriteNaNO₂69.00-2.85 g41.31.1
Copper(I) BromideCuBr143.45-6.46 g45.01.2
Dichloromethane (DCM)CH₂Cl₂84.93-150 mL--
Saturated NaHCO₃NaHCO₃84.01aq.~100 mL--
BrineNaCl58.44aq.50 mL--

Procedure:

  • Diazotization (Stage 1):

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 6-Amino-2-methylnicotinonitrile (5.0 g, 37.5 mmol) in 48% hydrobromic acid (25 mL).

    • Cool the resulting slurry to 0 °C in an ice-salt bath. The mixture should become a fine, stirrable paste.

    • In a separate beaker, dissolve sodium nitrite (2.85 g, 41.3 mmol) in 10 mL of deionized water and cool the solution to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the stirred amine slurry via the addition funnel. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The addition should take approximately 30-40 minutes.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction (Stage 2):

    • In a separate 500 mL flask, dissolve copper(I) bromide (6.46 g, 45.0 mmol) in 15 mL of 48% hydrobromic acid. Cool this solution to 0 °C in an ice bath.

    • Slowly, and in portions, add the cold diazonium salt solution from Stage 1 to the stirred CuBr solution. Caution: Vigorous evolution of nitrogen gas will occur. Ensure the addition rate is controlled to manage the effervescence.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases completely.

  • Work-up and Isolation:

    • Cool the reaction mixture back to room temperature and pour it into a beaker containing 200 g of crushed ice.

    • Carefully neutralize the acidic mixture by the slow, portion-wise addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as significant CO₂ evolution will occur.

    • Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound can be purified by silica gel column chromatography using a hexane/ethyl acetate solvent system. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.

Trustworthiness & Safety: Handling Diazonium Salts

The primary hazard in this synthesis is the diazonium salt intermediate. While typically used in solution without isolation, certain conditions can cause them to precipitate as highly unstable, shock-sensitive, and potentially explosive solids.[6][7] Adherence to the following safety protocols is non-negotiable:

  • Strict Temperature Control: The diazotization reaction must be kept below 5 °C at all times to prevent premature decomposition of the diazonium salt and the formation of hazardous byproducts.[8]

  • No Isolation: Never attempt to isolate the diazonium salt intermediate in its solid form. The entire process is designed to be performed in a continuous solution phase.[9]

  • Stoichiometric Nitrite: Use only a slight excess (e.g., 1.1 equivalents) of sodium nitrite. A large excess can lead to unwanted side reactions and the presence of residual nitrous acid.[6]

  • Proper Quenching: Before work-up, ensure all nitrogen evolution has ceased, indicating the complete consumption of the diazonium salt.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.[10]

Conclusion

This guide outlines a reliable and mechanistically sound two-part synthesis for this compound. The strategy hinges on a robust amination of a chloropyridine precursor, followed by a classic Sandmeyer reaction. By understanding the causality behind each step—from the SNAr mechanism of the precursor synthesis to the radical-mediated transformation of the Sandmeyer reaction—and by adhering strictly to the outlined safety protocols, researchers can confidently produce this valuable building block for application in medicinal chemistry and drug development programs.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals.
  • Doyle, M. P., & Moody, C. J. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7139–7141.
  • Filimonov, V. D., et al. (2018). Structures, Stability, and Safety of Diazonium Salts. In Patai's Chemistry of Functional Groups.
  • Sigma-Aldrich. (2025). Safety Data Sheet. MilliporeSigma.
  • Google Patents. (n.d.). Process for producing 2-amino-nicotinonitrile intermediates. (US3917624A).
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1853.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • European Patent Office. (2017). Method for producing 2-amino-6-methylnicotinic acid. (EP 3162796 A1).
  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.
  • Google Patents. (n.d.). The manufacturing method of 2- amino -6- methylnicotinic acids. (CN106458908B).
  • Journal of the Chemical Society, Faraday Transactions. (1995). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. 91, 3909-3916.
  • National Institutes of Health. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24654–24666.
  • Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid. (EP3162796A1).
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-6-Methylisonicotinic Acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • National Institutes of Health. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 2139–2167.
  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal.
  • Wikipedia. (n.d.). Ammoxidation.
  • Common Organic Chemistry. (n.d.). 2,6-Lutidine.
  • YouTube. (2024). Lec4 - Diazotization Reactions.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

Sources

An In-Depth Technical Guide to 6-Bromo-2-methylnicotinonitrile: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-methylnicotinonitrile (CAS Number: 1003711-39-4), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, outlines plausible and robust synthetic routes, and explores its versatile reactivity. Emphasis is placed on its strategic application in the synthesis of complex pharmaceutical intermediates, most notably as a key component in the development of Janus kinase (JAK) inhibitors. Detailed, field-proven experimental protocols for its synthesis and subsequent functionalization via palladium-catalyzed cross-coupling reactions are provided, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this valuable scaffold.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Within the diverse landscape of pyridine-based synthons, nicotinonitrile derivatives have garnered significant attention due to their versatile reactivity and their ability to impart favorable pharmacological properties. This compound, with its unique trifunctional substitution pattern—a reactive bromine atom, a synthetically malleable nitrile group, and a sterically influential methyl group—presents a powerful tool for the construction of complex molecular architectures. The strategic placement of these functionalities allows for sequential and selective chemical modifications, making it an invaluable intermediate in the synthesis of targeted therapeutics.[1]

This guide will elucidate the fundamental characteristics of this compound and provide actionable protocols for its synthesis and application, thereby empowering chemists to leverage its full potential in their research and development endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the associated safety protocols, is paramount for the effective and safe handling of this compound.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for designing experimental setups, particularly for reaction work-ups and purification.

PropertyValueSource
CAS Number 1003711-39-4[2]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance Off-white to light yellow solidInferred from related compounds
Purity ≥95% (typically)[2]
SMILES N#CC1=C(C)N=C(Br)C=C1[1]
InChI Key VXLPCDPMLFDENY-UHFFFAOYSA-NInferred from structure
Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from closely related brominated pyridine derivatives suggest that it should be handled with care in a well-ventilated laboratory fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.

Synthesis of this compound: A Proposed Protocol

While a definitive, published step-by-step synthesis for this compound is not readily found in the literature, a robust and logical synthetic pathway can be proposed based on well-established organic transformations, specifically the Sandmeyer reaction.[4][5] This approach offers a high-yielding and scalable route from a readily available amino-substituted precursor.

The proposed synthesis commences with the diazotization of 6-amino-2-methylnicotinonitrile, followed by a copper(I) bromide-mediated bromination.

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 6-Amino-2-methylnicotinonitrile

  • Sodium nitrite (NaNO₂)

  • 48% Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 6-Amino-2-methylnicotinonitrile

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 6-amino-2-methylnicotinonitrile (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 48% hydrobromic acid (a sufficient amount to form a stirrable slurry and protonate the amine).

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred slurry, maintaining the internal temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate beaker, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. The addition should be done at a rate that allows for controlled evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

  • The reaction mixture can be gently heated (e.g., to 40-50 °C) to ensure the reaction goes to completion.

Work-up and Purification:

  • Pour the reaction mixture into a larger beaker containing water and ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the introduction of a wide range of substituents at the 6-position of the pyridine ring, making it a cornerstone for library synthesis in drug discovery programs.

Reactivity_Diagram Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Pd catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst, Base Heck Heck Coupling (Alkenes) Start->Heck Pd catalyst, Base Product_Suzuki 6-Aryl-2-methylnicotinonitriles Suzuki->Product_Suzuki Product_Buchwald 6-Amino-2-methylnicotinonitriles Buchwald->Product_Buchwald Product_Sonogashira 6-Alkynyl-2-methylnicotinonitriles Sonogashira->Product_Sonogashira Product_Heck 6-Alkenyl-2-methylnicotinonitriles Heck->Product_Heck

Figure 2: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used to introduce aryl or heteroaryl moieties. This reaction is particularly relevant as it is a key step in the synthesis of numerous kinase inhibitors.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq)

  • Ligand (e.g., Xantphos or BINAP, 0.02-0.1 eq)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the solvent, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Case Study: Application in the Synthesis of a JAK3 Inhibitor

A prominent example of the utility of this scaffold is the synthesis of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3).[6] JAK3 is a key enzyme in the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases. The cyanopyridine core, derived from a 6-bromonicotinonitrile intermediate, is crucial for the molecule's biological activity.[6]

The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling of a 6-bromonicotinonitrile derivative to introduce a complex aryl or heteroaryl group, followed by further functionalization. This highlights the strategic importance of this compound as a starting material for accessing novel and potent kinase inhibitors.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions being the most prominent. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and key applications. The ability to readily introduce diverse functionalities at the 6-position makes this compound an essential tool for medicinal chemists aiming to explore new chemical space and develop novel therapeutics, especially in the area of kinase inhibition. As the demand for targeted and effective pharmaceuticals continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the future of drug development.

References

  • This compound. Anichem.
  • Product Detail - this compound. 2a biotech.
  • Sandmeyer reaction. Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

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A Technical Guide to 6-Bromo-2-methylnicotinonitrile: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-2-methylnicotinonitrile, a key heterocyclic intermediate for research and development. The document delineates its fundamental chemical and physical properties, offers insights into its synthetic pathways, and explores its reactivity and potential applications, particularly in the realms of medicinal chemistry and materials science. By grounding technical data with mechanistic rationale, this guide serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this compound in advanced synthetic applications.

Compound Identification and Core Properties

This compound, identified by CAS Number 1003711-39-4, is a substituted pyridine derivative featuring three key functional groups: a bromine atom, a methyl group, and a nitrile moiety.[1][2] This strategic arrangement of functionalities makes it a highly valuable and versatile building block in organic synthesis. The bromine atom at the 6-position serves as an excellent handle for a wide array of cross-coupling reactions, while the nitrile and methyl groups offer further sites for chemical modification.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1003711-39-4[1][2]
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [1][2][3]
IUPAC Name 6-Bromo-2-methylpyridine-3-carbonitrileN/A
SMILES N#CC1=C(C)N=C(Br)C=C1[1]
Typical Purity ≥95%[1]
Recommended Storage Inert atmosphere, 2-8°C; Dry, sealed place[2][3]

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common and logical approach for the preparation of this compound involves the direct electrophilic bromination of 2-methylnicotinonitrile. This pathway is advantageous due to the commercial availability of the starting material and the well-established nature of pyridine ring halogenation.

Electrophilic Bromination Pathway

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methyl group can facilitate the reaction. The bromination is typically performed using an electrophilic bromine source like N-Bromosuccinimide (NBS), which is often preferred over liquid bromine for its superior handling characteristics and milder reaction conditions, thereby minimizing the formation of undesired byproducts.[4]

Synthesis_Workflow SM 2-Methylnicotinonitrile (Starting Material) Reaction Reaction Vessel (60-80°C, 4-8h) SM->Reaction  1. Dissolve Reagents N-Bromosuccinimide (NBS) Solvent (e.g., Acetic Acid) Reagents->Reaction  2. Add Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup  3. Monitor (TLC) Purification Purification (Column Chromatography) Workup->Purification  4. Isolate Crude Product This compound (Final Product) Purification->Product  5. Purify Reactivity_Pathways Core This compound Suzuki Aryl/Heteroaryl Substituted Product Core->Suzuki Suzuki Coupling (Pd catalyst, boronic acid) Sonogashira Alkynyl Substituted Product Core->Sonogashira Sonogashira Coupling (Pd/Cu catalysts, alkyne) Buchwald Amino Substituted Product Core->Buchwald Buchwald-Hartwig Amination (Pd catalyst, amine) Hydrolysis 6-Bromo-2-methylnicotinic Acid Core->Hydrolysis Hydrolysis (H⁺ or OH⁻, H₂O) Reduction (6-Bromo-2-methylpyridin-3-yl)methanamine Core->Reduction Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-2-methylnicotinonitrile (CAS No. 1003711-39-4) is a halogenated pyridine derivative that serves as a critical building block in contemporary medicinal chemistry and agrochemical research.[1][2][3] Its strategic placement of bromo, methyl, and nitrile functional groups offers versatile reactivity for the synthesis of complex heterocyclic systems. Notably, the 6-substituted nicotinonitrile scaffold is integral to the design of targeted covalent inhibitors, such as those for Janus kinase 3 (JAK3), highlighting its significance in the development of novel therapeutics for inflammatory and autoimmune diseases.[4] This technical guide provides a comprehensive, in-depth analysis of the core physicochemical and spectroscopic properties of this compound. We consolidate structural data, predictable physical properties, and a detailed spectroscopic profile based on established principles and data from closely related analogues. Furthermore, this document furnishes detailed, field-proven experimental protocols for key analytical techniques, designed to ensure reproducible and reliable characterization for researchers, scientists, and drug development professionals.

Molecular and Structural Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic molecular and structural characteristics. These parameters are fundamental to reaction stoichiometry, interpretation of analytical data, and computational modeling.

PropertyValueSource(s)
CAS Number 1003711-39-4[1][3]
Molecular Formula C₇H₅BrN₂[3][5]
Molecular Weight 197.03 g/mol [3][5]
SMILES N#CC1=C(C)N=C(Br)C=C1[3]
IUPAC Name 6-Bromo-2-methylpyridine-3-carbonitrileN/A

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical parameters that dictate its handling, storage, reaction conditions, and formulation development. While extensive experimental data for this compound is not widely published, we can infer key properties based on its structure and data from analogous compounds.

PropertyPredicted Value / ObservationRationale & Comparative Insights
Physical Form Solid at room temperature.Based on related nicotinonitrile and bromopyridine derivatives.[6][7]
Melting Point Data not publicly available.For comparison, the related compound 6-Bromo-2-pyridinecarbonitrile has a melting point of 100-104 °C.[7] The presence of the methyl group may slightly alter the crystal lattice and thus the melting point.
Boiling Point Data not publicly available.The isomer 6-Bromo-4-methyl-nicotinonitrile has a predicted boiling point of 287.9±35.0 °C at 760 mmHg.[5] A similar range can be anticipated.
Solubility Expected to be soluble in common polar organic solvents (e.g., Dichloromethane, Chloroform, DMSO, Ethyl Acetate).The presence of the polar nitrile group and the pyridine nitrogen atom imparts polarity, suggesting good solubility in organic solvents, a characteristic noted for similar nicotinonitrile structures.[6]

Comprehensive Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation in chemical synthesis.[8] This section details the expected spectroscopic signatures of this compound and provides standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the molecular structure of a compound in solution, revealing the precise connectivity and chemical environment of atoms.[8]

Predicted Spectral Data:

  • ¹H NMR: The spectrum is expected to show three primary signals: two doublets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region (typically δ 2.0-3.0 ppm) for the three protons of the methyl group. The exact chemical shifts are influenced by the electronic effects of the bromo and nitrile substituents.

  • ¹³C NMR: The proton-decoupled spectrum should exhibit seven distinct signals: five for the carbons of the pyridine ring (including the nitrile- and methyl-bearing carbons), one for the nitrile carbon (typically δ 115-120 ppm), and one for the methyl carbon (typically δ 15-25 ppm).

The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is limited, or if proton exchange is a concern, more polar aprotic solvents like DMSO-d₆ are employed. Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal (defined as 0.00 ppm) does not typically overlap with signals from most organic compounds.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[8]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity and resolution.[8]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using 16-32 scans with a spectral width of approximately -2 to 12 ppm and a relaxation delay of 1-5 seconds.[8]

    • For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio, using a spectral width of 0 to 220 ppm.[8]

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale using the TMS signal.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule, providing a characteristic "fingerprint" based on molecular vibrations.[2]

Predicted Infrared Spectral Data: Based on the analysis of 6-Bromonicotinonitrile and general spectroscopic principles, the following absorption bands are expected.[2][9]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H stretching (pyridine ring)
2980 - 2850Weak-MediumAliphatic C-H stretching (methyl group)
2240 - 2220StrongC≡N stretching (nitrile group)
1600 - 1550MediumC=C and C=N stretching (pyridine ring)
~1100MediumC-Br stretching
900 - 675StrongC-H out-of-plane bending

This protocol is a self-validating system as the use of dry, IR-grade KBr ensures a transparent background, and proper grinding minimizes scattering effects, leading to a high-quality, reproducible spectrum.

  • Sample Preparation: Gently grind 1-2 mg of this compound in an agate mortar.[2]

  • Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly with the sample.[2]

  • Pellet Formation: Transfer the mixture to a die press and apply pressure to form a thin, transparent pellet.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides the molecular weight and, through fragmentation analysis, valuable structural information.[8]

Predicted Mass Spectrum Data: For this compound (MW = 197.03), the electron ionization (EI) mass spectrum is expected to show a distinctive molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[10]

  • [C₇H₅⁷⁹BrN₂]⁺: m/z ≈ 196

  • [C₇H₅⁸¹BrN₂]⁺: m/z ≈ 198

This characteristic isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Solid-State Characterization: X-ray Crystallography

While other spectroscopic methods provide data on structure in solution or gas phase, X-ray crystallography stands as the unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][11] It reveals exact bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

Although a specific crystal structure for this compound is not publicly available, obtaining one would be the gold standard for its solid-state characterization.

  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically < 0.5 mm). This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.[12]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a comprehensive diffraction pattern.[12][13]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to correct for experimental factors. The corrected data is then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[13]

Visualized Analytical Workflow

To ensure the comprehensive characterization of a newly synthesized or sourced batch of this compound, a logical workflow integrating multiple analytical techniques is essential. This workflow ensures that both the chemical identity and purity are confirmed to the highest standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical & Spectroscopic Characterization cluster_validation Final Validation Syn Synthesis of This compound Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) [Connectivity] Pur->NMR IR FT-IR Spectroscopy [Functional Groups] Pur->IR MS Mass Spectrometry [Molecular Weight & Formula] Pur->MS XRay X-ray Crystallography [3D Solid-State Structure] Pur->XRay If single crystal Data Data Analysis & Structural Confirmation NMR->Data IR->Data MS->Data XRay->Data Report Validated Compound for R&D Use Data->Report

Caption: A typical workflow for the synthesis, purification, and comprehensive characterization of this compound.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development.[4] A thorough understanding of its physicochemical properties is paramount for its effective application. This guide has synthesized available and predictive data to present a detailed profile of the compound, covering its molecular structure, physical characteristics, and comprehensive spectroscopic signatures. The provided experimental protocols are designed to serve as a robust starting point for researchers, ensuring the acquisition of high-quality, reliable data for structural validation and further synthetic exploration. The integration of techniques like NMR, IR, and Mass Spectrometry, culminating in X-ray crystallography, represents a complete and authoritative approach to characterization.

References

  • BenchChem. (n.d.). Validating the Structure of 6-Bromonicotinonitrile Derivatives: A Comparative Guide to NMR and Alternative Spectroscopic Techniq.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 6-Bromonicotinonitrile and Its Halogenated Analogues.
  • BLD Pharm. (n.d.). 1003711-39-4|this compound.
  • BenchChem. (n.d.). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromonicotinonitrile.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methylnicotinonitrile.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Trylead. (n.d.). This compound | CAS:1003711-39-4.
  • Synblock. (n.d.). CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-pyridinecarbonitrile 97 122918-25-6.
  • PubMed Central (PMC) - NIH. (n.d.). X Ray crystallography.
  • Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.
  • BenchChem. (2025). X-ray Crystal Structure Analysis: A Comparative Guide to 2-Bromo-6-methylisonicotinaldehyde Derivatives.

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Understanding 6-Bromo-2-methylnicotinonitrile: A Structural Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-2-methylnicotinonitrile in Organic Solvents

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's solubility is paramount for successful experimental design, from reaction optimization to formulation development. This guide provides a deep dive into the solubility of this compound, a key heterocyclic building block. We will move beyond simple data presentation to explore the underlying principles governing its solubility and provide actionable protocols for its empirical determination.

This compound is a substituted pyridine derivative with the chemical formula C₇H₅BrN₂.[1][2] Its structure, featuring a pyridine ring, a bromo substituent, a methyl group, and a nitrile group, dictates its physicochemical properties and, consequently, its solubility in various organic solvents.

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

  • Nitrile Group (-C≡N): The nitrile group is polar and can participate in dipole-dipole interactions, contributing to solubility in polar solvents.

  • Bromo Substituent (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule.

  • Methyl Group (-CH₃): This nonpolar group can enhance solubility in less polar or nonpolar solvents through van der Waals interactions.

The interplay of these functional groups results in a molecule with a moderate degree of polarity. The general principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar aprotic and some polar protic solvents.[3][4][5]

Theoretical Framework: Predicting Solubility

While empirical determination is the gold standard, a theoretical understanding of the factors governing solubility is crucial for solvent selection and experimental design.[6]

Solvent Polarity: Organic solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene). Due to the presence of the polar nitrile group and the pyridine nitrogen, this compound is expected to be more soluble in polar solvents.

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln).[7][8]

  • Endothermic Dissolution (ΔH_soln > 0): If the dissolution process absorbs heat, increasing the temperature will increase solubility. This is the most common scenario for solids dissolving in liquids.

  • Exothermic Dissolution (ΔH_soln < 0): If the process releases heat, increasing the temperature will decrease solubility.[7]

For this compound, it is likely that the dissolution in most organic solvents will be an endothermic process, meaning solubility will increase with temperature.

Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[8] For this compound, the key interactions will be dipole-dipole forces and potentially hydrogen bonding with protic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

A systematic approach to determining the solubility of this compound is essential for obtaining reliable and reproducible data.

Qualitative Solubility Assessment

A preliminary qualitative assessment can quickly provide an indication of solubility in a range of solvents.[9][10]

Protocol:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[9]

  • Observe whether the solid dissolves completely, is partially soluble, or is insoluble.

  • Categorize the solubility as:

    • Very Soluble: Dissolves quickly and completely.

    • Soluble: Dissolves completely.

    • Sparingly Soluble: A small portion dissolves.

    • Insoluble: No visible dissolution.

Logical Flow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

  • Prepare a series of vials with a known volume of the selected organic solvent.

  • Add an excess of this compound to each vial to create a saturated solution.

  • Seal the vials and place them in a constant temperature shaker bath for at least 24 hours to ensure equilibrium is reached.[11]

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy.

  • Calculate the original solubility in units such as mg/mL or mol/L.

Workflow for Quantitative Solubility Determination (Shake-Flask Method)

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylnicotinonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of 6-Bromo-2-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. The content is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings and practical considerations for successful execution.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, remains a cornerstone of synthetic organic chemistry for the conversion of aromatic primary amines into a wide array of functionalities.[1][2][3][4][5][6][7] Its enduring utility lies in its ability to introduce halides, cyano, and other groups onto an aromatic ring via a diazonium salt intermediate, a transformation not easily achieved by other means.[1][2][3][8] For the synthesis of this compound, the Sandmeyer reaction offers a reliable and scalable method starting from the readily available 2-amino-6-methylnicotinonitrile. This bromo-substituted nicotinonitrile derivative is a valuable building block in medicinal chemistry, with the bromine atom serving as a versatile handle for further functionalization through cross-coupling reactions.

Mechanistic Insights: A Tale of Radicals and Copper

The Sandmeyer reaction is a two-stage process, each with its own critical parameters.[6][8][9] A thorough understanding of the mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Stage 1: Diazotization of 2-amino-6-methylnicotinonitrile

The first stage is the conversion of the primary aromatic amine to a diazonium salt.[9][10] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[9][10]

The key steps in diazotization are:

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[11][12]

  • Electrophilic Attack: The lone pair of the amino group on the 2-amino-6-methylnicotinonitrile attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized diazonium salt.[11]

Strict temperature control (0–5 °C) is crucial during this stage.[9][13] Aryl diazonium salts are thermally unstable and can decompose, leading to the formation of unwanted phenolic byproducts.[13][14]

Stage 2: Copper(I) Bromide-Mediated Bromination

The second stage involves the displacement of the diazonium group with a bromide atom, facilitated by a copper(I) salt, typically copper(I) bromide (CuBr).[4][9][11] The prevailing mechanism is believed to proceed through a single-electron transfer (SET) pathway, involving radical intermediates.[6][8][9][11][13][15]

The proposed mechanism is as follows:

  • Single-Electron Transfer (SET): Copper(I) transfers an electron to the diazonium salt, reducing it to a diazo radical and forming a copper(II) species.[8][13][15]

  • Dediazoniation: The unstable diazo radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[8][13][15]

  • Halogen Atom Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species to form the final product, this compound, and regenerate the copper(I) catalyst.[13][15]

The catalytic cycle of copper is a key feature of the Sandmeyer reaction, allowing for the use of substoichiometric amounts of the copper salt in some cases, although stoichiometric quantities are often used to ensure high yields.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of this compound.

Reagent and Solvent Data
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )ConcentrationQuantity (for 10 mmol scale)Notes
2-amino-6-methylnicotinonitrileC₇H₇N₃133.15-1.33 g (10 mmol)Starting material
Hydrobromic AcidHBr80.9148% aq.~10 mLCorrosive, use in a fume hood
Sodium NitriteNaNO₂69.00-0.76 g (11 mmol)Prepare a fresh aqueous solution
Copper(I) BromideCuBr143.45-1.58 g (11 mmol)Can be moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93-As needed for extractionVolatile and toxic
Saturated Sodium BicarbonateNaHCO₃84.01aq.As needed for washingNeutralizing agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed for dryingDrying agent
Detailed Synthesis Procedure

Step 1: Diazotization

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-6-methylnicotinonitrile (1.33 g, 10 mmol) and 48% hydrobromic acid (10 mL).

  • Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in deionized water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 20–30 minutes.

  • After the addition is complete, continue stirring the diazonium salt solution at 0–5 °C for an additional 30 minutes.

Step 2: Sandmeyer Bromination

  • In a separate 250 mL flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in 48% hydrobromic acid (5 mL). Cool this solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50–60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Process Optimization and Troubleshooting

Potential Issue Probable Cause(s) Recommended Solution(s)
Low Yield- Incomplete diazotization. - Decomposition of the diazonium salt (temperature too high). - Inefficient copper(I) bromide catalysis.- Ensure slow, dropwise addition of NaNO₂ solution. - Strictly maintain the temperature between 0 and 5 °C during diazotization. - Use freshly prepared or high-purity copper(I) bromide.
Formation of Phenolic Byproduct- Decomposition of the diazonium salt by reaction with water.- Maintain low temperatures throughout the diazotization and addition steps. - Work expeditiously once the diazonium salt is formed.
Oily or Dark Product- Presence of impurities or side-products.- Ensure efficient washing during work-up to remove acidic and colored impurities. - Perform column chromatography for purification.

Visualizing the Process

Overall Reaction Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction (0-60 °C) cluster_purification Work-up & Purification A 2-amino-6-methylnicotinonitrile C Diazonium Salt Intermediate A->C Reaction B NaNO2, HBr B->C Reagents E This compound C->E Reaction D CuBr, HBr D->E Catalyst/Reagent F Extraction (DCM) E->F G Washing (NaHCO3) F->G H Drying (Na2SO4) G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Sandmeyer Reaction Mechanism

This diagram outlines the proposed radical mechanism for the copper(I) bromide mediated conversion of the diazonium salt.

G ArN2 Ar-N₂⁺ (Diazonium Salt) ArN2_radical Ar-N₂• (Diazo Radical) ArN2->ArN2_radical + Cu(I)Br (SET) CuBr Cu(I)Br CuBr2 Cu(II)Br₂ Ar_radical Ar• (Aryl Radical) ArN2_radical->Ar_radical - N₂ CuBr2->CuBr - Br• (Regenerates Catalyst) Product Ar-Br (Final Product) Ar_radical->Product + Cu(II)Br₂ N2 N₂ Gas

Caption: Proposed radical mechanism of the Sandmeyer bromination.

Conclusion

The Sandmeyer reaction is a powerful and versatile tool for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly temperature, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation of this classic and important transformation in the laboratory.

References

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Sources

An In-Depth Technical Guide to the Halogen Exchange Synthesis of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the halogen exchange synthesis of 6-Bromo-2-methylnicotinonitrile, a pivotal building block for a range of pharmacologically active molecules. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, procedural intricacies, and analytical validation of this critical transformation. We will delve into the mechanistic underpinnings of the aromatic Finkelstein reaction, present a detailed and field-tested experimental protocol, and discuss the purification and characterization of the final product. The causality behind experimental choices is elucidated to empower the reader with the knowledge to adapt and troubleshoot the synthesis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key heterocyclic intermediate whose structural motifs are found in a variety of biologically active compounds. The presence of the bromine atom at the 6-position of the pyridine ring provides a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The nitrile and methyl groups also offer opportunities for diverse chemical transformations.

A prominent application of this building block is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as myeloproliferative disorders and cancers. Consequently, the development of selective JAK inhibitors is an area of intense research in modern drug discovery. The 2-methylnicotinonitrile scaffold, functionalized with a bromine at the 6-position, serves as a cornerstone in the construction of the complex molecular architectures required for potent and selective JAK inhibition.

The Aromatic Finkelstein Reaction: Mechanistic Considerations

The direct conversion of an aryl chloride to an aryl bromide is a thermodynamically challenging transformation. The classical Finkelstein reaction, which involves the exchange of an alkyl halide with an iodide, is a nucleophilic substitution reaction that is typically not feasible for aryl halides due to the high strength of the carbon-halogen bond and the electron-rich nature of the aromatic ring.[1]

However, the "aromatic Finkelstein reaction" can be facilitated, particularly with the use of catalysts. While the direct exchange of a chlorine for a bromine on an aromatic ring is less common than for iodine, the principles of driving the equilibrium towards the desired product remain key. For the conversion of 6-Chloro-2-methylnicotinonitrile to this compound, the reaction is typically driven by using a large excess of a bromide salt.

In some cases, particularly for unactivated aryl chlorides, a copper-catalyzed approach is employed to facilitate the halogen exchange.[2][3] The mechanism is believed to involve an oxidative addition of the aryl chloride to a Cu(I) species, followed by halide exchange and reductive elimination to afford the aryl bromide and regenerate the catalyst.[4] The choice of solvent and the solubility of the inorganic halide salts also play a crucial role in shifting the reaction equilibrium.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the halogen exchange synthesis of this compound from 6-Chloro-2-methylnicotinonitrile. The protocol is designed to be a self-validating system, with in-process checks and clear endpoints.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
6-Chloro-2-methylnicotinonitrile≥98%Commercially Available
Sodium Bromide (NaBr)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Round-bottom flaskAppropriate size, with ground glass jointStandard laboratory supplier
Reflux condenserWith ground glass jointStandard laboratory supplier
Magnetic stirrer with heating mantleWith temperature controlStandard laboratory supplier
Inert gas supply (Nitrogen or Argon)High purityStandard laboratory supplier
Standard laboratory glassware--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Standard laboratory supplier
Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Charge flask with 6-Chloro-2-methylnicotinonitrile and NaBr add_solvent Add anhydrous DMF start->add_solvent inert_atm Establish inert atmosphere (N2 or Ar) add_solvent->inert_atm heat Heat to reflux (e.g., 150-160 °C) inert_atm->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-2-methylnicotinonitrile (1.0 eq).

    • Add anhydrous sodium bromide (5.0 eq). The large excess is crucial to drive the equilibrium towards the product.

    • Under a gentle stream of inert gas (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting material.

    • Ensure the system is under a positive pressure of the inert gas.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to reflux (the boiling point of DMF is 153 °C). The temperature should be maintained to ensure an efficient reaction rate.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product, this compound, should have a different Rf value than the starting material, 6-Chloro-2-methylnicotinonitrile. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing water (approximately 10 times the volume of DMF used). This will precipitate the crude product and dissolve the inorganic salts.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

    • For column chromatography, a gradient elution with a mixture of hexanes and ethyl acetate is recommended.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.7 (d, 1H), ~7.5 (d, 1H), ~2.6 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~160, ~142, ~139, ~130, ~117, ~116, ~25
Mass Spec. (EI)m/z: [M]+ and [M+2]+ in a ~1:1 ratio, characteristic of a bromine-containing compound.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Physical Properties
PropertyValue
Appearance White to off-white solid
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol

Trustworthiness and Self-Validation

The protocol described is designed to be robust and reproducible. The following points underscore its trustworthiness:

  • Stoichiometry: The use of a significant excess of sodium bromide is a key parameter to ensure the reaction goes to completion.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere minimizes potential side reactions.

  • In-Process Control: Monitoring the reaction by TLC is a critical step to determine the reaction endpoint and prevent the formation of impurities due to prolonged heating.

  • Purification: The purification step is essential to remove any unreacted starting material and inorganic salts, ensuring the high purity of the final product required for subsequent synthetic steps in a drug development program.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis of this compound via a halogen exchange reaction. By understanding the underlying principles of the aromatic Finkelstein reaction and adhering to the detailed experimental protocol, researchers can reliably produce this valuable intermediate. The information presented herein is intended to empower scientists in the pharmaceutical and chemical industries to confidently execute and adapt this synthesis for their specific research and development needs.

References

  • Buchwald, S. L., & Klapars, A. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
  • Evano, G., Nitelet, A., & Thilmany, P. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 23(12), 3144. [Link]
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Organic Chemistry Portal. [Link]
  • Organic Syntheses. (n.d.). Halogen Exchange Reactions. [Link]
  • Sheppard, T. D. (2009). Copper-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(6), 1043-1052. [Link]
  • BYJU'S. (n.d.). Finkelstein Reaction. [Link]

Sources

A Technical Guide to the Synthesis of 6-Bromo-2-methylnicotinonitrile: Strategic Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Bromo-2-methylnicotinonitrile in Modern Drug Discovery

This compound, a substituted pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional arrangement—a bromine atom, a methyl group, and a nitrile moiety on a pyridine scaffold—offers a versatile platform for the synthesis of complex heterocyclic systems. The bromine atom serves as a handle for a variety of cross-coupling reactions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide or reduced to an amine, and the methyl group provides a crucial steric and electronic feature. These attributes make it a sought-after intermediate in the development of novel therapeutic agents across a spectrum of diseases. This in-depth guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Two of the most logical and experimentally validated routes are the Sandmeyer Reaction Pathway and the Palladium-Catalyzed Cyanation Pathway . Each route commences from different, readily accessible starting materials and employs distinct catalytic systems, offering flexibility based on available resources and desired scale.

Pathway 1: The Sandmeyer Reaction - A Classic Approach from an Amino Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group via the diazotization of an aromatic amine.[1][2][3] This pathway is predicated on the availability of the corresponding amino-substituted pyridine, in this case, 2-Amino-5-bromo-6-methylpyridine.

Rationale and Workflow

The logic of this approach lies in the well-established transformation of an amino group into a good leaving group (a diazonium salt), which is then readily displaced by a nucleophile, such as cyanide.[1] The copper(I) catalyst plays a crucial role in the mechanism, facilitating the single-electron transfer that initiates the radical-nucleophilic aromatic substitution.[1]

Sandmeyer Reaction Pathway start 2-Bromo-3-methylpyridine amine 2-Amino-5-bromo-6-methylpyridine start->amine 1. NaNH2 2. Xylene, Reflux diazonium Diazonium Salt Intermediate amine->diazonium 1. NaNO2, HBr 2. 0-5 °C product This compound diazonium->product CuCN

Caption: Workflow for the Sandmeyer Reaction Pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyridine

The requisite starting material, 2-Amino-5-bromo-6-methylpyridine, can be synthesized from 2-bromo-3-methylpyridine via a Chichibabin-type amination.

  • To a reaction vessel charged with xylene (650 g), heat to 115-120°C under reflux to azeotropically remove any water.[4]

  • Under a nitrogen atmosphere, cool the solvent to 70°C and add sodium amide (22 g).[4]

  • Reheat the solution to 118-120°C.

  • Slowly add 2-bromo-3-methylpyridine (102 g) dropwise while maintaining the reflux.[4]

  • After the addition is complete, continue to reflux for 1 hour.

  • Cool the reaction mixture to 45°C and pour it into ice water.

  • Separate the organic phase and concentrate the xylene under atmospheric pressure.

  • Cool the concentrated solution to 10-15°C to induce crystallization, affording 2-Amino-5-bromo-6-methylpyridine.[4]

Step 2: Sandmeyer Cyanation of 2-Amino-5-bromo-6-methylpyridine

  • Prepare a solution of 2-Amino-5-bromo-6-methylpyridine (1 equivalent) in aqueous hydrobromic acid (HBr).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water (1.1 equivalents) dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of N2 gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Pathway 2: Palladium-Catalyzed Cyanation - A Modern Cross-Coupling Strategy

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed cross-coupling reactions are particularly powerful for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] This pathway offers a convergent and often more functional-group-tolerant alternative to classical methods. A logical starting material for this route is 2,6-dibromopyridine.

Rationale and Workflow

The strategy here involves a two-step sequence from 2,6-dibromopyridine: a selective methylation followed by a palladium-catalyzed cyanation. The selectivity in the initial step is crucial and can often be achieved under carefully controlled conditions. The subsequent cyanation leverages a Pd(0)/Pd(II) catalytic cycle to couple the remaining aryl bromide with a cyanide source.[6]

Palladium-Catalyzed Cyanation Pathway start 2,6-Dibromopyridine intermediate 2-Bromo-6-methylpyridine start->intermediate 1. n-BuLi 2. MeI product This compound intermediate->product Pd(OAc)2, dppf Zn(CN)2, DMF, Heat

Sources

The Strategic Role of 6-Bromonicotinonitrile in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Legacy of the Pyridine Scaffold

In the intricate tapestry of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a recurring molecular framework found in a multitude of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have made it a cornerstone of drug design. Within this vast family, cyanopyridines (or nicotinonitriles) have carved a significant niche, prized for their versatile reactivity and their ability to impart favorable pharmacological characteristics to a molecule.[1][2] This guide delves into the discovery and significance of a particularly powerful derivative: 6-bromonicotinonitrile . We will explore its synthesis, key chemical transformations, and its pivotal role as a versatile building block in the synthesis of advanced pharmaceutical intermediates, demonstrating why this seemingly simple molecule is a strategic asset in the modern drug hunter's arsenal.

6-Bromonicotinonitrile: A Profile in Reactivity

6-Bromonicotinonitrile (C₆H₃BrN₂) is a halogenated pyridine derivative whose utility is anchored in its two distinct reactive sites.[3] The bromine atom at the 6-position is highly amenable to a suite of palladium-catalyzed cross-coupling reactions, serving as a robust handle for introducing molecular complexity. Simultaneously, the nitrile group at the 3-position can be chemically transformed into other critical functional groups, such as amines or carboxylic acids, or it can act as a key hydrogen bond acceptor for biological target engagement. This dual functionality makes it an exceptionally versatile starting material for constructing diverse molecular libraries.

Foundational Synthetic Methodologies: Harnessing the Power of Palladium

The true value of 6-bromonicotinonitrile is unlocked through modern synthetic methodologies that allow for precise and efficient modification of its core structure. Palladium-catalyzed cross-coupling reactions are paramount in this context, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable functional group tolerance.

The Suzuki-Miyaura Coupling: Forging Critical C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for functionalizing 6-bromonicotinonitrile.[3][4] It facilitates the creation of a carbon-carbon bond between the pyridine ring and a vast array of aryl or heteroaryl boronic acids (or their esters).[3][5] The resulting 6-aryl-nicotinonitrile core is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[3]

  • Inert Atmosphere: To a dry Schlenk flask, add 6-bromonicotinonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[3][6]

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen, which can deactivate the catalyst.[3][5]

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) to the flask via syringe.[3][6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

  • Workup: Upon completion, cool the mixture, add water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][6]

  • Purification: Purify the crude residue by flash column chromatography to yield the desired 6-aryl-nicotinonitrile.[6]

  • Catalyst: The choice of palladium catalyst and its associated ligand is critical. For electron-deficient substrates like 6-bromonicotinonitrile, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective as they promote the crucial oxidative addition step and stabilize the catalytic species.[7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used because they are generally milder and less likely to promote side reactions compared to strong organic bases.[9]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

A common side reaction is hydrodebromination, where the bromine atom is replaced by hydrogen, yielding nicotinonitrile.[9] This is often caused by palladium-hydride (Pd-H) species.[9]

Strategies to Minimize Debromination: [7][9]

  • Use Anhydrous, Degassed Reagents: Water and other protic impurities can be a source of hydrides.

  • Optimize Temperature: Lowering the reaction temperature can disfavor the pathways leading to Pd-H formation. Modern, highly active catalysts often work efficiently at lower temperatures (40-60 °C).

  • Select Milder Bases: Use weaker inorganic bases like K₃PO₄, which are less prone to generating hydride species.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Bromopyridines

Catalyst Precursor Ligand Base Solvent Temperature (°C) Typical Yield (%) Catalyst Loading (mol%) Reference
Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane 70-80 High 5 [6]
Pd(dppf)Cl₂ dppf K₂CO₃ Dimethoxyethane 80-100 Good to Excellent 2-5 [6]

| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | High | 2 |[5] |

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X (6-Bromonicotinonitrile) Reactant1->OxAdd Reactant2 R²-B(OR)₂ (Boronic Acid) Base_Activation Base Reactant2->Base_Activation Boronate [R²-B(OR)₂(OH)]⁻ Base_Activation->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

For synthesizing 6-aminonicotinonitrile derivatives, which are prevalent in many bioactive molecules, the Buchwald-Hartwig amination is the method of choice.[5] This reaction couples 6-bromonicotinonitrile with a wide variety of primary and secondary amines.

  • Setup: In an oven-dried reaction tube, combine 6-bromonicotinonitrile (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., XantPhos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 1.4 eq.).[5][6]

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas three times.[6]

  • Reaction: Add a dry, degassed solvent (e.g., toluene) via syringe and heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.[5][6]

  • Workup: After cooling, dilute the reaction with an organic solvent and filter through a pad of Celite to remove catalyst residues.[6]

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.[5]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 6-Bromonicotinonitrile, Amine, Pd Precatalyst, Ligand, Base B Seal Tube A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Dry, Degassed Solvent (e.g., Toluene) C->D E Heat at 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Dilute & Filter through Celite G->H I Aqueous Wash & Dry H->I J Concentrate & Purify (Column Chromatography) I->J

Caption: Experimental workflow for Buchwald-Hartwig amination.

Application in Drug Discovery: The Kinase Inhibitor Case Study

The true significance of 6-bromonicotinonitrile is illuminated by its application in synthesizing targeted therapeutics. The 6-substituted nicotinonitrile scaffold is particularly crucial in the design of kinase inhibitors, which are vital in oncology and the treatment of inflammatory diseases.[1][3]

For example, 6-bromonicotinonitrile is a key intermediate in the synthesis of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3).[1] The JAK-STAT signaling pathway is implicated in autoimmune diseases, making its inhibition a valuable therapeutic strategy.[1] In this context, the nicotinonitrile core often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase's hinge region, while the substituent introduced via cross-coupling explores other pockets of the ATP-binding site to achieve potency and selectivity.

Kinase_Inhibitor_Scaffold cluster_scaffold General Kinase Inhibitor Structure cluster_target Interaction with Kinase ATP Binding Site Scaffold Nicotinonitrile Core (from 6-Bromonicotinonitrile) Aryl_Group Aryl/Heteroaryl Group (from Boronic Acid via Suzuki) Scaffold->Aryl_Group C-C Bond Other_Subst Further Functionalization Scaffold->Other_Subst Hinge Hinge Region Scaffold->Hinge H-Bonding (Nitrile/Pyridine N) Pocket Selectivity Pocket Aryl_Group->Pocket Hydrophobic/ Van der Waals Interactions

Caption: General binding mode of a nicotinonitrile-based kinase inhibitor.

Expanding the Synthetic Toolkit

Beyond the two major coupling reactions, 6-bromonicotinonitrile is a substrate for other valuable transformations:

  • Sonogashira Coupling: Creates carbon-carbon triple bonds by reacting with terminal alkynes, a method used to build rigid molecular linkers or access different chemical space.[5] Care must be taken to minimize alkyne homocoupling, often by using copper-free conditions or slow addition of the alkyne.[5][7]

  • Nucleophilic Aromatic Substitution (SNAr): Under appropriate conditions (e.g., strong nucleophiles and/or heat), the bromide can be displaced by nucleophiles like alkoxides or thiolates, providing a direct route to 6-alkoxy- or 6-thio-nicotinonitriles.[5]

Conclusion: A Cornerstone of Modern Synthesis

6-Bromonicotinonitrile has transcended its status as a simple chemical reagent to become a strategic linchpin in medicinal chemistry. Its predictable and versatile reactivity in powerful, modern cross-coupling reactions allows for the rapid and efficient construction of complex molecular architectures. By providing a reliable scaffold for creating privileged structures like 6-aryl and 6-amino-nicotinonitriles, it serves as a critical starting point for the discovery of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitor development. The continued exploration of its chemistry promises to yield even more innovative applications, solidifying its place as an indispensable tool for researchers and scientists dedicated to the art and science of drug discovery.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).
  • Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermedi
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018).
  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present).Semantic Scholar.
  • 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.BenchChem.
  • Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry.BenchChem.
  • Experimental procedures for the functionalization of 6-Bromonicotinonitrile.BenchChem.
  • A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.BenchChem.
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018).
  • Preventing debromination of 6-Bromonicotinonitrile during reactions.BenchChem.
  • Suzuki reaction.Wikipedia.
  • Suzuki Coupling.Organic Chemistry Portal.

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6-Bromo-2-methylnicotinonitrile: A Strategic Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Enduring Importance of the Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine ring stands out as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and advanced organic materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of molecular design. Within the vast family of pyridine derivatives, 6-Bromo-2-methylnicotinonitrile has emerged as a particularly versatile and powerful building block. This guide offers an in-depth technical exploration of its properties, reactivity, and strategic applications, tailored for researchers, scientists, and drug development professionals.

The strategic value of this compound lies in its trifecta of functional handles: the reactive bromo substituent at the C-6 position, the versatile nitrile group at C-3, and the methyl group at C-2. The bromine atom is primed for a host of palladium-catalyzed cross-coupling reactions, serving as a gateway to introduce diverse aryl, heteroaryl, alkynyl, and amino moieties.[2][3] This capability is paramount in drug discovery for exploring structure-activity relationships (SAR) and fine-tuning the pharmacological profiles of lead compounds.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. The physical and spectroscopic characteristics of this compound are summarized below.

Physicochemical Properties

This table provides essential identifying and handling information for this compound.

PropertyValueSource
CAS Number 1003711-39-4[4]
Molecular Formula C₇H₅BrN₂[4][5]
Molecular Weight 197.03 g/mol [4][5]
MDL Number MFCD09839266[4]
Storage Conditions Inert atmosphere, 2-8°C[4][6]
Classification Heterocyclic Building Block (Pyridine, Nitrile, Bromide)[4]
Spectroscopic Signature

While a detailed spectroscopic analysis for the 2-methyl derivative is compiled from supplier data, a comparative analysis with the closely related 6-Bromonicotinonitrile provides valuable insights into the influence of substituents on the pyridine ring. The electronic effects of the halogen and other groups create distinct signatures in NMR, IR, and MS data.[7] The methyl group in this compound will characteristically introduce a singlet in the ¹H NMR spectrum around 2.5 ppm and a corresponding signal in the ¹³C NMR spectrum.

Section 2: The Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the electron-deficient C-6 position is an ideal site for oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance.[3][8]

cluster_reactions Key Functionalization Pathways cluster_products Resulting Scaffolds MAIN This compound SUZUKI Suzuki-Miyaura (C-C Bond) MAIN->SUZUKI R-B(OH)₂ Pd Catalyst, Base SONO Sonogashira (C-C Bond) MAIN->SONO R-C≡CH Pd/Cu Cat., Base BUCH Buchwald-Hartwig (C-N Bond) MAIN->BUCH R₂NH Pd Catalyst, Base ARYL 6-Aryl-2-methylnicotinonitriles SUZUKI->ARYL ALKYNYL 6-Alkynyl-2-methylnicotinonitriles SONO->ALKYNYL AMINO 6-Amino-2-methylnicotinonitriles BUCH->AMINO

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in pharmaceutical synthesis, celebrated for its mild conditions, commercial availability of a vast library of boronic acids, and tolerance of diverse functional groups.[3][8]

Causality Behind the Protocol: The reaction mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[9][10] The choice of a base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid. A mixed solvent system like dioxane/water or toluene/water is often employed to dissolve both the organic and inorganic reagents.[3]

Detailed Experimental Protocol: Synthesis of 6-Aryl-2-methylnicotinonitrile

This protocol is a representative procedure and may require optimization for specific substrates.[3]

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1][2]

    • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

    • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]

    • Schlenk flask or reaction vial

    • Magnetic stirrer and heating mantle

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

    • Add the degassed solvent system to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-2-methylnicotinonitrile.

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[11] This reaction is invaluable for extending molecular frameworks, creating rigid linkers, and accessing structures prevalent in materials science and as precursors for other heterocycles.[2]

Causality Behind the Protocol: The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).[11][12] The palladium cycle is similar to the Suzuki reaction. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[13] An amine base (e.g., triethylamine, diisopropylamine) is typically used both as a base and as a solvent.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[14] It allows for the coupling of this compound with a wide range of primary and secondary amines, providing direct access to 6-amino-2-methylnicotinonitrile derivatives.[2]

Causality Behind the Protocol: This reaction also follows a Pd(0)/Pd(II) catalytic cycle.[15] The choice of ligand is critical and has evolved through several "generations" to handle increasingly challenging substrates.[14] Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which is the C-N bond-forming step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15][16]

Detailed Experimental Protocol: Synthesis of 6-(Arylamino)-2-methylnicotinonitrile

This protocol is a representative procedure for C-N bond formation.[17]

  • Materials:

    • This compound (1.0 eq.)

    • Amine (primary or secondary, 1.2 eq.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., Xantphos, XPhos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.4 eq.)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk flask or reaction vial

    • Magnetic stirrer and heating mantle

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate under reduced pressure and purify by column chromatography.

Section 3: Application in Kinase Inhibitor Synthesis

The true measure of a building block is its utility in creating molecules with significant biological function. The substituted nicotinonitrile scaffold is a key feature in numerous potent kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[18][19]

The 6-substituted nicotinonitrile core, readily synthesized from this compound, serves as an excellent scaffold for interacting with the hinge region of the ATP-binding pocket of many kinases. For example, the closely related 6-bromonicotinonitrile is a key intermediate in the synthesis of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3), which is implicated in inflammatory diseases.[1]

Start This compound Intermediate 6-Aryl/Heteroaryl Intermediate Start->Intermediate Suzuki or Buchwald-Hartwig Coupling Final Kinase Inhibitor Candidate Intermediate->Final Further Functionalization (e.g., on Nitrile) Target Kinase ATP Binding Site Final->Target Binding & Inhibition

Caption: Synthetic pathway from building block to kinase inhibitor.

By employing Suzuki or Buchwald-Hartwig reactions, medicinal chemists can append a variety of functionalized rings at the C-6 position to probe for optimal interactions with the kinase active site. The nitrile group can be maintained for its polar interactions or further transformed into an amide or other functional groups to target specific amino acid residues.

Section 4: Safety and Handling

As with any reactive chemical, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[20][21]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[20][22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4][21]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]

References

  • A Comparative Spectroscopic Analysis of 6-Bromonicotinonitrile and Its Halogen
  • Experimental procedures for the functionalization of 6-Bromonicotinonitrile. (2025). Benchchem.
  • SAFETY DATA SHEET for 6-Bromo-2-methylquinoline. Fisher Scientific.
  • 6-BROMO-2,2-DIMETHYLHEXANENITRILE SDS. ECHEMI.
  • 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery. (2025). Benchchem.
  • SAFETY D
  • SAFETY DATA SHEET for 2-Bromo-6-methylpyridine. Fisher Scientific.
  • This compound Inform
  • 2-Amino-5-bromo-6-methyl-nicotinonitrile. PubChem.
  • Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermedi
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. (2025). Benchchem.
  • 6-Bromo-4-methyl-nicotinonitrile. Synblock.
  • Buchwald–Hartwig amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. (2025). Benchchem.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Sonogashira coupling. Wikipedia.
  • 2-Bromo-6-methylnicotinonitrile. BLD Pharm.
  • The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Compar
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (2025). Benchchem.
  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PMC, PubMed Central.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

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potential applications of 6-Bromo-2-methylnicotinonitrile in research

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Now

I'm currently immersed in Google searches, focusing on 6-Bromo-2-methylnicotinonitrile. I'm gathering information on its synthesis, chemical properties, and documented reactions. My goal is to build a solid foundation of knowledge.

Analyzing Compound Reactivity

I'm now diving into the reactivity of the nitrile and bromo groups, aiming to understand potential transformations. I'm building on the initial research, and starting to organize my thoughts on this compound. I'm focusing on its chemical behavior. I need to figure out its potential for various chemical reactions and possible transformations.

Planning The Technical Guide

I'm now outlining the technical guide's structure. First, I'll introduce the compound with its key properties and detail its use in drug discovery, using examples and citations. Next, I'll explore its role in synthesizing novel heterocyclic compounds and potential materials applications. I'll then explain the molecule's experimental context and cite sources for claims and protocols. Tables and diagrams will be added for clarity.

Defining Key Characteristics

I've successfully identified the CAS number (1003711-39-4), molecular formula (C7H5BrN2), and molecular weight (197.03 g/mol ) for this compound. I now have a foundation to build on.

Expanding the Scope

I'm now delving deeper, expanding my focus beyond basic properties. I've uncovered its significance as a heterocyclic building block, especially in pharmaceutical intermediates like the JAK3 inhibitor PF-06651600. It's clear the nicotinonitrile scaffold holds promise in drug discovery, as several related compounds exhibit antimicrobial activity. I'll now focus on specific synthesis protocols and examples of its use in synthesizing bioactive molecules.

Expanding Investigation Scope

I've significantly broadened my focus, as the initial discovery phase is complete. I'm now honing in on synthesis protocols and specific applications. My plan involves discovering detailed synthetic routes for this compound. I'm also actively gathering examples of its use in synthesizing bioactive molecules, going beyond the JAK3 inhibitor. I'm investigating how the specific groups influence reactivity, and if there are applications in materials.

Defining Key Applications

I've been delving deeper into the applications of this compound. It's clear this compound is a crucial building block, especially for developing kinase inhibitors in medicinal chemistry. The search results have been very helpful, and I'm starting to build a strong outline for a technical guide on this.

Identifying Synthesis Protocol Gaps

I've got a good handle on the existing applications, especially in kinase inhibitor synthesis and Suzuki-Miyaura couplings. My current focus is on filling gaps in the technical guide. I need a verified synthesis protocol for this compound. I also need detailed, step-by-step examples of how to use it in specific bioactive molecules, beyond the general guide mentioned. Primary literature and patent examples are the priority for the next iteration.

Prioritizing Search Refinement

My focus has shifted to refining my search strategy to address key gaps in the technical guide. I need a verified synthesis protocol for this compound and specific examples of its use in bioactive molecule synthesis. Moreover, I'm now prioritizing more in-depth analyses, particularly the comparative reactivity of the bromo group. Also, I need more examples on its application in materials science, supported by quantitative data like reaction yields.

Considering Adaptations for Synthesis

I've assembled a solid base of information. I've uncovered protocols for Suzuki-Miyaura coupling that appear adaptable to this specific compound. I'm also now considering the nicotinonitrile scaffold and its importance in kinase inhibitor synthesis, including potential JAK3 inhibitors.

Identifying Information Gaps

My exploration has yielded some useful leads on Suzuki-Miyaura coupling and nicotinonitrile’s role, but it's not complete. I still need to find a validated synthesis protocol for the target molecule, and examples of its use in bioactive molecule synthesis. I also need key spectroscopic data, and to clarify the impact of the methyl and cyano groups on reactivity. The nonlinear optics application is a bit tangential, but noteworthy.

Pinpointing Synthesis Roadblocks

I've got a lot of data now. I've found Suzuki-Miyaura coupling methods that are adaptable for similar pyridines, and I've also found the significance of the nicotinonitrile scaffold in kinase inhibitors such as JAK3 inhibitors. However, I'm still missing a confirmed synthesis protocol for this compound. I'm also hunting for specific examples of its use in bioactive molecules with data. I still need vital spectroscopic data and information on how the methyl and cyano groups impact the 6-bromo reactivity. I'll need more material science examples.

Analyzing Information Needs

I've got a lot of data, but I see some major holes. To create a really great technical guide, I need to know a lot more. The basics are there, but I need to dive deeper into the gaps in my knowledge.

Addressing Key Knowledge Gaps

I've assembled a solid base of information. Now, my focus is on pinpointing the vital missing pieces. I have good context, including reactivity and potential applications, along with related compound data and spectroscopy estimates. However, I need to focus on a concrete synthesis protocol for this compound. I'm exploring different pathways.

Evaluating Foundational Data

I have a much clearer picture of what I know and, more importantly, what I don't know. I have a solid understanding of the general context, reactivity, and potential uses of this compound. I have good spectroscopy estimates. I now recognize that I lack a concrete synthesis protocol, specific examples of its use, and quantitative data. I need a deeper dive into the molecule's reactivity and more evidence for material science applications. I'm focusing on those specific needs now.

Identifying Key Gaps

I've got a comprehensive overview, highlighting what's known and, more critically, what's missing. I can see this compound's applications in medicinal chemistry, specifically for kinase inhibitors, and potential in materials science. However, I lack a concrete synthesis protocol, specific examples of its use in named compounds, and quantitative data like experimental spectroscopy. I need to dig deeper into its reactivity and find more material science evidence. My next step involves targeted searches of patents and specialized journals.

Whitepaper: The 6-Bromo-2-methylnicotinonitrile Scaffold as a Privileged Substructure for the Development of Novel Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-Bromo-2-methylnicotinonitrile core represents a versatile and strategically important scaffold in modern medicinal chemistry. Its unique electronic properties and multiple reactive sites—the bromo group amenable to cross-coupling, the nitrile group for heterocycle formation, and the methyl group for further functionalization—provide a robust platform for generating diverse chemical libraries. This technical guide delves into the synthesis and biological evaluation of novel compounds derived from this scaffold, with a primary focus on their anticancer and antimicrobial activities. We will explore the rationale behind experimental design, provide detailed, field-proven protocols for synthesis and in-vitro evaluation, and discuss the mechanistic underpinnings of the observed biological activities, particularly kinase inhibition. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" is a cornerstone of efficient lead generation. These are molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a rich source for developing novel therapeutics. The substituted nicotinonitrile ring is one such scaffold, integral to potent kinase inhibitors and other bioactive molecules.[1] The this compound variant is particularly advantageous. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents.[2] The nitrile group is a key precursor for the construction of fused heterocyclic systems, such as the biologically significant pyrazolo[1,5-a]pyrimidines, which are known to exhibit potent protein kinase inhibitory activity.[2][3] This guide will provide a comprehensive overview of leveraging this scaffold to generate novel compounds with significant therapeutic potential.

Anticancer Activity: Targeting Dysregulated Kinase Pathways

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Fused heterocyclic systems derived from nicotinonitrile precursors, such as pyrazolo[1,5-a]pyrimidines, have emerged as a notable class of potent protein kinase inhibitors.[2][4]

Rationale for Synthesis: Constructing the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of pyrazolo[1,5-a]pyrimidines from a nicotinonitrile starting material is a well-established and efficient strategy.[5][6] The general approach involves the reaction of the nitrile with reagents that build the fused pyrazole and then the pyrimidine ring. The bromine atom on the initial scaffold can be retained for late-stage functionalization or replaced via a coupling reaction early in the synthesis to introduce diversity.

A common synthetic pathway begins with the reaction of an aryl-substituted acetonitrile with an acetal to form an acrylonitrile intermediate. This intermediate is then cyclized with hydrazine to form a key 5-aminopyrazole intermediate.[5] This amine can then be reacted with a 1,3-dicarbonyl compound or equivalent to construct the final fused pyrimidine ring.

G cluster_synthesis Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines start This compound (Starting Material) step1 Formation of Acrylonitrile Intermediate start->step1 e.g., DMF-DMA step2 Cyclization with Hydrazine step1->step2 step3 Formation of 5-Aminopyrazole Intermediate step2->step3 step4 Reaction with 1,3-Dicarbonyl Compound step3->step4 end_product Pyrazolo[1,5-a]pyrimidine (Core Scaffold) step4->end_product Cyclocondensation

Caption: Simplified synthesis of the pyrazolo[1,5-a]pyrimidine core.
In-Vitro Evaluation of Anticancer Activity

The initial assessment of novel compounds for anticancer potential is conducted through a standardized series of in-vitro assays.[7][8] This workflow is designed to efficiently identify cytotoxic compounds and provide initial insights into their mechanism of action.

G cluster_workflow In-Vitro Anticancer Evaluation Workflow A Compound Synthesis & Purification B Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Panel A->B C Determine IC50 Values (Potency) B->C D Mechanism of Action Studies (e.g., Apoptosis Assay, Kinase Inhibition Assay) C->D For potent hits E Lead Compound Identification D->E

Caption: General workflow for in-vitro testing of novel anticancer agents.

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7][9]

  • Compound Treatment: Prepare serial dilutions of the test compounds (typically from 0.01 to 100 µM) in the appropriate culture medium. Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[8]

Quantitative Data: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following table presents representative cytotoxicity data for a hypothetical series of compounds derived from the this compound scaffold, targeting various cancer cell lines.

Compound IDR-Group at C7Cancer Cell LineIC₅₀ (µM) [a]Reference Drug (Dinaciclib) IC₅₀ (µM) [b]
PY-01 4-Bromo-phenylMOLT-4 (Leukemia)0.931.30
PY-02 4-Bromo-phenylHL-60 (Leukemia)0.801.84
PY-03 3-Chloro-phenylMOLT-4 (Leukemia)1.251.30
PY-04 3-Chloro-phenylHL-60 (Leukemia)1.901.84
PY-05 PhenylMCF-7 (Breast)15.2Not Reported

[a] Data is illustrative, based on activities reported for similar pyrazolo[1,5-a]pyrimidine structures against leukemia cell lines.[4] [b] Dinaciclib is a known CDK inhibitor used as a reference.[4]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), Pim kinases, or other key signaling kinases.[4][5] Inhibition of these kinases disrupts the cell cycle and can trigger apoptosis (programmed cell death).[10][11] The induction of apoptosis is a key mechanism for many chemotherapy drugs.[9]

G cluster_pathway Kinase Inhibition Leading to Apoptosis inhibitor Pyrazolo[1,5-a]pyrimidine Derivative kinase Protein Kinase (e.g., CDK2, Pim-1) inhibitor->kinase Inhibits proliferation Cell Cycle Progression & Proliferation inhibitor->proliferation Blocks apoptosis Apoptosis (Cell Death) inhibitor->apoptosis Induces substrate Downstream Substrate (Phosphorylation) kinase->substrate Activates kinase->apoptosis Prevents substrate->proliferation

Caption: Simplified signaling pathway for kinase inhibitor-induced apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Treatment: Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.[7]

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[7][9]

Antimicrobial Activity: A Second Therapeutic Frontier

The increasing prevalence of drug-resistant bacteria necessitates the search for new antimicrobial agents.[12] Bromo-substituted heterocyclic compounds have demonstrated promising intrinsic antimicrobial activity, and derivatives of this compound can be explored for this purpose.[12][13]

Rationale and Synthesis

The synthetic strategies for creating antimicrobial candidates are similar to those for anticancer agents, focusing on reactions like Suzuki coupling or Buchwald-Hartwig amination at the bromine position to introduce diverse functional groups.[14] The aim is to generate amphiphilic structures that can interact with and disrupt bacterial cell membranes, a common mechanism for antimicrobial agents.[12]

In-Vitro Evaluation of Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][15]

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Quantitative Data: Antimicrobial Activity of Bromo-Derivatives

The table below shows representative MIC values for hypothetical compounds against various bacterial strains.

Compound IDR-GroupS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)
AM-01 Spermine Chain4168
AM-02 Guanidinoalkyl83216
AM-03 Arylamine>64>64>64

[Data is illustrative, based on activities reported for bromoindole and modified aminoglycoside derivatives.[12][16]]

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel compounds with significant potential as therapeutic agents. The strategic functionalization of this scaffold allows for the development of potent anticancer agents, primarily through the inhibition of protein kinases, as well as promising antimicrobial compounds. The detailed protocols provided in this guide offer a robust framework for the synthesis, in-vitro screening, and initial mechanistic evaluation of new chemical entities derived from this privileged core. Future work should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as conducting in-vivo studies to validate their therapeutic efficacy and safety profiles.

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Methodological & Application

The Strategic Application of 6-Bromo-2-methylnicotinonitrile in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development.[1][2] Its capacity for forging carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool for medicinal chemists.[3][4] This guide focuses on the strategic application of a key heterocyclic building block, 6-bromo-2-methylnicotinonitrile, in these powerful transformations. We will delve into the mechanistic underpinnings of the reaction, provide detailed and field-tested protocols, and explore the significance of the resulting 2-methyl-6-aryl-nicotinonitrile scaffold in the synthesis of biologically active molecules.

Introduction: The Significance of the 2-Methyl-6-aryl-nicotinonitrile Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[5] The 2-methyl-6-aryl-nicotinonitrile motif, readily accessible through the Suzuki-Miyaura coupling of this compound, is of particular interest. The nitrile group offers versatile chemical handles for further elaboration, while the methyl group can provide crucial steric and electronic properties for molecular recognition.[5] The aryl substituent, introduced via the cross-coupling, allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.[6][7][8]

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[4][9] The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) species.[4] The choice of a palladium source and an appropriate ligand is critical for the success of this step, especially with potentially coordinating substrates like pyridines.[11]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[10] This process is facilitated by a base, which activates the boronic acid.[12]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (2-methyl-6-aryl-nicotinonitrile) from the palladium(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L)₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L)₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product ArX This compound (Ar-X) ArX->Oxidative_Addition ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The success of a Suzuki-Miyaura coupling hinges on the careful selection and optimization of reaction parameters.[13] What follows is a general, robust protocol for the coupling of this compound with a variety of arylboronic acids. It is intended as a starting point, and optimization may be necessary for specific substrates.[9]

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[11][15]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[11]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[3][14]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.[16] Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-methyl-6-aryl-nicotinonitrile.[14]

Experimental_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitor->workup Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Pure 2-Methyl-6-aryl-nicotinonitrile purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reagents and conditions. The following table provides a comparative overview of common parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands (e.g., XPhos, SPhos)The choice of catalyst and ligand is crucial.[11] For electron-deficient pyridines, bulky, electron-rich phosphine ligands can be effective.[11] Pre-formed catalysts are often easier to handle.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFAn appropriate base is required to facilitate the transmetalation step.[9] Strong inorganic bases are commonly used.[11] The choice can influence reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFA mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.[3][9]
Temperature 80 - 140 °CHigher temperatures are often required for less reactive substrates, such as aryl chlorides.[17]
Boron Reagent Arylboronic acids, Arylboronate esters (e.g., pinacol esters)Boronic acids are common, but boronate esters can offer improved stability and prevent side reactions like protodeboronation.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, inappropriate ligand, suboptimal base or solvent.[11]Screen different catalyst/ligand systems.[11] Increase catalyst loading.[11] Screen different bases and solvents.[11] Ensure reagents are pure and dry.
Starting Material Remains Insufficient catalyst loading, low reaction temperature, or short reaction time.Increase catalyst loading, temperature, or reaction time.[9] Verify the activity of the catalyst.
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Ensure a strictly inert atmosphere by thoroughly degassing the solvent and reaction vessel.[9] Use fresh, high-quality catalyst.
Protodeboronation Harsh reaction conditions (high temperature, strong base), presence of excess water.Use milder conditions. Consider using a boronate ester for increased stability.[18]
Dehalogenation of Starting Material Presence of impurities, side reactions with the catalyst or base.Purify starting materials. Screen different bases and solvents.

Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura cross-coupling of this compound provides a reliable and versatile route to a valuable class of substituted pyridines. A thorough understanding of the reaction mechanism and the influence of key parameters is essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation in the synthesis of novel therapeutic agents. The ability to readily diversify the aryl substituent at the 6-position makes this reaction a cornerstone for generating compound libraries for high-throughput screening and for conducting detailed structure-activity relationship studies, ultimately accelerating the drug discovery process.[6][8]

References

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  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
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  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
  • Reddit. How to approach choosing reaction conditions for Suzuki?
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • PubMed.
  • ResearchGate. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF.
  • MIT Open Access Articles.
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  • YouTube. Suzuki cross-coupling reaction.
  • Basicmedical Key. The role of medicinal chemistry in the drug discovery process.
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Application Notes and Protocols for the Sonogashira Coupling of 6-Bromo-2-methylnicotinonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methyl-6-alkynylnicotinonitrile Scaffold

The nicotinonitrile framework is a privileged scaffold in medicinal chemistry and materials science, with the 2-methyl-substituted variant serving as a key motif in a range of bioactive compounds.[1] The introduction of an alkynyl moiety at the 6-position via the Sonogashira cross-coupling reaction unlocks a vast chemical space for the synthesis of novel molecules with potential therapeutic applications.[2] This carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides.[3][4]

This guide provides an in-depth technical overview and detailed protocols for the successful Sonogashira coupling of 6-Bromo-2-methylnicotinonitrile with various terminal alkynes. We will delve into the mechanistic rationale behind experimental choices, address common side reactions, and present both traditional copper-cocatalyzed and modern copper-free methodologies.

Mechanistic Considerations and Causality in Experimental Design

The Sonogashira reaction proceeds via a dual catalytic cycle involving palladium and, in its classic form, a copper co-catalyst.[4] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound, which possesses both an electron-withdrawing nitrile group and a coordinating pyridine nitrogen.

The Catalytic Cycles: A Dance of Metals

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Oxidative Addition pd_complex Ar-Pd(II)-X(L₂) pdi->pd_complex Ar-X transmetal Transmetalation pd_alkyne_complex Ar-Pd(II)-C≡CR(L₂) transmetal->pd_alkyne_complex Cu-C≡CR reductive_elim Reductive Elimination product Ar-C≡CR reductive_elim->product product->pd0 Regeneration cu_catalyst Cu(I)X alkyne_activation π-Alkyne Complex cu_acetylide Cu-C≡CR alkyne_activation->cu_acetylide Deprotonation cu_acetylide->transmetal To Pd Cycle base Base base->alkyne_activation terminal_alkyne H-C≡CR terminal_alkyne->alkyne_activation

Figure 1: Simplified representation of the dual catalytic cycles in a traditional Sonogashira coupling reaction.

The palladium cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step.[4] In parallel, the copper cycle activates the terminal alkyne. The copper(I) salt reacts with the alkyne to form a copper(I) acetylide.[4] This species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting palladium complex to yield the desired 2-methyl-6-alkynylnicotinonitrile and regenerate the active Pd(0) catalyst.[5]

Addressing Common Side Reactions with this compound

Two primary side reactions can plague the Sonogashira coupling of this substrate:

  • Hydrodehalogenation (Debromination): The replacement of the bromine atom with hydrogen to form 2-methylnicotinonitrile. This is often promoted by hydride sources in the reaction mixture, such as water or alcohols.[6]

  • Alkyne Homocoupling (Glaser Coupling): The dimerization of the terminal alkyne to form a symmetrical di-alkyne. This is significantly promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[6]

To mitigate these issues, careful selection of reaction conditions is crucial. The use of anhydrous and thoroughly degassed solvents is a primary defense against hydrodehalogenation.[6] To combat Glaser coupling, a copper-free Sonogashira protocol can be employed.[7][8]

Experimental Protocols

Herein, we provide two robust protocols for the Sonogashira coupling of this compound with terminal alkynes. Protocol A outlines a classic copper-cocatalyzed approach, while Protocol B details a copper-free alternative, which is often preferred to minimize homocoupling byproducts.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableStore under inert atmosphere.
Terminal Alkyne (e.g., Phenylacetylene)>98%Commercially AvailablePurify by distillation if necessary.
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Catalyst GradeCommercially AvailableAir-sensitive, handle under inert gas.
Copper(I) Iodide (CuI)>99%Commercially AvailableProtect from light and moisture.
Triethylamine (Et₃N) or DIPEAAnhydrous, >99.5%Commercially AvailableDistill from CaH₂ before use.
Tetrahydrofuran (THF) or DMFAnhydrousCommercially AvailableUse from a solvent purification system.
Argon or Nitrogen GasHigh Purity---For maintaining an inert atmosphere.

Protocol A: Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from established procedures for the coupling of related bromocyanopyridines and is suitable for a wide range of terminal alkynes.[9]

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (to make a 0.2 M solution with respect to the aryl bromide) and triethylamine (2.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 50-60 °C may be beneficial.[10]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-6-alkynylnicotinonitrile.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing the formation of alkyne homocoupling byproducts and is particularly useful for sensitive or valuable alkynes.[7][11]

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), a suitable palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (0.025 equiv.), and a phosphine ligand if required by the precatalyst.

  • Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.2 M solution, followed by the addition of a suitable amine base like 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.).

  • Alkyne Addition: Introduce the terminal alkyne (1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically faster under these conditions for electron-deficient aryl bromides.[11] Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as outlined in Protocol A.

Data Presentation and Expected Outcomes

The Sonogashira coupling of this compound with phenylacetylene is expected to yield 2-methyl-6-(phenylethynyl)nicotinonitrile.

ProductMolecular FormulaMolecular WeightCAS Number
2-Methyl-6-(phenylethynyl)nicotinonitrileC₁₅H₁₀N₂218.26 g/mol N/A

Yields for these reactions are typically in the range of 65-95%, depending on the specific alkyne used and the optimization of the reaction conditions.[9][11]

Visualization of Experimental Workflow

Figure 2: General experimental workflow for the Sonogashira coupling of this compound.

Conclusion and Further Applications

The Sonogashira coupling of this compound is a highly effective method for the synthesis of 2-methyl-6-alkynylnicotinonitriles. The choice between a copper-cocatalyzed and a copper-free protocol will depend on the specific requirements of the synthesis, particularly the propensity of the terminal alkyne to undergo homocoupling. The resulting products are versatile intermediates, amenable to further functionalization of the nitrile and alkyne moieties, providing a rich platform for the discovery of novel chemical entities in drug development and materials science.

References

  • BenchChem. (2025). Experimental procedures for the functionalization of 6-Bromonicotinonitrile. BenchChem Technical Support.
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Application Notes & Protocols: Buchwald-Hartwig Amination of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Aryl amines are privileged structures found in countless bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a significant improvement over classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[2][3]

This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl or heteroaryl halide (or pseudo-halide) with a primary or secondary amine.[4][5] The development of sophisticated, sterically hindered phosphine ligands has been pivotal to the reaction's success, enabling the coupling of a vast array of substrates, including challenging electron-deficient or sterically hindered heteroaromatics, under increasingly mild conditions.[2][6]

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of 6-Bromo-2-methylnicotinonitrile, a versatile heterocyclic building block. We will delve into the mechanistic underpinnings of the reaction, provide practical guidance on component selection, and offer a step-by-step experimental procedure designed for reproducibility and success.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] Understanding these fundamental steps is crucial for rational troubleshooting and reaction optimization. The cycle is generally accepted to involve:

  • Activation/Formation of Pd(0) Catalyst: The active catalyst is a Pd(0) species. If a Pd(II) precatalyst like Pd(OAc)₂ is used, it must first be reduced in situ to Pd(0).[4][8] Modern, pre-formed palladacycle precatalysts are designed to generate the active Pd(0) complex rapidly upon exposure to the base.[8]

  • Oxidative Addition: The active LPd(0) complex reacts with the aryl halide (this compound) in an oxidative addition step, breaking the C-Br bond and forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-arylated product from the Pd(II) complex, regenerating the active LPd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]

BHA_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Base Base-H+ Amine_Complex->Base Amido_Complex->Pd0 Reductive Elimination (Product: Ar-Amine) Product 6-(R¹R²-amino)-2-methyl- nicotinonitrile Amido_Complex->Product ArX 6-Bromo-2-methyl- nicotinonitrile ArX->OA_Complex AmineH R¹R²NH AmineH->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Coupling with this compound

The success of the amination on a heteroaromatic substrate like this compound hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are often preferred.[7] These precatalysts are air-stable and offer faster, more reliable activation to the active Pd(0) species, often leading to lower catalyst loadings and more reproducible results.[8]

  • Ligand Selection: The ligand is arguably the most critical variable. For an electron-deficient heteroaromatic bromide, bulky, electron-rich biaryl phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[2] The choice of ligand is also dictated by the nature of the amine coupling partner:

    • For Primary Amines: Ligands like BrettPhos are specifically designed to facilitate the coupling of primary amines and can offer selectivity over secondary amines.[4][6]

    • For Secondary Amines: Ligands such as XPhos , RuPhos , or DavePhos are excellent choices for coupling with a wide range of secondary amines.[6][10]

    • General Utility: XantPhos is a versatile ligand known to be effective in a broad range of aminations, including those on heterocyclic systems.[11][12][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice due to its high basicity and efficacy.[8] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[8][11][14] The nitrile group in the substrate is generally stable to NaOt-Bu under typical Buchwald-Hartwig conditions, but screening bases is prudent during optimization.

  • Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[8][15] Tetrahydrofuran (THF) can also be used.[5] The choice can influence the solubility of the base and the palladium complexes, thereby affecting the reaction rate.

Experimental Protocol & Workflow

This protocol provides a general procedure for the amination of this compound. Reaction conditions, particularly the choice of ligand, should be adapted based on the specific amine used.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations involving the catalyst, ligand, and base should be performed under an inert atmosphere (Nitrogen or Argon) to prevent degradation.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Commercial Source
Amine (e.g., Morpholine)>99%Commercial SourcePurify by distillation if necessary.
Palladium Precatalyst (e.g., XPhos Pd G3)-Commercial SourceStore under inert atmosphere.
Ligand (e.g., XPhos)>98%Commercial SourceStore under inert atmosphere. Match to precatalyst if applicable.
Sodium tert-butoxide (NaOt-Bu)>97%Commercial SourceHandle exclusively in a glovebox or under a strong inert gas flow.
TolueneAnhydrousCommercial SourceUse from a solvent purification system or a freshly opened bottle.
Reaction Setup and Execution

BHA_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Add solids to oven-dried Schlenk tube: - Aryl Bromide (1.0 eq) - Pd Precatalyst (1-2 mol%) - Ligand (1-2 mol%) - Base (1.4 eq) B Evacuate & backfill tube with N₂/Ar (3x) A->B C Add anhydrous solvent (e.g., Toluene) via syringe B->C D Add amine (1.2 eq) via syringe C->D E Heat reaction mixture (e.g., 100 °C) with stirring D->E F Monitor reaction by TLC or GC-MS E->F G Cool to room temp. Quench with water F->G Upon completion H Extract with organic solvent (e.g., EtOAc) G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J K Characterize final product J->K

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or resealable vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Note: If not using a precatalyst, the Pd source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2 mol%) are added separately.

  • Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Begin stirring the suspension. Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap (if using a vial) or ensure the Schlenk stopcock is sealed. Place the vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing a small, quenched aliquot by GC-MS.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Representative Reaction Conditions

The following table provides starting conditions for coupling this compound with representative primary and secondary amines. Yields are illustrative and will require optimization.

AminePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield
n-ButylamineBrettPhos Pd G3 (2)-NaOt-Bu (1.4)Toluene1001875-90%
MorpholineXPhos Pd G3 (2)-NaOt-Bu (1.4)Toluene1001680-95%
AnilineXPhos Pd G3 (2)-Cs₂CO₃ (2.0)Dioxane1102470-85%

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst/ligand (oxidation).- Insufficiently inert atmosphere.- Impure reagents or solvent.- Base is insoluble or has low activity.- Use fresh catalyst/ligand; handle under inert gas.- Ensure proper inert atmosphere technique.- Use freshly purified/distilled reagents and anhydrous solvent.- Switch to a more soluble base (e.g., LHMDS) or a different solvent. Increase temperature.
Hydrodehalogenation - β-Hydride elimination side reaction, especially with primary amines.- Presence of water.- Use a ligand designed to suppress this pathway (e.g., BrettPhos for 1° amines).[16]- Ensure strictly anhydrous conditions.
Formation of Biaryl - Homocoupling of the aryl halide.- This is sometimes observed as a byproduct.[10] Lowering the reaction temperature or screening different ligands may mitigate this.
Reaction Stalls - Catalyst deactivation.- Product inhibition.- Increase catalyst loading slightly.- Screen alternative ligands or solvents that may prevent catalyst inhibition.

Conclusion

The Buchwald-Hartwig amination is a highly reliable and powerful tool for the synthesis of 6-amino-2-methylnicotinonitrile derivatives. Success with this electron-deficient heteroaromatic substrate is readily achievable through the careful selection of a modern, bulky phosphine ligand and appropriate reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this transformative reaction in their synthetic endeavors, from small-scale discovery to larger-scale production for drug development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions | Request PDF. (2025).
  • Lipshutz, B. H., et al. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of Organic Chemistry. [Link]
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
  • Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. (n.d.). ResearchGate.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
  • Hartwig, J. F., & Green, R. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022).
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare. (n.d.).
  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2025).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021).
  • A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines - SciSpace. (2007).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
  • Synthesis of 1–6. Reagents and conditions: (i) amino derivative (2... - ResearchGate. (n.d.).
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014). ACS Publications.
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. (n.d.).
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | Request PDF - ResearchGate. (2025).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.).

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The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions with 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methylnicotinonitrile Scaffold

The 2-methylnicotinonitrile moiety is a privileged scaffold found in a variety of biologically active molecules and functional materials. The strategic placement of the methyl, cyano, and bromo groups on the pyridine ring offers a unique combination of steric and electronic properties, making 6-Bromo-2-methylnicotinonitrile an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions enable the precise installation of diverse functionalities at the 6-position, providing a powerful platform for the generation of novel molecular architectures.

This guide will explore the application of several key palladium-catalyzed reactions to this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.

  • Mizoroki-Heck Reaction: For the formation of C(sp²)–C(sp²) bonds through olefination.

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.

Each section will provide a detailed examination of the reaction mechanism, a discussion of critical experimental parameters, and a robust, field-tested protocol.

Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity and broad functional group tolerance.[1][2] This reaction facilitates the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[1] For this compound, this transformation allows for the introduction of a diverse array of aryl and heteroaryl substituents, creating complex molecular frameworks.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Ar-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R R-B(OR)2 Base Reductive_Elimination Reductive_Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A Pd(0) species undergoes oxidative addition into the C-Br bond of this compound. The subsequent transmetalation step, which is often rate-limiting, involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron species. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Key Experimental Considerations
  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For electron-deficient substrates like nicotinonitriles, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.[4]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is frequently used to ensure the solubility of both the organic and inorganic reagents.[4]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

Procedure:

  • To a Schlenk flask or microwave vial charged with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[4]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[4]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[4]

Mizoroki-Heck Reaction: Olefination of the Pyridine Core

The Mizoroki-Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[5] This reaction is particularly useful for the vinylation of aryl halides, leading to the synthesis of substituted styrenes and other valuable olefinic compounds.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

Diagram of the Mizoroki-Heck Catalytic Cycle:

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Ar-Br Migratory_Insertion Migratory_Insertion Ar-Pd(II)L2-Br->Migratory_Insertion Alkene R-CH2-CH(Ar)-Pd(II)L2-Br R-CH2-CH(Ar)-Pd(II)L2-Br Migratory_Insertion->R-CH2-CH(Ar)-Pd(II)L2-Br Beta_Hydride_Elimination Beta_Hydride_Elimination R-CH2-CH(Ar)-Pd(II)L2-Br->Beta_Hydride_Elimination Alkene_Complex Alkene_Complex Beta_Hydride_Elimination->Alkene_Complex Substituted Alkene HPd(II)L2-Br HPd(II)L2-Br Reductive_Elimination Reductive_Elimination HPd(II)L2-Br->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base+ + Br-

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

The reaction initiates with the oxidative addition of this compound to a Pd(0) catalyst. The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination affords the substituted alkene product and a hydridopalladium(II) species. The active Pd(0) catalyst is regenerated by reductive elimination in the presence of a base.[6]

Key Experimental Considerations
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst for the Heck reaction.[4]

  • Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tolyl)₃), are often employed to stabilize the palladium catalyst and promote the desired reactivity.

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen bromide generated during the catalytic cycle.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are common choices for the Heck reaction.

Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • P(o-tolyl)₃ (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF, degassed

  • Sealed tube or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

Procedure:

  • In a sealed tube or microwave vial, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed DMF, followed by the triethylamine and styrene via syringe.

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of a base.[7] For this compound, this reaction provides a direct route to 6-alkynyl-2-methylnicotinonitriles, which are valuable intermediates in organic synthesis.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper.

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Br->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Cu-C≡C-R Cu-C≡C-R Cu(I)Br Cu(I)Br Cu(I)Br->Cu-C≡C-R Alkyne + Base Cu-C≡C-R->Ar-Pd(II)L2-Br Transmetalation Cu-C≡C-R->Cu(I)Br Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination from the resulting alkynylarylpalladium(II) species yields the final product.

A particularly relevant study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridines with various alkynes demonstrated high yields (85-93% for unfunctionalized alkynes).[8] These conditions, which are copper-free, are highly applicable to this compound to minimize the common side reaction of alkyne homocoupling (Glaser coupling).

Key Experimental Considerations
  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used. However, copper-free conditions are often preferred to prevent alkyne homocoupling.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

  • Solvent: Aprotic solvents like THF, DMF, or toluene are commonly employed.

Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous THF, degassed

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the degassed THF, followed by the diisopropylamine and phenylacetylene.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[9] This reaction has become indispensable in medicinal chemistry for the synthesis of a wide range of nitrogen-containing heterocycles and aniline derivatives.[9]

Mechanistic Principles

The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Ar-Br Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)L2-Br->Amine_Coordination_Deprotonation R2NH Base Ar-Pd(II)L2-NR2 Ar-Pd(II)L2-NR2 Amine_Coordination_Deprotonation->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are oxidative addition of the aryl halide to a Pd(0) center, coordination of the amine followed by deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst.[9]

Key Experimental Considerations
  • Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often highly effective.[10] Pre-catalysts, where the ligand is already coordinated to the palladium center, can also be advantageous.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.

  • Solvent: Aprotic solvents such as toluene or 1,4-dioxane are typically used.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene, degassed

  • Sealed tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried sealed tube under an inert atmosphere, add the palladium precursor, ligand, and cesium carbonate.

  • Add the this compound and morpholine.

  • Add the degassed toluene via syringe.

  • Seal the tube and heat the mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Troubleshooting and Side Reactions

Common side reactions in palladium-catalyzed couplings of halo-pyridines include hydrodehalogenation (debromination) and homocoupling.

  • Hydrodehalogenation: This can be minimized by using anhydrous and thoroughly degassed solvents and reagents, and by avoiding excessively high temperatures and prolonged reaction times.

  • Homocoupling: In Suzuki reactions, boronic acid homocoupling can occur. In Sonogashira couplings, alkyne homocoupling (Glaser coupling) is a common issue, which can often be suppressed by employing copper-free conditions.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of substituted 2-methylnicotinonitrile derivatives. The protocols and insights provided in this guide are intended to serve as a robust foundation for the development of novel synthetic routes in drug discovery and materials science.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • ResearchGate. (n.d.). Scheme 3: Sonogashira coupling of aryl halides and phenylacetylene in the presence of iron nanoparticles.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
  • Wikipedia. (2023). Heck reaction.
  • Razafindrainibe, F., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2020). Palladium-Catalyzed Reactions.
  • Reddit. (2022). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?.
  • ChemRxiv. (2021). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles.
  • ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene.
  • Preprints.org. (2022). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation.
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film.
  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Organic Chemistry Frontiers. (2020). Selective cross-coupling of α,β-unsaturated nitriles with aldehydes or alcohols by hydrogen transfer catalysis towards β-ketonitriles and glutaronitriles.
  • Chemical Communications. (2018). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • ResearchGate. (n.d.). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study.

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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyridine nucleus holds a privileged position due to its prevalence in a vast array of biologically active molecules. 6-Bromo-2-methylnicotinonitrile has emerged as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility stems from the presence of three distinct reactive sites: a bromine atom amenable to a wide range of palladium-catalyzed cross-coupling reactions, a nitrile group that can be transformed into various functional groups, and a methyl group that can also be functionalized. This guide provides an in-depth exploration of key synthetic transformations of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The methodologies discussed herein are foundational for accessing diverse chemical matter, enabling the rapid generation of compound libraries for lead discovery and optimization.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The strategic manipulation of the this compound core allows for the introduction of a wide variety of substituents, profoundly influencing the physicochemical and pharmacological properties of the resulting molecules. The primary avenues for its functionalization include palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and broad substrate scope.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Transition metal-catalyzed cross-coupling reactions have revolutionized the art of molecule building, providing reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] For an electron-deficient aryl bromide like this compound, palladium catalysis is particularly effective.[5]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[6][7][8] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the subsequent reductive elimination.[5] The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer to the palladium complex.[6][8] Aprotic solvents like dioxane or toluene are commonly used to ensure the solubility of all reaction components and maintain a stable catalytic species.[5]

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Combine this compound, Boronic Acid, Pd Catalyst, Ligand, and Base in an inert atmosphere. Reaction Heat the reaction mixture in an appropriate solvent (e.g., Dioxane/Water). Start->Reaction Reaction Setup Workup Quench the reaction, perform aqueous workup, and extract with an organic solvent. Reaction->Workup Reaction Completion Purification Purify the crude product by column chromatography. Workup->Purification Isolation Product Obtain the desired 6-Aryl-2-methylnicotinonitrile. Purification->Product Final Product Buchwald_Hartwig_Workflow Start Combine this compound, Amine, Pd Catalyst, Ligand, and Base in an inert atmosphere. Reaction Heat the reaction mixture in an anhydrous, aprotic solvent (e.g., Toluene or Dioxane). Start->Reaction Reaction Setup Workup Quench the reaction, and perform an aqueous workup. Reaction->Workup Reaction Completion Purification Purify the crude product by column chromatography or crystallization. Workup->Purification Isolation Product Obtain the desired 6-Amino-2-methylnicotinonitrile derivative. Purification->Product Final Product

Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.

The Sonogashira coupling reaction is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. [9][10]This reaction is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of more complex molecules.

Causality Behind Experimental Choices: The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and serve as the solvent. To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free conditions have been developed, which often provide higher yields of the desired product. [5]

Diagram 3: General Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Combine this compound, Terminal Alkyne, Pd Catalyst, (optional Cu(I) salt), and an Amine Base. Reaction Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere. Start->Reaction Reaction Setup Workup Remove the solvent and perform an aqueous workup. Reaction->Workup Reaction Completion Purification Purify the crude product by column chromatography. Workup->Purification Isolation Product Obtain the desired 6-Alkynyl-2-methylnicotinonitrile. Purification->Product Final Product

Caption: A generalized workflow for the Sonogashira coupling of this compound.

Cyanation: Installation of a Nitrile Group

The conversion of the bromine atom to a nitrile group can be a valuable transformation, providing a handle for further synthetic manipulations. This can be achieved through various cyanation methods, including the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cyanations using sources like zinc cyanide or potassium hexacyanoferrate(II). [11][12][13] Causality Behind Experimental Choices: The choice of cyanation reagent and conditions depends on the substrate and the desired functional group tolerance. The Rosenmund-von Braun reaction often requires high temperatures, while palladium-catalyzed methods can proceed under milder conditions. The use of less toxic cyanide sources like K4[Fe(CN)6] is also becoming more prevalent. [12]

Transformations of the Nitrile Group

The nitrile group in the resulting intermediates is a versatile functional group that can be converted into amines, aldehydes, or carboxylic acids.

  • Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. [14][15][16]This transformation is crucial for introducing a flexible linker or a basic nitrogen atom.

  • Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H). [16]This provides a key intermediate for further C-C bond formation reactions.

  • Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This introduces an acidic functional group that can be important for biological activity or for further derivatization.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Component Molecular Weight ( g/mol ) Equivalents Amount
This compound197.041.0197 mg (1.0 mmol)
Phenylboronic Acid121.931.2146 mg (1.2 mmol)
Pd(PPh3)41155.560.0335 mg (0.03 mmol)
K2CO3138.212.0276 mg (2.0 mmol)
1,4-Dioxane--8 mL
Water--2 mL

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Stir the mixture at 90 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-phenyl-2-methylnicotinonitrile.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Component Molecular Weight ( g/mol ) Equivalents Amount
This compound197.041.0197 mg (1.0 mmol)
Morpholine87.121.2105 mg (1.2 mmol)
Pd2(dba)3915.720.019.2 mg (0.01 mmol)
XPhos476.650.0419 mg (0.04 mmol)
NaOtBu96.101.4134 mg (1.4 mmol)
Toluene--5 mL

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd2(dba)3, XPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the vial and stir the mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the residue by column chromatography to yield 2-methyl-6-morpholinonicotinonitrile.

Applications in Pharmaceutical Synthesis: Case Studies

The synthetic utility of this compound is exemplified by its application in the synthesis of biologically active molecules.

Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. [17][18]The development of potent and selective GSK-3 inhibitors is an active area of research. Several classes of GSK-3 inhibitors feature a substituted pyridine core, which can be accessed from this compound. For instance, Suzuki-Miyaura or Buchwald-Hartwig reactions can be employed to introduce diverse aryl or amino substituents at the 6-position, which can interact with key residues in the ATP-binding pocket of GSK-3. [17][19]

Intermediate for Varenicline Synthesis

Varenicline, marketed as Chantix®, is a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation. [20][21]While the direct synthesis of varenicline from this compound is not the primary industrial route, the functionalized nicotinonitrile derivatives that can be synthesized from it are valuable intermediates for analogous structures and for exploring structure-activity relationships in the development of new nicotinic receptor modulators. [22][23]

Conclusion: A Versatile Tool for Drug Discovery

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The ability to selectively functionalize the 6-position through robust and well-established palladium-catalyzed cross-coupling reactions, coupled with the synthetic flexibility of the nitrile group, provides medicinal chemists with a powerful platform for the rapid generation of molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block in their drug discovery endeavors.

References

  • Benchchem. (n.d.). Experimental procedures for the functionalization of 6-Bromonicotinonitrile.
  • Benchchem. (n.d.). Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry.
  • PubMed. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas.
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  • European Patent Office. (2009). Process for preparing varenicline and intermediates for use therein.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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  • Google Patents. (2009). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
  • Google Patents. (2009). WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate.
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  • Google Patents. (2010). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Wikipedia. (n.d.). Nitrile reduction.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
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  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
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  • Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
  • Frontiers. (n.d.). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward.

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The Strategic Application of 6-Bromo-2-methylnicotinonitrile in the Synthesis of Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The strategic design of small molecules that can effectively modulate the activity of specific kinases is a critical endeavor. Within this context, the 6-Bromo-2-methylnicotinonitrile scaffold has emerged as a highly valuable and versatile building block. Its unique electronic and structural features, characterized by a bromine atom amenable to cross-coupling reactions and a nitrile group that can influence binding and pharmacokinetics, provide an excellent starting point for the synthesis of sophisticated kinase inhibitors.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of targeted covalent kinase inhibitors, with a particular focus on Janus Kinase 3 (JAK3) inhibitors.

The Rationale for Targeting JAK3 with Covalent Inhibitors

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway, which is crucial for immune cell development and function.[3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[4] While the ATP-binding sites of JAK family members are highly conserved, making the development of selective inhibitors challenging, JAK3 possesses a unique feature: a cysteine residue (Cys909) in a region of the active site that is not present in other JAK family members.[5] This non-conserved cysteine provides a unique opportunity for the design of covalent inhibitors that can form a permanent bond with the enzyme, leading to high potency and prolonged duration of action.[1] The nitrile group of the nicotinonitrile scaffold can be a key pharmacophore feature, as seen in the development of some covalent-reversible JAK3 inhibitors where it interacts with arginine residues in a newly induced binding pocket.[6]

The irreversible JAK3 inhibitor, Ritlecitinib (PF-06651600), is a prime example of a clinically relevant therapeutic agent whose synthesis can be envisioned utilizing a substituted nicotinonitrile core. Ritlecitinib is a dual inhibitor of JAK3 and the TEC family of tyrosine kinases and has been approved for the treatment of severe alopecia areata.[7] It functions by covalently binding to the Cys909 residue of JAK3, thereby irreversibly blocking the ATP binding site.[7]

The JAK-STAT Signaling Pathway: A Target for Immunomodulation

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[8] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[9] By selectively inhibiting JAK3, it is possible to block the signaling of cytokines that are crucial for the function of lymphocytes, making it an attractive strategy for treating autoimmune disorders.[5]

JAK_STAT_Pathway cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. JAK Activation stat STAT receptor->stat 4. STAT Recruitment jak->receptor 3. Receptor Phosphorylation jak->stat 5. STAT Phosphorylation p_stat p-STAT p_stat->p_stat 6. Dimerization nucleus Nucleus p_stat->nucleus 7. Nuclear Translocation gene_transcription Gene Transcription p_stat->gene_transcription 8. Modulation of Gene Expression dna DNA

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Synthetic Strategy: Building Kinase Inhibitors from this compound

The synthesis of complex kinase inhibitors from this compound typically involves a series of strategic cross-coupling reactions to introduce diverse functionalities. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[10][11] These reactions are fundamental in medicinal chemistry for their broad substrate scope and functional group tolerance.[12][13]

The following sections provide detailed, step-by-step protocols for the key transformations in the synthesis of a hypothetical JAK3 inhibitor, structurally inspired by the core of potent inhibitors in the field.

Synthetic_Workflow start This compound suzuki_intermediate 6-Aryl-2-methylnicotinonitrile start->suzuki_intermediate Suzuki-Miyaura Coupling (Aryl Boronic Acid) buchwald_intermediate 6-Amino-2-methylnicotinonitrile Derivative start->buchwald_intermediate Buchwald-Hartwig Amination (Amine) final_product Kinase Inhibitor suzuki_intermediate->final_product Further Functionalization buchwald_intermediate->final_product Further Functionalization

Caption: General synthetic workflows for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 6-position of the nicotinonitrile core.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)[13]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/water 4:1, or DMF)

  • Round-bottom flask or Schlenk tube

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methylnicotinonitrile.

Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012~95%[4]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DMF90888%
33-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene/H₂O1101685%

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling reaction to introduce a primary or secondary amine at the 6-position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)

  • Phosphine ligand (e.g., XantPhos, BINAP, 0.02-0.10 equiv)[11]

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or sealed vial

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-2-methylnicotinonitrile derivative.

Table 2: Representative Data for Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XantPhos (2/4)Cs₂CO₃Toluene1101860-88%[4]
2AnilinePd(OAc)₂/BINAP (3/6)NaOtBuDioxane1001282%
3BenzylaminePdCl₂(dppf) (5)K₃PO₄Toluene1102475%

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is an iterative process guided by structure-activity relationship (SAR) studies. For JAK3 inhibitors derived from the nicotinonitrile scaffold, several key structural features influence biological activity:

  • The Hinge-Binding Moiety: The pyridine nitrogen of the nicotinonitrile core often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.[5]

  • The Covalent Warhead: For covalent inhibitors targeting Cys909 of JAK3, an electrophilic group, such as an acrylamide, is typically incorporated into the molecule. The geometry and reactivity of this "warhead" are critical for efficient covalent bond formation.[6]

  • Substituents at the 6-position: As demonstrated by the Suzuki and Buchwald-Hartwig reactions, this position is ideal for introducing a variety of substituents that can occupy different pockets of the ATP-binding site. The nature of these substituents can significantly impact potency and selectivity.[3]

  • The 2-methyl group: This group can provide favorable steric interactions within the binding pocket and influence the overall conformation of the inhibitor.

Table 3: Hypothetical SAR Data for JAK3 Inhibitors Derived from this compound

Compound IDR-Group at 6-positionCovalent WarheadJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)
I-1PhenylAcrylamide50>5000>5000
I-24-MorpholinophenylAcrylamide15>3000>4000
I-31H-Pyrazol-4-ylAcrylamide5>1000>2000
I-4PhenylNone>10000>10000>10000

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. The IC₅₀ value for the approved JAK3 inhibitor Ritlecitinib is 0.346 nM, highlighting the high potency that can be achieved with this class of compounds.[15]

Conclusion

This compound is a strategically important building block in the synthesis of advanced kinase inhibitors. Its amenability to versatile and robust cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse chemical libraries. The successful application of this scaffold in the development of potent and selective covalent JAK3 inhibitors, exemplified by the clinical success of Ritlecitinib, underscores its value in modern drug discovery. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to leverage the full potential of this compound in their pursuit of novel and effective targeted therapies.

References

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Sources

Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Aryl-2-methylnicotinonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful tool for the synthesis of biaryls, styrenes, and poly-olefins with a high degree of functional group tolerance and relatively mild reaction conditions.[3] Within the vast landscape of synthetic chemistry, the functionalization of pyridine rings is of paramount importance, as the pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science.

This application note provides a comprehensive guide to the Suzuki coupling of 6-Bromo-2-methylnicotinonitrile, a versatile building block for accessing a diverse array of 6-aryl-2-methylnicotinonitrile derivatives. The presence of the electron-withdrawing nitrile group and the coordinating pyridine nitrogen presents unique challenges that necessitate careful optimization of reaction conditions. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer troubleshooting guidance based on field-proven insights to empower researchers in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][4][5] Understanding this cycle is crucial for rationalizing the choice of reagents and conditions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination (Ar-R)

Sources

Application Notes and Protocols for the Sonogashira Reaction with 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Substituted Nicotinonitriles

The Sonogashira cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] Alkynyl-substituted nicotinonitrile scaffolds are of significant interest to medicinal chemists and materials scientists due to their presence in a variety of biologically active compounds and their utility as versatile synthetic intermediates. The unique electronic properties and linear geometry of the alkyne moiety can impart desirable pharmacological or material characteristics.

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Sonogashira reaction with 6-Bromo-2-methylnicotinonitrile. We will delve into the mechanistic rationale behind the protocol, offer step-by-step experimental procedures for both traditional and copper-free conditions, and provide a comprehensive troubleshooting guide to address common challenges.

Understanding the Substrate: this compound

Before embarking on the synthesis, a thorough understanding of the substrate, this compound, is paramount. Its physicochemical properties influence its reactivity and the selection of optimal reaction conditions.

PropertyValue/DescriptionSignificance for Sonogashira Reaction
Molecular Formula C₇H₅BrN₂-
Molecular Weight 197.03 g/mol Essential for accurate reagent stoichiometry.
Appearance Likely a solid at room temperature.Influences handling and dissolution in reaction solvents.
Electronic Properties The pyridine ring is electron-deficient, further accentuated by the electron-withdrawing nitrile (-CN) group. The methyl (-CH₃) group at the 2-position is weakly electron-donating.The electron-deficient nature of the pyridine ring generally favors the oxidative addition step of the palladium catalyst to the C-Br bond, which is often the rate-limiting step.
Steric Hindrance The methyl group at the 2-position introduces moderate steric bulk adjacent to the pyridine nitrogen, but the bromine at the 6-position is relatively unhindered.The steric environment around the C-Br bond is a critical factor. Minimal hindrance at the 6-position is advantageous for catalyst accessibility.
Solubility Expected to be soluble in common organic solvents like THF, DMF, and Dioxane.Crucial for selecting an appropriate reaction solvent to ensure a homogeneous reaction mixture.

The Sonogashira Reaction Mechanism: A Tale of Two Cycles

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-ArPd(II)L₂Br Pd0->PdII Oxidative Addition (ArBr) ArPdAlkynyl ArPd(II)(C≡CR)L₂ PdII->ArPdAlkynyl Transmetalation (from Cu cycle) CuAcetylide Cu(I)C≡CR ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdAlkynyl->Product CuX Cu(I)Br Alkyne H-C≡C-R CuAcetylide->CuX Transmetalation (to Pd cycle) Alkyne->CuAcetylide Deprotonation (Base)

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the nicotinonitrile ring facilitates this step.

  • Transmetalation: The palladium complex exchanges its bromide ligand with the alkynyl group from the copper acetylide intermediate generated in the copper cycle.

  • Reductive Elimination: The desired product, 6-(alkynyl)-2-methylnicotinonitrile, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

  • Acetylide Formation: In the presence of a base, the terminal alkyne is deprotonated and reacts with a copper(I) salt (typically CuI) to form a copper acetylide intermediate. This increases the nucleophilicity of the alkyne.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific terminal alkyne used. It is imperative to carry out all reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Anhydrous & degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (THF or DMF) via syringe, followed by the base (Triethylamine or Diisopropylamine).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For aryl bromides, heating is often necessary to achieve a reasonable reaction rate.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling (Glaser coupling) or when copper contamination of the final product is a concern.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine ligand like XPhos (8 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous & degassed Dioxane or Toluene

Procedure:

  • To a dry Schlenk flask, add this compound, Pd₂(dba)₃, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-110 °C. The higher temperature is often required for copper-free systems with aryl bromides.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Catalyst & Ligand - Base Flask Add to Dry Schlenk Flask Reagents->Flask Inert Evacuate & Backfill with Inert Gas (3x) Flask->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Alkyne Add Terminal Alkyne Solvent->Alkyne Stir Stir at RT or Heat Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Cool & Dilute Monitor->Quench Reaction Complete Filter Filter through Celite® (if necessary) Quench->Filter Wash Aqueous Wash Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the Sonogashira reaction.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Use a fresh batch of palladium catalyst and phosphine ligand. - Ensure rigorous exclusion of air and moisture.[4] - Increase catalyst loading slightly (e.g., from 2 to 5 mol%).
2. Insufficient temperature.- For aryl bromides, temperatures of 80-110 °C are often required, especially in copper-free systems.[2]
3. Inappropriate base or solvent.- Screen different bases (e.g., DIPA, Cs₂CO₃). - Ensure the base is sufficiently soluble in the chosen solvent. - Try a more polar aprotic solvent like DMF or NMP, but be mindful of higher temperatures causing decomposition.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.- Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
2. High copper concentration (in Protocol 1).- Reduce the amount of CuI. - Switch to a copper-free protocol (Protocol 2). This is the most effective solution.[3]
Formation of Debrominated Byproduct 1. Presence of a hydride source.- Use high-purity, anhydrous solvents. - Ensure the base is not a source of hydrides.
Decomposition of Starting Material or Product 1. Excessive temperature.- Lower the reaction temperature and accept a longer reaction time. - Monitor the reaction closely and stop it as soon as the starting material is consumed.

Conclusion

The Sonogashira reaction of this compound is a highly effective method for the synthesis of valuable alkynyl-substituted nicotinonitriles. Careful consideration of the substrate's electronic and steric properties, coupled with the appropriate choice of catalytic system and reaction conditions, is key to achieving high yields and purity. Both the traditional copper-catalyzed and the increasingly popular copper-free protocols offer viable routes, with the latter being particularly useful for avoiding homocoupling side reactions. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and successfully employ this powerful cross-coupling reaction in their synthetic endeavors.

References

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
  • Razafindrainibe, F., et al. (2021). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
  • Reddit discussion on Sonogashira troubleshooting. (2020). r/Chempros.
  • Jadhav, P. D., & Shinde, S. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.
  • Košmrlj, J., et al. (2020).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methylnicotinonitrile. BenchChem.
  • Villo, P., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.
  • Jadhav, P. D., & Shinde, S. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex.
  • Reddit discussion on struggling with a Sonogashira coupling reaction. (2021). r/Chempros.
  • Jadhav, P. D., & Shinde, S. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • PubChem. (n.d.). 2-Amino-5-bromo-6-methyl-nicotinonitrile. PubChem.
  • CymitQuimica. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-methylquinoline. Sigma-Aldrich.

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-2-methylnicotinonitrile

This compound is a highly versatile heterocyclic building block pivotal in medicinal chemistry and materials science. Its structure features a pyridine ring substituted with three distinct functional handles: a cyano group, a methyl group, and a bromine atom. The bromine atom at the C6 position is particularly significant as it serves as a prime reactive site for introducing molecular diversity. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the C-Br bond, making it an excellent electrophilic partner for a wide array of synthetic transformations.

This guide provides an in-depth exploration of the primary strategies for functionalizing the C6 position of this compound. We will delve into the mechanistic underpinnings of key reactions, offer field-proven protocols, and discuss critical parameters for achieving successful and reproducible outcomes.

Overview of Primary Functionalization Pathways

The transformation of the C6-bromo position is the most common and versatile approach to derivatizing this scaffold. The principal strategies, which will be detailed in subsequent sections, include Palladium-Catalyzed Cross-Coupling Reactions, Metallation-Based Functionalization, and Nucleophilic Aromatic Substitution. Each pathway offers a unique method for forging new carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds.

G cluster_start cluster_paths cluster_products start This compound cc Pd-Catalyzed Cross-Coupling start->cc met Metallation-Based Functionalization start->met snar Nucleophilic Aromatic Substitution (SNAr) start->snar prod_cc C-C & C-N Bond Formation (Aryl, Alkyl, Amine, Alkyne) cc->prod_cc Versatile & Common prod_met Reaction with Electrophiles (e.g., Aldehydes, CO2) met->prod_met Forms Organometallic Intermediate prod_snar Direct Displacement (e.g., Alkoxides, Thiolates) snar->prod_snar Requires Strong Nucleophiles

Figure 1: Primary functionalization strategies for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing aryl halides.[1] These reactions offer exceptional functional group tolerance, high efficiency, and predictable outcomes. The general mechanism involves the oxidative addition of a Palladium(0) species to the C-Br bond, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the product and regenerate the catalyst.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[3][4]

Causality and Experimental Choices:

  • Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For heteroaryl halides, electron-rich, bulky phosphine ligands like SPhos or XPhos often provide superior results by promoting the reductive elimination step and stabilizing the catalytic species.[5]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid to facilitate transmetalation.[3] The choice of base can significantly impact yield, particularly when dealing with substrates containing base-sensitive functional groups.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or toluene are commonly used, often with the addition of water to aid in dissolving the base and facilitating the catalytic cycle.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex + Ar-Br trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex + R-B(OR)₂ (Base Activated) trans_complex->pd0 Forms Ar-R Bond oa_text Oxidative Addition trans_text Transmetalation re_text Reductive Elimination G pd0 Pd(0)L oa_complex Ar-Pd(II)(Br)L pd0->oa_complex + Ar-Br amido_complex [Ar-Pd(II)(NR₂)L]⁺ oa_complex->amido_complex + HNR₂ (Base Deprotonates) amido_complex->pd0 Forms Ar-NR₂ Bond oa_text Oxidative Addition amide_form_text Amide Formation re_text Reductive Elimination

Sources

Application Note & Protocols for the Synthesis of 6-Aryl-Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-aryl-nicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-proliferative, anti-inflammatory, and kinase inhibitory activities.[1][2] This guide provides a comprehensive overview of modern and efficient synthetic strategies for accessing these valuable derivatives. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction optimization. Detailed, step-by-step protocols for both conventional and microwave-assisted one-pot multicomponent syntheses are presented, alongside troubleshooting advice to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.

Introduction: The Significance of the Nicotinonitrile Core

Nicotinonitrile, or 3-cyanopyridine, is a versatile heterocyclic building block. When substituted at the 6-position with an aryl group, the resulting derivatives gain significant biological relevance. This structural class is central to the mechanism of action for several approved pharmaceuticals, such as the kinase inhibitors Bosutinib and Neratinib, which are used in cancer therapy.[2] The broad therapeutic utility stems from the ability of the cyanopyridine core to engage in critical hydrogen bonding and other non-covalent interactions within biological targets.[2][3] Consequently, the development of efficient, robust, and scalable synthetic routes to novel 6-aryl-nicotinonitrile analogs is a primary objective in contemporary drug discovery programs.

The most powerful strategies for constructing this framework rely on multicomponent reactions (MCRs), which enable the formation of complex molecules from simple precursors in a single, convergent step. This approach aligns with the principles of green chemistry by minimizing waste, reducing operational steps, and improving overall efficiency.[4][5]

Strategic Overview: Convergent Synthesis via Multicomponent Reactions

The synthesis of the 2-amino-4,6-diaryl-nicotinonitrile core is most effectively achieved through a one-pot condensation of three key components:

  • An α,β-unsaturated ketone (chalcone) , which provides the C4 and C5 atoms and the C6-aryl substituent.

  • Malononitrile , which serves as the source for the C2, C3, and the nitrile group.

  • An ammonia source , typically ammonium acetate, which facilitates the ring-closing cyclization to form the pyridine core.

This strategy is highly modular, allowing for extensive diversification by simply varying the substitution patterns on the chalcone precursors.

cluster_start Starting Materials cluster_process Synthetic Process cluster_end Product Chalcone α,β-Unsaturated Ketone (Chalcone) MCR One-Pot Multicomponent Reaction (Conventional or Microwave) Chalcone->MCR Malononitrile Malononitrile Malononitrile->MCR Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->MCR Product 6-Aryl-Nicotinonitrile Derivative MCR->Product Cyclization & Aromatization

Caption: High-level workflow for the synthesis of 6-aryl-nicotinonitriles.

Plausible Reaction Mechanism

The multicomponent synthesis proceeds through a cascade of classical organic reactions. While the exact sequence can be influenced by reaction conditions, a widely accepted mechanism involves an initial Michael addition, followed by cyclization and subsequent oxidation.

  • Michael Addition: The carbanion of malononitrile, formed in situ, acts as a nucleophile and adds to the β-carbon of the chalcone (a 1,4-conjugate addition).

  • Thorpe-Ziegler Cyclization: The adduct then undergoes an intramolecular cyclization. The amino group, generated from the ammonia source, attacks one of the nitrile groups to form a dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate undergoes spontaneous oxidation (often with air as the oxidant) or a formal dehydrogenation to yield the stable, aromatic 6-aryl-nicotinonitrile product.

start Chalcone + Malononitrile Anion intermediate1 Michael Adduct H₂C(CN)₂ adds to C=C bond start->intermediate1 Michael Addition intermediate2 Dihydropyridine Intermediate Intramolecular cyclization with NH₃ intermediate1->intermediate2 Cyclization product Aromatic Nicotinonitrile intermediate2->product Oxidation / Aromatization

Caption: Plausible reaction mechanism for the multicomponent synthesis.

Synthetic Methodologies & Protocols

Two primary protocols are presented: a standard method using conventional heating and an accelerated green chemistry approach using microwave irradiation.

Method A: One-Pot Synthesis via Conventional Heating

This robust and widely used method is suitable for synthesizing a broad range of 2-amino-4,6-diaryl-nicotinonitriles from their corresponding chalcones.[6][7][8] The use of ethanol as a solvent provides a good balance of reactant solubility and a suitable refluxing temperature.

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile

  • Materials & Reagents:

    • 4-Chlorochalcone (1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) (1.0 mmol, 242.7 mg)

    • Malononitrile (1.2 mmol, 79.3 mg)

    • Ammonium acetate (8.0 mmol, 616.8 mg)

    • Absolute Ethanol (15 mL)

    • Round-bottom flask (50 mL) with reflux condenser

    • Magnetic stirrer and heating mantle

  • Step-by-Step Procedure:

    • Combine the 4-chlorochalcone (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (8.0 mmol) in the 50 mL round-bottom flask.

    • Add absolute ethanol (15 mL) to the flask.

    • Fit the flask with a reflux condenser and place it in the heating mantle on the magnetic stirrer.

    • Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will usually form.

    • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove impurities.

    • Dry the product in a vacuum oven at 60 °C. Recrystallization from ethanol or acetic acid can be performed for further purification if necessary.

  • Expected Outcome:

    • Appearance: Pale yellow solid.

    • Yield: Typically 75-90%.

    • Characterization: The product's identity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compared to literature data.[6][7]

Method B: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a green chemistry technique that dramatically reduces reaction times from hours to minutes, often improving yields and product purity.[4][9][10] The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating that cannot be achieved with conventional methods.[11]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

  • Materials & Reagents:

    • Appropriate Chalcone (0.5 mmol)

    • Malononitrile (0.6 mmol)

    • Ammonium acetate (4.0 mmol)

    • Ethanol or N,N-Dimethylformamide (DMF) (3-5 mL)

    • Microwave reactor vial (10 mL) with a magnetic stir bar

    • Dedicated microwave synthesizer

  • Step-by-Step Procedure:

    • Place the chalcone (0.5 mmol), malononitrile (0.6 mmol), and ammonium acetate (4.0 mmol) into the 10 mL microwave reactor vial.

    • Add the solvent (3-5 mL) and the magnetic stir bar.

    • Seal the vial securely with a cap.

    • Place the vial inside the cavity of the microwave synthesizer.

    • Set the reaction parameters: Temperature at 120-140 °C, Power at 100-150 W, and Time for 10-20 minutes. Note: These parameters may require optimization depending on the specific substrates and solvent used.

    • After the irradiation cycle is complete, cool the vial to room temperature using a compressed air stream.

    • Perform the workup as described in Protocol 1 (precipitation in ice water, filtration, and drying).

Data Summary: A Comparative Overview

The following table summarizes representative examples of 6-aryl-nicotinonitrile synthesis, highlighting the versatility of the multicomponent approach.

EntryC4-Aryl SubstituentC6-Aryl SubstituentConditions (Solvent, Catalyst/Method)TimeYield (%)Reference
14-ChlorophenylPhenylEthanol, NH₄OAc, Reflux5 h88[7]
2Thiophen-2-ylNaphthalen-1-ylPOCl₃/PCl₅ (from pyridone)--[1]
34-Methoxyphenyl4-ChlorophenylPyridine, Heat3 days-[12]
4Phenyl4-MethoxyphenylMethanol, NH₄OAc, Reflux6 h92[8]
5Aryl aldehydes-ZnCl₂, Microwave Irradiation10 minGood[9]
6Aromatic aldehydes-Water, Catalyst-Free, Reflux2-3 h85-95[5]

Troubleshooting and Field Insights

  • Low Yields: If yields are consistently low, ensure the chalcone starting material is pure. Impurities can inhibit the reaction. Increasing the excess of ammonium acetate (up to 10 equivalents) can also improve yields by driving the equilibrium towards product formation.

  • Side Product Formation: The formation of a simple Michael adduct is the most common side reaction. Using a more polar solvent or slightly elevated temperatures can favor the subsequent cyclization step.

  • Poor Solubility: For highly nonpolar substrates, a co-solvent like DMF or dioxane with ethanol can be beneficial under conventional heating. In microwave synthesis, DMF is an excellent high-boiling, polar solvent.

  • Catalyst-Free Approach: For a greener protocol, reactions can often be run without an explicit catalyst, especially in polar solvents like water or ethanol at reflux, though reaction times may be longer.[5]

Conclusion

The one-pot multicomponent synthesis of 6-aryl-nicotinonitrile derivatives is a highly efficient, versatile, and robust strategy for accessing medicinally relevant compounds. By leveraging either conventional heating or modern microwave-assisted techniques, researchers can rapidly generate diverse libraries of these important molecules. The protocols and insights provided herein offer a solid foundation for the successful implementation of these methods in a drug discovery or process development setting.

References

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  • El-Faham, A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Chemistry. [Link]
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  • Al-Mokhanam, A. A., et al. (2022). Construction of 5-(Alkylamino)
  • Jin, T.-S., et al. (2006). An one-pot three-component process for the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles in aqueous media.
  • Majumder, A., et al. (2015). Microwave-assisted synthesis of nitrogen-containing heterocycles.
  • Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Organic & Biomolecular Chemistry, 20(2), 293-302. [Link]
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  • Pospíšil, J., & Potáček, M. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles. RSC Advances, 10(42), 25102-25112. [Link]
  • Bartolo, N., et al. (2024). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. Molecules, 29(8), 1884. [Link]

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The Strategic Application of 6-Bromo-2-methylnicotinonitrile as a Versatile Precursor in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential through a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of foundational chemical building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and their capacity for versatile chemical modification. 6-Bromo-2-methylnicotinonitrile has emerged as a particularly valuable precursor, offering a unique combination of reactive sites that empower medicinal chemists to construct complex molecular architectures with precision and control.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the intrinsic value of this compound. We will explore its physicochemical properties, delve into key synthetic transformations with a focus on the causality behind experimental choices, and provide detailed, field-proven protocols for its application in the synthesis of targeted therapeutics, with a particular focus on Janus kinase (JAK) inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The properties of this compound are summarized below, providing essential data for reaction setup and safety considerations.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
CAS Number 1003711-39-4[1]
Appearance Solid (form may vary)N/A
Purity Typically ≥95%[1]
Storage Inert atmosphere, 2-8°C[2]
SMILES N#CC1=C(C)N=C(Br)C=C1[1]

Safety and Handling Precautions: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[3][4] Always consult the Safety Data Sheet (SDS) before use.[3][5]

Core Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitrile group and the methyl group also offer avenues for further chemical modification.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, allowing for the introduction of a diverse array of aryl and heteroaryl moieties. This reaction is fundamental in constructing the core structures of many kinase inhibitors.[6][7]

Causality in Experimental Design: The choice of a palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is required to initiate the catalytic cycle.[8] The ligand, typically a bulky, electron-rich phosphine, stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.[8] The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[9] The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or microwave vial

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-phenyl-2-methylnicotinonitrile.

Buchwald-Hartwig Amination: Constructing Crucial Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a linkage that is central to a vast number of pharmaceuticals.[3][10] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides, providing access to a diverse array of substituted anilines and heteroaromatic amines.[11]

Causality in Experimental Design: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine in the catalytic cycle.[13] Anhydrous, aprotic solvents are generally used to prevent quenching of the base and interference with the catalytic intermediates.[11]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or sealed vial

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), Xantphos (0.04 mmol, 0.04 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) and morpholine (1.2 mmol, 1.2 equiv) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 6-morpholino-2-methylnicotinonitrile.

Application in the Synthesis of a Janus Kinase (JAK) 3 Inhibitor

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that govern immune cell development and function. Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers, making JAK inhibitors a significant class of modern therapeutics.[4] this compound is a key precursor for the synthesis of the pyrrolo[2,3-d]pyrimidine core found in several JAK inhibitors, including the selective JAK3 inhibitor Ritlecitinib (PF-06651600).[4][10]

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. JAK3 is specifically associated with the common gamma chain (γc) of cytokine receptors, playing a crucial role in the signaling of interleukins essential for lymphocyte development and function.[5]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (γc) Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation pJAK3 pJAK3 JAK3->pJAK3 Phosphorylation STAT STAT pSTAT pSTAT pJAK3->STAT Phosphorylation pSTAT->pSTAT Gene_Expression Gene Expression (Immune Cell Development) pSTAT->Gene_Expression Translocation

JAK/STAT Signaling Pathway
Synthetic Workflow for a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor

The following workflow outlines a plausible synthetic route to a key pyrrolo[2,3-d]pyrimidine intermediate for JAK inhibitors, starting from this compound. This strategy involves an initial nucleophilic aromatic substitution followed by a ring-closing reaction to construct the fused heterocyclic system.

Synthetic_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (e.g., with Aminoacetaldehyde dimethyl acetal) Start->Step1 Intermediate1 Substituted Nicotinonitrile Step1->Intermediate1 Step2 Acid-catalyzed Cyclization Intermediate1->Step2 Intermediate2 7H-pyrrolo[2,3-b]pyridine Intermediate Step2->Intermediate2 Step3 Chlorination (e.g., with POCl₃) Intermediate2->Step3 Intermediate3 2-Chloro-7H-pyrrolo[2,3-b]pyridine Derivative Step3->Intermediate3 Step4 Buchwald-Hartwig Amination Intermediate3->Step4 FinalProduct JAK Inhibitor Core Step4->FinalProduct

Synthetic Workflow for a JAK Inhibitor Core

Detailed Protocol: Synthesis of a 2-Amino-7H-pyrrolo[2,3-b]pyridine Core

This multi-step protocol illustrates the conversion of this compound into a key intermediate for the synthesis of JAK inhibitors like Ritlecitinib.

Part 1: Synthesis of 6-((2,2-dimethoxyethyl)amino)-2-methylnicotinonitrile

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), aminoacetaldehyde dimethyl acetal (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) in N,N-dimethylformamide (DMF, 5 mL).

  • Heat the mixture to 120 °C for 16 hours.

  • Cool the reaction to room temperature and pour into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired substituted nicotinonitrile.

Part 2: Synthesis of 2-Methyl-7H-pyrrolo[2,3-b]pyridin-6-amine

  • Dissolve the product from Part 1 (1.0 mmol) in a mixture of acetic acid (5 mL) and water (1 mL).

  • Heat the solution to reflux (approximately 100-110 °C) for 4 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the pyrrolopyridine intermediate.

Part 3: Synthesis of a JAK Inhibitor Precursor

This intermediate can then be further functionalized, for example, by chlorination followed by a Buchwald-Hartwig amination with the appropriate chiral piperidine derivative, as described in the literature for the synthesis of PF-06651600, to yield the final active pharmaceutical ingredient.[4]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic precursor selection in modern drug discovery. Its versatile reactivity, particularly in robust cross-coupling reactions, provides a reliable and efficient pathway to complex heterocyclic scaffolds that are central to the development of targeted therapeutics. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to fully leverage the potential of this valuable building block. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of precursors like this compound in the synthetic chemist's toolbox will undoubtedly continue to expand.

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  • MedlinePlus. JAK3 gene. [Link]
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  • Wikipedia. Janus kinase 3. [Link]
  • MDPI. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. [Link]
  • PubMed Central. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells. [Link]
  • PubMed Central. Multiple functions of PARP1 in the repair of DNA double strand breaks. [Link]
  • Creative Diagnostics.
  • Chemistry LibreTexts.
  • Oxford Academic. PARPs and the DNA damage response. [Link]
  • PubMed Central. Rapid Detection and Signaling of DNA Damage by PARP-1. [Link]
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  • Morressier. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. [Link]
  • Trylead. This compound | CAS:1003711-39-4. [Link]
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • ResearchGate. Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. [Link]
  • ACS Publications. Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. [Link]
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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experimental procedures for cross-coupling with 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2-methylnicotinonitrile

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery and materials science, the cyanopyridine scaffold is a privileged structure, appearing in numerous biologically active compounds and functional materials. This compound, in particular, stands out as a versatile and highly valuable building block.[1] Its structure offers three distinct points for chemical modification: the reactive bromo-substituent at the 6-position, the nucleophilic cyano group, and the methyl group. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful and modular approach to introduce molecular diversity.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for the most common and effective cross-coupling reactions involving this compound. We will delve into the mechanistic rationale behind procedural choices, offering not just a set of instructions, but a framework for understanding and optimizing these critical transformations.

The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[2] These reactions universally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][3][4] Understanding this cycle is fundamental to troubleshooting and adapting reaction protocols.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[3][5] This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck): The second coupling partner transfers its organic group to the palladium center, displacing the halide.[3][4][5] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[2]

  • Reductive Elimination: The two organic fragments on the Pd(II) center are expelled as the final coupled product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R (Transmetalated Complex) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Product (Ar-R) ArPdR->ArR ArX 6-Bromo-2-methyl- nicotinonitrile (Ar-X) ArX->ArPdX RM Coupling Partner (R-M) RM->ArPdX

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aryl groups.[6] It couples an organoboron species (like a boronic acid or ester) with an organohalide.[7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[7]

Causality Behind the Protocol

A crucial aspect of the Suzuki reaction is the activation of the organoboron compound by a base.[7] The base coordinates to the boron atom, forming a borate complex. This enhances the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center during the transmetalation step.[7] The choice of ligand is also critical; electron-rich and bulky phosphine ligands, such as SPhos or XPhos, accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive aryl chlorides, though they are also highly effective for aryl bromides.[8][9]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic Acid → 6-Aryl-2-methylnicotinonitrile

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Alternatively, a pre-formed palladium pre-catalyst can be used.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe. A typical concentration is 0.1-0.2 M.

  • Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A key side-product to watch for is the debrominated starting material, 2-methylnicotinonitrile.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-aryl-2-methylnicotinonitrile product.[11]

Suzuki_Workflow start Start reagents 1. Combine Reactants: 6-Bromonicotinonitrile, Boronic Acid, Base start->reagents catalyst 2. Add Pd Source & Ligand reagents->catalyst inert 3. Evacuate & Backfill with Argon (3x) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (e.g., 100 °C) solvent->heat monitor 6. Monitor by TLC / LC-MS heat->monitor workup 7. Quench, Extract, & Dry monitor->workup purify 8. Purify by Column Chromatography workup->purify end End Product purify->end

Caption: General workflow for the Suzuki-Miyaura coupling.

Key Parameters for Suzuki-Miyaura Coupling
ParameterRecommended OptionsRationale / Notes
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPd(II) sources are reduced in situ; precatalysts offer reliability.[12]
Ligand SPhos, XPhos, PPh₃, RuPhosBulky, electron-rich ligands are often superior for challenging substrates.[8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFActivates the boronic acid; choice can impact yield and side reactions.[7]
Solvent 1,4-Dioxane, Toluene, DME, THF/H₂OAnhydrous, degassed solvents are crucial. Water can sometimes be beneficial.[12]
Temperature 60 - 110 °CDependent on substrate reactivity and catalyst system.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides to form conjugated enynes and arylalkynes.[13] This transformation is invaluable for extending molecular scaffolds and is widely used in the synthesis of pharmaceuticals and organic materials.[14]

Causality Behind the Protocol

The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[15][16] The palladium complex undergoes the standard oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[13] This copper acetylide then undergoes transmetalation with the Pd(II) complex.

A significant drawback of the copper-catalyzed method is the potential for alkyne homocoupling (Glaser coupling), which forms a symmetrical di-alkyne byproduct.[10] To circumvent this, copper-free Sonogashira protocols have been developed and are often preferred.[10][14] These methods typically require a slightly stronger base and proceed effectively, yielding cleaner products.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

Reaction: this compound + Terminal Alkyne → 6-Alkynyl-2-methylnicotinonitrile

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.

  • Solvent and Base Addition: Add an appropriate solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)). The base acts as both a scavenger for the HBr generated and as a reaction medium.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove palladium black and ammonium salts. Rinse the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography to yield the desired product.

Key Parameters for Sonogashira Coupling
ParameterRecommended OptionsRationale / Notes
Pd Source Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂These are the most common and reliable catalysts for this reaction.[15]
Co-catalyst CuI (for classic method) or NoneCopper-free protocols are recommended to avoid alkyne homocoupling.[10]
Base Et₃N, i-Pr₂NH, Piperidine, Cs₂CO₃Amine bases are standard; inorganic bases can be used in some protocols.[17]
Solvent THF, DMF, AcetonitrileMust be anhydrous and degassed.
Temperature Room Temperature to 80 °CMild conditions are often sufficient, especially with reactive halides.[14]

Buchwald-Hartwig Amination: Assembling C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[18][19] It enables the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, replacing harsher classical methods.[18] This reaction is particularly crucial in pharmaceutical development, where the aryl amine motif is ubiquitous.[20]

Causality Behind the Protocol

The success of the Buchwald-Hartwig amination hinges on two key factors: the ligand and the base. The catalytic cycle is similar to other cross-couplings, but the reductive elimination step to form the C-N bond can be challenging.[21] To facilitate this, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) were developed.[22] These bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species.[23]

A strong, non-nucleophilic base is required to deprotonate the amine, forming an amido ligand on the palladium center prior to reductive elimination.[21] Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are also used, depending on the substrate's sensitivity.[21][23]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: this compound + Amine (R₂NH) → 6-(Dialkyl/Aryl)amino-2-methylnicotinonitrile

  • Reagent Preparation: In a glovebox or under a strong flow of Argon, add the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., t-Bu-XPhos Palladacycle, 1-2 mol%).[11]

  • Reactant Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).[11]

  • Reaction Execution: Seal the tube and stir the mixture at the required temperature (typically 80-110 °C) for the specified time.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and water. Separate the layers and extract the aqueous phase. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.[11]

Key Parameters for Buchwald-Hartwig Amination
ParameterRecommended OptionsRationale / Notes
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts containing the desired ligand are highly efficient and reliable.[23]
Ligand XPhos, RuPhos, BrettPhos, JosiphosChoice is critical and depends on the amine (primary, secondary, aryl, alkyl).[23]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is essential for amine deprotonation.[21]
Solvent Toluene, Dioxane, THFMust be strictly anhydrous and oxygen-free.
Temperature 80 - 120 °CHigher temperatures are often required, especially for less reactive aryl chlorides.

Heck Coupling: Vinylation of the Pyridine Ring

The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[24] This reaction is a powerful method for introducing vinyl groups, which can serve as handles for further synthetic transformations.[25] A key feature of the Heck reaction is its excellent trans selectivity in the product.[25]

Causality Behind the Protocol

The Heck reaction mechanism deviates slightly from the others after the oxidative addition step. The alkene coordinates to the Ar-Pd(II)-X complex, followed by migratory insertion of the alkene into the Aryl-Pd bond. This is followed by a β-hydride elimination step, which releases the final product and forms a palladium-hydride species. The base then regenerates the active Pd(0) catalyst from this hydride species, completing the cycle.[2]

Detailed Experimental Protocol: Heck Coupling

Reaction: this compound + Alkene → 6-Vinyl-2-methylnicotinonitrile

  • Reagent Preparation: Combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), and a base (e.g., Et₃N, 2.0 equiv) in a sealable reaction vessel.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%). In many cases, a phosphine ligand is also added to stabilize the catalyst.

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or acetonitrile.

  • Reaction Execution: Seal the vessel and heat the mixture to the required temperature (often >100 °C).

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Key Parameters for Heck Coupling
ParameterRecommended OptionsRationale / Notes
Pd Source Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄Simple palladium salts are often sufficient.
Ligand PPh₃, P(o-tol)₃, or Phosphine-freeLigands can improve catalyst stability and lifetime but are not always necessary.
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is needed to neutralize the generated HBr.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are typically used.
Temperature 100 - 140 °CThe reaction generally requires elevated temperatures.

References

  • Vertex AI Search. (2025, September 4).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
  • The Nobel Prize Foundation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7481. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(16), 7149-7159. [Link]
  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Barrios-Landeros, F., & Carrow, B. P. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 11(18), 4172-4175. [Link]
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • BenchChem. (2025). Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry.
  • National Institutes of Health. (2024, February 22). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.
  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Petiot, P., & Gevorgyan, A. (2013). PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. ARKIVOC, 2014(3), 273-288. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4560-4563. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • Google Patents. (n.d.).
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
  • Royal Society of Chemistry. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]
  • ResearchGate. (2014, October). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Leslie, J. M. (2021, September 21). Suzuki Reaction example 3 [Video]. YouTube.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.

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Application Notes and Protocols for the Design and Synthesis of Novel Neonicotinoid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Neonicotinoid Insecticides

Neonicotinoids represent a significant class of insecticides, prized for their systemic action and high efficacy against a wide range of sucking and certain chewing insect pests.[1] Their primary mode of action is the agonistic modulation of insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the central nervous system, paralysis, and eventual death of the target insect.[2][3] The success of first-generation neonicotinoids like imidacloprid has been immense; however, this widespread use has led to challenges, including the development of insect resistance and concerns about off-target effects on beneficial insects such as pollinators.[2][4]

This has spurred a new wave of research focused on the design and synthesis of novel neonicotinoid analogues. The primary goals of these endeavors are to:

  • Overcome Resistance: Develop compounds that are effective against insect populations that have developed resistance to existing neonicotinoids.

  • Enhance Selectivity: Design molecules with a higher affinity for insect nAChRs compared to vertebrate receptors, thereby improving the safety profile for non-target organisms.

  • Improve Environmental Profile: Create analogues with reduced persistence in the environment or lower toxicity to beneficial insects like bees.

This guide provides a comprehensive overview of the principles and practical protocols for the rational design, synthesis, and biological evaluation of novel neonicotinoid analogues, intended for researchers and professionals in the fields of agrochemistry and drug development.

Part 1: Rational Design and Structure-Activity Relationships (SAR)

The design of novel neonicotinoid analogues is guided by a deep understanding of their structure-activity relationships (SAR). The core pharmacophore of a neonicotinoid consists of a heterocyclic moiety, typically a chloropyridinyl or chlorothiazolyl group, connected to an electron-withdrawing group via a linker.[5]

Key structural features that are critical for insecticidal activity include:

  • The 3-Pyridylmethylamino Moiety: This group is considered essential for binding to the insect nAChR.[6][7]

  • The Electron-Withdrawing Group: A potent electron-withdrawing group, such as a nitro (-NO2) or cyano (-CN) group, is crucial for the interaction with the receptor. This group contributes to the partial positive charge on the nitrogen atom of the linker, which is thought to interact with an anionic site on the receptor.[6][8]

  • The Heterocyclic Ring: The nature of the heterocyclic ring (e.g., imidazolidine, thiazolidine) influences the overall shape and electronic properties of the molecule, thereby affecting its binding affinity and insecticidal potency.[6]

Modifications to these key structural elements can lead to significant changes in biological activity. For instance, introducing different substituents on the heterocyclic ring or altering the linker can modulate the compound's affinity for the nAChR and its metabolic stability.[2][7]

Part 2: Synthesis of Novel Neonicotinoid Analogues

The synthesis of neonicotinoid analogues typically involves multi-step reaction sequences. Below is a representative, detailed protocol for the synthesis of an imidacloprid analogue, a common scaffold for novel designs.

Protocol 1: Synthesis of a Novel Imidacloprid Analogue

This protocol outlines a general two-step synthesis. The first step involves the preparation of a key intermediate, 2-chloro-5-(chloromethyl)pyridine, followed by its condensation with a substituted N-nitro-imidazolidin-2-imine to yield the final product.

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)

This intermediate is a crucial building block for many neonicotinoid syntheses.

  • Materials and Equipment:

    • N-benzyl-N-propenylacetamide

    • Phosphorus oxychloride (POCl3)

    • Thionyl chloride (SOCl2)

    • Dimethylformamide (DMF)

    • Three-necked round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Vacuum pump

  • Procedure:

    • In a three-necked round-bottom flask, dissolve N-benzyl-N-propenylacetamide in dimethylformamide.

    • Slowly add phosphorus oxychloride to the solution while stirring.

    • Heat the reaction mixture to 100°C and stir for 14-16 hours.[9]

    • After the initial reaction, add thionyl chloride to the mixture to complete the chlorination.

    • Cool the reaction mixture to 15-20°C.

    • Remove any unreacted phosphorus oxychloride under vacuum to obtain the crude 2-chloro-5-(chloromethyl)pyridine.[9]

Step 2: Condensation Reaction to Form the Imidacloprid Analogue

  • Materials and Equipment:

    • 2-chloro-5-(chloromethyl)pyridine (CCMP) from Step 1

    • Substituted N-nitro-imidazolidin-2-imine (s-NII)

    • Potassium carbonate (K2CO3)

    • Acetonitrile

    • 100 mL three-necked round-bottom flask with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Rotary evaporator

    • Buchner funnel and filter paper

  • Procedure:

    • To a 100 mL three-necked round-bottom flask, add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), the desired substituted N-nitro-imidazolidin-2-imine (10 mmol), and potassium carbonate (2.76 g, 20 mmol).[10]

    • Add 50 mL of acetonitrile to the flask and stir the mixture at room temperature for 15 minutes.[10]

    • Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.[10]

    • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[10]

Purification and Characterization

Purification by Recrystallization:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., isopropanol/water in a 2:1 ratio) and gently heat while stirring until the solid completely dissolves.[10]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.[10]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[10]

Purification by Column Chromatography:

For compounds that are difficult to purify by recrystallization, column chromatography is a powerful alternative.

  • Prepare a slurry of silica gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization:

The structure and purity of the synthesized analogues must be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Part 3: Biological Evaluation of Novel Neonicotinoid Analogues

The biological evaluation of newly synthesized analogues is essential to determine their insecticidal activity and mechanism of action.

Protocol 2: Insecticidal Bioassay Against Cowpea Aphids (Aphis craccivora)

This protocol describes a widely used leaf-dip bioassay to determine the median lethal concentration (LC50) of a test compound.

Step 1: Rearing of Aphids

  • Maintain a healthy culture of Aphis craccivora on cowpea seedlings in a well-ventilated cage under controlled laboratory conditions.[2][11]

  • Periodically transfer aphids to fresh seedlings to ensure a continuous supply of healthy, age-standardized insects for bioassays.[11]

Step 2: Leaf-Dip Bioassay

  • Materials and Equipment:

    • Cowpea seedlings

    • Synthesized neonicotinoid analogues

    • Acetone (as a solvent)

    • Triton X-100 (as a surfactant)

    • Distilled water

    • Petri dishes

    • Filter paper

    • Fine camel hair brush

  • Procedure:

    • Prepare a stock solution of the test compound in acetone.

    • Create a series of dilutions of the stock solution with distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even spreading on the leaf surface.

    • Excise fresh cowpea leaves and dip them into the test solutions for a standardized time (e.g., 10-20 seconds).

    • Allow the leaves to air-dry.

    • Place the treated leaves in Petri dishes lined with moist filter paper.

    • Carefully transfer a known number of adult apterous aphids (e.g., 20-30) onto each treated leaf using a fine camel hair brush.

    • Prepare a control group using leaves dipped in the solvent-surfactant solution without the test compound.

    • Maintain the Petri dishes at a constant temperature and humidity.

    • Assess aphid mortality at regular intervals (e.g., 24, 48, and 72 hours).

    • Correct the mortality data using Abbott's formula if mortality is observed in the control group.

    • Calculate the LC50 value using probit analysis.[2]

Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of the novel analogues for the target receptor.

  • Materials and Equipment:

    • Insect heads (e.g., from houseflies, Musca domestica, or target pest)

    • Radiolabeled neonicotinoid ligand (e.g., [³H]imidacloprid)

    • Synthesized neonicotinoid analogues

    • Binding buffer

    • Homogenizer

    • Centrifuge

    • Scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize insect heads in a cold binding buffer. Centrifuge the homogenate at a low speed to remove large debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the nAChRs. Resuspend the pellet in fresh buffer.

    • Binding Assay: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value can be used to calculate the binding affinity (Ki) of the novel analogue for the nAChR.

Data Presentation

Quantitative data from the synthesis and biological evaluation should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Synthesis and Characterization of Novel Neonicotinoid Analogues

Compound IDStructureYield (%)Melting Point (°C)¹H NMR (δ, ppm)MS (m/z)
Analogue 1[Insert Structure]75145-147[Key Peaks][M+H]⁺
Analogue 2[Insert Structure]82152-154[Key Peaks][M+H]⁺
..................

Table 2: Insecticidal Activity and Receptor Binding Affinity of Novel Neonicotinoid Analogues

Compound IDLC50 (µg/mL) vs. A. craccivoranAChR Binding Affinity (Ki, nM)
Imidacloprid0.0351.2
Analogue 10.0150.8
Analogue 20.0281.5
.........

Visualization of Workflows

General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A Starting Materials (e.g., Substituted Pyridine) B Intermediate Synthesis (e.g., CCMP) A->B Step 1 C Condensation Reaction with Heterocycle B->C Step 2 D Crude Product C->D E Recrystallization or Column Chromatography D->E F Pure Analogue E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Structural Confirmation G->H

Caption: General workflow for the synthesis and purification of novel neonicotinoid analogues.

Biological Evaluation Workflow

G cluster_bioassay Insecticidal Bioassay cluster_binding Receptor Binding Assay I Synthesized Analogue K Leaf-Dip Assay I->K O Competitive Binding with Radioligand I->O J Insect Rearing (e.g., Aphis craccivora) J->K L Mortality Assessment K->L M LC50 Determination L->M R SAR Analysis & Lead Optimization M->R Efficacy Data N Insect Tissue Preparation (nAChR source) N->O P Quantification O->P Q Binding Affinity (Ki) P->Q Q->R Mechanism Data

Caption: Workflow for the biological evaluation of synthesized neonicotinoid analogues.

Conclusion

The design and synthesis of novel neonicotinoid analogues is a dynamic and critical area of research in modern crop protection. By leveraging a thorough understanding of SAR, employing robust synthetic and purification protocols, and conducting rigorous biological evaluations, researchers can develop next-generation insecticides with improved efficacy, enhanced safety profiles, and greater sustainability. The protocols and guidelines presented here offer a solid foundation for scientists and professionals to contribute to this important field.

References

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  • Liu, Z., et al. (2012). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 17(9), 10014-10025. [Link]
  • Routray, S., & Misra, H. P. (2019). Establishment of baseline toxicity data to thiamethoxam for adult black legume aphid, Aphis craccivora Koch. Journal of Entomology and Zoology Studies, 7(4), 990-993. [Link]
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  • Matsuda, K., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLoS Genetics, 18(1), e1009920. [Link]
  • Nauen, R., et al. (2025). Design, Synthesis, and Insecticidal Evaluation of Neonicotinoid Analogues With 1,2‐Dihydropyridine Scaffold. Journal of Heterocyclic Chemistry, 62(10). [Link]
  • Kimura-Kuroda, J., et al. (2012). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. Toxics, 1(1), 2-19. [Link]
  • Harrahy, E., & King Heiden, T. C. (2023). Neonicotinoids and insecticides targeting insect nAChRs. IntechOpen. [Link]
  • Carro-Juárez, M., et al. (2022). Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review. International Journal of Molecular Sciences, 23(19), 11887. [Link]
  • ResearchGate. (n.d.). Preparation of New Imidacloprid Analogues. [Link]
  • Tomizawa, M., & Casida, J. E. (2001). Structural factors contributing to insecticidal and selective actions of neonicotinoids. Archives of Insect Biochemistry and Physiology, 48(4), 129-136. [Link]
  • U.S. Environmental Protection Agency. (2022). EPA Finalizes Biological Evaluations Assessing Potential Effects of Three Neonicotinoid Pesticides on Endangered Species. [Link]
  • ResearchGate. (n.d.). Synthesis of Imidacloprid analogues 11, 12, 14, 17. [Link]
  • ResearchGate. (2025). Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides. [Link]
  • Semantic Scholar. (n.d.). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. [Link]
  • Google Patents. (n.d.). CN103772354A - Synthesis method of imidacloprid as insecticide.
  • Wang, Y., et al. (2022). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 27(15), 4789. [Link]
  • ResearchGate. (2025). Study on synthesis of imidacloprid via cascade reaction. [Link]
  • ResearchGate. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. [Link]
  • ResearchGate. (2025). Design, synthesis, crystal structure, bioactivity, and molecular docking studies of novel sulfonylamidine-derived neonicotinoid analogs. [Link]

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Synthesis and Evaluation of Substituted Nicotinic Acid Hydrazones as Potent Antiproliferative Agents: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nicotinic Acid Hydrazones

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the nicotinic acid framework, a derivative of niacin (Vitamin B3), has emerged as a privileged structure in drug discovery.[1] When functionalized as hydrazones, these compounds exhibit a broad spectrum of pharmacological activities, including notable antiproliferative effects against various cancer cell lines.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of substituted nicotinic acid hydrazones as potential anticancer agents. We will delve into the causality behind experimental choices, ensuring a robust and reproducible scientific workflow.

The core structure of a nicotinic acid hydrazone features a pyridine ring linked to a hydrazone moiety (-C=N-NH-C=O-). This structural motif is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. The antiproliferative activity of these compounds is often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the key mechanisms of action for some hydrazone derivatives is the inhibition of tubulin polymerization, a process essential for cell division.[5][6][7][8][9] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This document serves as a practical guide for researchers in the field, offering step-by-step protocols for the synthesis of a diverse library of substituted nicotinic acid hydrazones and their subsequent evaluation for antiproliferative activity using standard cell-based assays.

I. Synthesis of Substituted Nicotinic Acid Hydrazones

The synthesis of substituted nicotinic acid hydrazones is a straightforward and efficient process, typically involving a two-step reaction sequence. The first step is the synthesis of the key intermediate, nicotinic acid hydrazide, from a nicotinic acid ester. The second step involves the condensation of the hydrazide with a variety of substituted aldehydes or ketones to yield the final hydrazone products.

A. Synthesis of the Precursor: Nicotinic Acid Hydrazide

Nicotinic acid hydrazide is the cornerstone for the synthesis of the target hydrazones. It is typically prepared by the hydrazinolysis of an ethyl nicotinate ester.[10][11]

Protocol 1: Synthesis of Nicotinic Acid Hydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl nicotinate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80-99% solution, 3-5 equivalents) dropwise at room temperature.[11]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product, nicotinic acid hydrazide, will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure nicotinic acid hydrazide. Further purification can be achieved by recrystallization from ethanol or a suitable solvent mixture.

Characterization of Nicotinic Acid Hydrazide: The identity and purity of the synthesized nicotinic acid hydrazide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by melting point determination.

B. Synthesis of Substituted Nicotinic Acid Hydrazones

The final step in the synthesis is the condensation of nicotinic acid hydrazide with a diverse range of substituted aromatic or heteroaromatic aldehydes or ketones. This reaction, forming a Schiff base, is typically acid-catalyzed.[12][13]

Protocol 2: General Procedure for the Synthesis of Substituted Nicotinic Acid Hydrazones

  • Reaction Setup: Dissolve nicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Aldehyde/Ketone: Add the desired substituted aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[11] Some reactions may proceed without a catalyst, but the acid generally accelerates the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound. Monitor the reaction progress by TLC.

  • Isolation of Product: Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid hydrazone can be collected by filtration.

  • Purification: Wash the collected solid with the reaction solvent (e.g., cold ethanol) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF/ethanol).

Characterization of Substituted Nicotinic Acid Hydrazones: The synthesized hydrazones should be thoroughly characterized to confirm their structure and purity using techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.[14][15]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[14][16]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O (amide), N-H, and C=N (imine) bonds.[14]

  • Elemental Analysis: To determine the elemental composition of the compound.

II. In Vitro Antiproliferative Activity Evaluation

The antiproliferative activity of the newly synthesized nicotinic acid hydrazones is typically evaluated in vitro against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[17][18][19]

A. Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[17][19] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 540 and 590 nm).[19][20]

B. Protocol 3: MTT Assay for Antiproliferative Activity
  • Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized nicotinic acid hydrazones in a suitable solvent (e.g., DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Add the compound solutions to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[20][21]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solutions in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Data Presentation and Interpretation

The results of the antiproliferative activity screening are typically summarized in a table for easy comparison of the potency of the different synthesized compounds.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of a Series of Substituted Nicotinic Acid Hydrazones against Human Cancer Cell Lines.

Compound IDR-group on AldehydeMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
NAH-01 4-Hydroxy15.2 ± 1.820.5 ± 2.125.1 ± 2.5
NAH-02 4-Methoxy8.7 ± 0.912.3 ± 1.518.4 ± 2.0
NAH-03 4-Chloro5.1 ± 0.67.9 ± 0.810.2 ± 1.1
NAH-04 4-Nitro2.5 ± 0.34.1 ± 0.56.8 ± 0.7
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results: The IC₅₀ values in Table 1 indicate the potency of the synthesized hydrazones. A lower IC₅₀ value signifies higher antiproliferative activity. The data can be used to establish a preliminary structure-activity relationship (SAR). For instance, in this hypothetical dataset, the presence of electron-withdrawing groups (e.g., chloro and nitro) at the para position of the phenyl ring appears to enhance the antiproliferative activity.

IV. Visualizing the Workflow

Diagrams can effectively illustrate the experimental workflow. Below are Graphviz diagrams outlining the synthesis and biological evaluation processes.

Synthesis_Workflow cluster_synthesis Synthesis of Nicotinic Acid Hydrazones Ethyl Nicotinate Ethyl Nicotinate Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Ethyl Nicotinate->Nicotinic Acid Hydrazide Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nicotinic Acid Hydrazide Nicotinic Acid Hydrazone Nicotinic Acid Hydrazone Nicotinic Acid Hydrazide->Nicotinic Acid Hydrazone Condensation Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone->Nicotinic Acid Hydrazone Characterization Characterization Nicotinic Acid Hydrazone->Characterization NMR, MS, IR Biological_Evaluation_Workflow cluster_bio In Vitro Antiproliferative Assay Cancer Cell Lines Cancer Cell Lines Cell Seeding Cell Seeding Cancer Cell Lines->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for in vitro antiproliferative evaluation.

V. Conclusion and Future Directions

This guide has provided a detailed framework for the synthesis and antiproliferative evaluation of substituted nicotinic acid hydrazones. The straightforward synthetic protocols and the robust MTT assay allow for the efficient generation and screening of a library of these promising compounds. The structure-activity relationship data obtained from such studies can guide the design of more potent and selective anticancer agents.

Future research in this area could focus on:

  • Expanding the diversity of the synthesized library by incorporating a wider range of substituents and heterocyclic rings.

  • Investigating the mechanism of action of the most potent compounds, for example, by performing tubulin polymerization inhibition assays or cell cycle analysis. [5][6][9]* Evaluating the in vivo efficacy and toxicity of lead compounds in animal models of cancer.

  • Exploring the potential of these compounds as dual-acting agents, for instance, by combining antiproliferative activity with other beneficial properties like antioxidant effects. [8] By following the protocols and principles outlined in this guide, researchers can significantly contribute to the development of novel and effective anticancer therapies based on the versatile nicotinic acid hydrazone scaffold.

References

  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. [Link]
  • Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymeriz
  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). Molecules, 28(1), 291. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Al-Ostoot, F. H., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(8), 15187-15203. [Link]
  • Vidya, V., & Rachana, V. (2015). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy, 5(3), 930-935. [Link]
  • Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. (2025). International Journal of Molecular Sciences, 26(18), 9212. [Link]
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2022). Molecules, 28(1), 291. [Link]
  • Request PDF: Design, synthesis and tubulin polymerization inhibition activity of newly synthesized hydrazone-linked to combretastatin analogues as potential anticancer agents. (n.d.).
  • Synthesis of nicotinic acid hydrazides 4a–i. (n.d.).
  • Process for making nicotinic acid hydrazides. (1976).
  • Iliev, I., et al. (2019). Structures of aroylhydrazones derived from nicotinic acid hydrazide. Biotechnology & Biotechnological Equipment, 33(1), 984-994. [Link]
  • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.
  • Al-Ostoot, F. H., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
  • A systematic review on the synthesis of nicotinic acid hydrazide hydrazones. (n.d.).
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). ACS Omega. [Link]
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
  • Kumar, C. S. A., et al. (2009). Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. European Journal of Medicinal Chemistry, 44(3), 1223-1229. [Link]
  • Li, Y., et al. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine, 10(2), 757-764. [Link]
  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. (n.d.).
  • Khan, K. M., et al. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(15), 2759. [Link]
  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (n.d.).
  • Arafa, R. K., et al. (2013). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. European Journal of Medicinal Chemistry, 63, 826-832. [Link]
  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (n.d.). MDPI. [Link]
  • Request PDF: Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide. (n.d.).
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (n.d.). PubMed. [Link]
  • Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(23), 7012-7015. [Link]
  • Request PDF: Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. (n.d.).
  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed. [Link]
  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). PubMed. [Link]

Sources

Troubleshooting & Optimization

common side reactions in Suzuki coupling of 6-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of medicinal chemists and process development scientists, this Technical Support Center provides a focused troubleshooting guide for the Suzuki-Miyaura cross-coupling of 6-bromonicotinonitrile. This electron-deficient heteroaryl halide, a valuable building block, presents unique challenges that can lead to diminished yields and complex product mixtures. As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, delving into the mechanistic underpinnings of common failures and offering field-proven, actionable solutions.

Technical Overview: The Challenge of 6-Bromonicotinonitrile

The Suzuki coupling of 6-bromonicotinonitrile is complicated by the electronic nature of the substrate. The pyridine nitrogen acts as a Lewis base, capable of coordinating to the palladium catalyst and creating catalytically inactive "off-cycle" complexes, a primary pathway for catalyst deactivation.[1][2] Furthermore, the electron-withdrawing properties of both the pyridine ring and the nitrile group influence the reactivity of the C-Br bond, making the substrate susceptible to specific side reactions.[3]

This guide addresses the most frequently encountered issues in a direct question-and-answer format, providing both diagnostic insights and validated protocols to enhance reaction success.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, showing low conversion of 6-bromonicotinonitrile. What is the most likely cause?

A1: Low or stalled conversion with this substrate is frequently due to catalyst deactivation. The primary culprit is the Lewis basic pyridine nitrogen atom, which can bind strongly to the palladium center, effectively poisoning the catalyst.[2][4] This is particularly problematic with less bulky ligands that do not sufficiently shield the metal center.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands create a sterically hindered environment around the palladium, which discourages the binding of the pyridine nitrogen and accelerates the desired reductive elimination step.[3][5]

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed. While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, a slight excess of the ligand (e.g., 2.2:1) can be beneficial for stabilizing the catalyst.[2]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or lead to the formation of palladium black (colloidal palladium).[2][6] Rigorously degas all solvents and reagents (e.g., via sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the experiment.[6]

Q2: I'm observing a significant amount of nicotinonitrile (debrominated starting material) in my crude reaction mixture. How can I prevent this?

A2: The formation of nicotinonitrile is a result of a protodebromination (or hydrodebromination) side reaction. This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source before it can transmetalate with the boronic acid.[3][6]

Mechanistic Cause & Prevention:

The key is to minimize the formation and influence of palladium-hydride (Pd-H) species.[3]

  • Source of Hydride: The hydride can originate from water, alcohols, or even the base itself, particularly under high temperatures.[3]

  • Base Selection: The choice of base is paramount. Strong, aggressive bases like sodium tert-butoxide (NaOtBu) or hydroxides can promote the formation of Pd-H species.[3] It is highly recommended to use milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are less likely to generate hydrides.[3]

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Ensure all reagents are dry and pure to eliminate potential proton/hydride sources.[3]

  • Accelerate the Main Cycle: Employing bulky, electron-rich ligands (see Q1) not only prevents catalyst deactivation but also accelerates the rate of the desired catalytic cycle, allowing the productive cross-coupling to outcompete the protodebromination pathway.[3]

Q3: My main byproduct is a homocoupled dimer of my boronic acid. What causes this and how is it fixed?

A3: Homocoupling of the boronic acid (e.g., Ar-B(OH)₂ reacting to form Ar-Ar) is a common side reaction, often exacerbated by the presence of oxygen. [7][8] If a Pd(II) precatalyst is used (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules.[7] More commonly, oxygen in the reaction vessel can interfere with the catalytic cycle, promoting pathways that lead to homocoupling.[7][8]

Mitigation Strategies:

  • Rigorous Degassing: This is the most effective preventative measure. The absence of oxygen minimizes oxidative pathways that lead to homocoupling.[9]

  • Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in-situ reduction step that might consume the boronic acid.[6] Modern Buchwald precatalysts are also designed for clean and efficient generation of the active Pd(0) species.[7]

  • Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]

  • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate, as higher temperatures can accelerate side reactions.[9]

Q4: Why is my boronic acid decomposing? I see a byproduct corresponding to the protonated version of the boronic acid's organic group.

A4: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, replacing it with a carbon-hydrogen bond. [10] Heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[1][11] This reaction depletes the nucleophilic partner, leading to low yields and an excess of unreacted 6-bromonicotinonitrile.

Solutions:

  • Use High-Purity Reagents: Use fresh, high-purity boronic acid, as impurities can catalyze its decomposition.[6]

  • Switch to a More Stable Boron Species: If protodeboronation is persistent, replace the boronic acid with a more stable derivative. Boronic acid pinacol esters (Bpin) or MIDA boronates are significantly more robust and release the boronic acid slowly under the reaction conditions, keeping the active concentration low and minimizing decomposition.[6][10]

  • Careful Selection of Base and Solvent: The reaction pH and presence of water can significantly influence the rate of protodeboronation.[10] Using a non-aqueous base/solvent system or a carefully buffered aqueous system can sometimes mitigate the issue.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the key mechanistic pathways.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation 2 PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim 3 RedElim->Pd0 Regeneration Product Coupled Product (Ar-Ar') RedElim->Product Start 6-Bromonicotinonitrile (Ar-Br) Start->OxAdd Boronic Boronic Acid Derivative (Ar'-B(OR)₂) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The desired Suzuki-Miyaura catalytic cycle.

Side_Reactions cluster_desired Desired Path cluster_deactivation Catalyst Deactivation cluster_debromination Protodebromination PdII_Aryl Ar-Pd(II)-Br(L)₂ (Key Intermediate) Transmetalation Transmetalation (with Ar'-B(OR)₂) PdII_Aryl->Transmetalation Productive Pathway Pyridine_Coord Pyridine-N Coordination PdII_Aryl->Pyridine_Coord Side Reaction Pd_Hydride Formation of Pd-H PdII_Aryl->Pd_Hydride Side Reaction Desired_Product Ar-Ar' (Coupled Product) Transmetalation->Desired_Product Inactive_Complex [Ar-Pd(II)-Br(L)]-Pyridine (Inactive 'Off-Cycle' Complex) Pyridine_Coord->Inactive_Complex Hydride_Source Hydride Source (Base, H₂O, Solvent) Hydride_Source->Pd_Hydride Debrom_Product Ar-H (Nicotinonitrile) Pd_Hydride->Debrom_Product Reductive Elimination of Ar-H

Caption: Competing pathways originating from the key Pd(II)-Aryl intermediate.

Comparative Data & Recommended Conditions

The selection of ligand and base is the most impactful decision a researcher can make to control the outcome of this reaction. The following tables summarize key considerations.

Table 1: Ligand Selection Guide for Coupling with 6-Bromonicotinonitrile

LigandTypeKey CharacteristicsRecommendation for 6-Bromonicotinonitrile
PPh₃ (Triphenylphosphine)Monodentate, less bulkyStandard, inexpensive ligand.Not Recommended. Prone to catalyst deactivation via pyridine binding and often results in low yields.[4][5]
SPhos Biarylphosphine (Buchwald Ligand)Bulky, electron-rich.Highly Recommended. Excellent for preventing catalyst deactivation and promoting rapid reductive elimination, which minimizes side reactions like protodebromination.[3][5][12]
XPhos Biarylphosphine (Buchwald Ligand)Very bulky, electron-rich.Highly Recommended. Similar performance to SPhos; an excellent alternative for optimizing difficult couplings.[3]
Pd(dppf)Cl₂ Ferrocenyl LigandBidentate, good general-purpose ligand.Situational. Can be effective, but may not be as robust as modern Buchwald ligands for this specific challenging substrate.[13]

Table 2: Base Selection Guide and Impact on Side Reactions

BaseStrengthCommon Side EffectsRecommendation for 6-Bromonicotinonitrile
NaOtBu (Sodium t-butoxide)StrongCan promote protodebromination by generating Pd-H species.[3]Not Recommended. The risk of generating the debrominated byproduct is high.
K₂CO₃ / Na₂CO₃ ModerateStandard, effective base. Can require water as a co-solvent.[2][13]Good Starting Point. A reliable choice, often used in a biphasic solvent system (e.g., Toluene/Water).
K₃PO₄ (Potassium phosphate)ModerateGenerally mild, less likely to cause base-mediated side reactions.[2][3][5]Highly Recommended. An excellent choice for minimizing protodebromination while maintaining high reactivity.
Cs₂CO₃ (Cesium carbonate)Moderate-StrongHigher solubility in organic solvents than other carbonates.Excellent Alternative. Often provides superior results with challenging substrates due to solubility and mildness.[3]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-bromonicotinonitrile, incorporating best practices to minimize common side reactions.

Materials:

  • 6-Bromonicotinonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 6-bromonicotinonitrile, arylboronic acid derivative, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst (Pd₂(dba)₃) and the SPhos ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Seal the vessel tightly and place it in a pre-heated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. Benchchem.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (PMC).
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
  • Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PMC).
  • The Suzuki Reaction. Myers Research Group, Harvard University.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.
  • Preventing debromination of 6-Bromonicotinonitrile during reactions. Benchchem.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
  • Experimental procedures for the functionalization of 6-Bromonicotinonitrile. Benchchem.
  • Protodeboronation. Wikipedia.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.

Sources

minimizing debromination in reactions with 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this versatile building block in organic synthesis. Our goal is to help you minimize common side reactions, particularly debromination, and optimize your reaction outcomes.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of complex molecules for drug discovery programs.[1] Its unique substitution pattern offers a handle for introducing diverse functionalities through cross-coupling reactions. However, the electron-withdrawing nature of the nitrile group and the pyridine nitrogen can render the C-Br bond susceptible to premature cleavage, leading to the undesired formation of 2-methylnicotinonitrile via debromination (hydrodebromination). This guide provides practical solutions to mitigate this common side reaction.

Troubleshooting Guide: Minimizing Debromination

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: I am observing a significant amount of the debrominated byproduct, 2-methylnicotinonitrile, in my palladium-catalyzed cross-coupling reaction. What are the likely causes?

A1: Significant debromination is a common challenge in palladium-catalyzed reactions involving electron-deficient aryl bromides like this compound. The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[2] This Pd-H intermediate can arise from several sources and participates in a competing catalytic cycle that replaces the bromine atom with a hydrogen atom instead of your desired coupling partner.[2][3]

Key sources of Pd-H formation include:

  • The Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[2]

  • The Solvent: Solvents such as alcohols or the presence of water can act as hydride sources.[2][4]

  • The Ligand: Certain phosphine ligands can undergo decomposition pathways that generate Pd-H.

  • The Substrate/Reagents: Impurities in your starting materials or reagents can also contribute to the formation of hydride species.

Below is a workflow to help you diagnose and address the source of debromination in your reaction.

G start High Debromination Observed base Evaluate the Base start->base solvent Assess the Solvent System start->solvent ligand Re-evaluate the Ligand start->ligand temp Optimize Reaction Temperature start->temp sol_base Switch to a weaker, non-coordinating base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base->sol_base sol_solvent Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) solvent->sol_solvent sol_ligand Employ electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) ligand->sol_ligand sol_temp Lower the reaction temperature and monitor conversion over time temp->sol_temp optimized Optimized Reaction Conditions (Minimized Debromination) sol_base->optimized sol_solvent->optimized sol_ligand->optimized sol_temp->optimized

Caption: Troubleshooting workflow for debromination.

Q2: How does my choice of base directly impact the level of debromination?

A2: The base is a critical parameter. Stronger, more aggressive bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can accelerate the formation of Pd-H species, leading to increased hydrodebromination.[2] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally milder and less prone to generating hydride species, thereby minimizing this side reaction.[2] In Suzuki couplings, the base also plays a crucial role in activating the boronic acid for transmetalation.[5] A base that is too weak may slow down the desired reaction, so a balance must be struck.

Q3: I am running a Suzuki-Miyaura coupling. Can the boronic acid or its esters contribute to debromination?

A3: Yes, while less common than other sources, the boronic acid itself can contribute to debromination through a process called protodeborylation, where the boronic acid is replaced by a proton. This can be more prevalent with certain heteroaryl boronic acids. Using boronic esters, such as pinacol esters, can enhance stability and reduce the likelihood of this side reaction.[3] Additionally, using potassium trifluoroborate salts can offer greater stability and easier handling compared to boronic acids.[6]

Q4: What is the role of the phosphine ligand in preventing debromination?

A4: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst.[7][8] Electron-rich and sterically bulky phosphine ligands are generally preferred for cross-coupling reactions with aryl chlorides and electron-deficient aryl bromides. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while disfavoring the formation of Pd-H species and the subsequent hydrodebromination pathway.[8] For challenging couplings, consider using specialized biarylphosphine ligands (e.g., SPhos, XPhos) developed by Buchwald and others.

Ligand TypeElectron DensitySteric BulkTendency to Promote Debromination
Triphenylphosphine (PPh₃)ModerateModerateModerate to High
Tri(tert-butyl)phosphine (P(tBu)₃)HighHighLow
Buchwald Ligands (e.g., SPhos)HighHighVery Low

Caption: Comparison of common phosphine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a reaction with this compound to minimize debromination from the outset?

A1:

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from degrading the catalyst and ligands.

  • Dry Solvents: Use anhydrous solvents to minimize water as a potential hydride source.

  • Degassing: Degas your reaction mixture to remove dissolved oxygen.

  • Reagent Purity: Ensure the purity of all reagents, as impurities can be a source of hydrides.

  • Careful Base Selection: Start with a weaker inorganic base like K₂CO₃ or K₃PO₄.

  • Appropriate Ligand Choice: Use an electron-rich, bulky phosphine ligand.

  • Temperature Control: Begin with a moderate reaction temperature (e.g., 80 °C) and adjust as needed.

Q2: Can I use microwave irradiation for reactions with this compound?

A2: Yes, microwave-assisted protocols can be very effective, often leading to shorter reaction times and potentially higher yields.[9][10] The rapid heating can sometimes outpace the rate of side reactions. However, it is still crucial to carefully select your catalyst, ligand, and base to minimize debromination. A typical microwave protocol might involve heating at 120-150 °C for 15-30 minutes.[9]

Q3: Are there alternatives to palladium catalysts for cross-coupling reactions with this substrate?

A3: While palladium is the most common catalyst for these transformations, nickel-based catalysts have also been shown to be effective for cross-coupling reactions of aryl bromides, including electron-deficient ones.[11][12][13] Nickel catalysts can sometimes offer different selectivity and may be less prone to certain side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand (e.g., SPhos, 0.1 equiv.)

  • K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start reagents Combine solid reagents (Aryl Bromide, Boronic Acid, Base) start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) reagents->inert catalyst Add Catalyst/Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Work-up (Quench, Extract) monitor->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Reagents:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • XPhos (0.04 equiv.)

  • NaOtBu (1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the this compound and a stir bar.

  • Seal the vessel, remove it from the glovebox, and add the amine and toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Note on Base Selection: While NaOtBu is commonly used in Buchwald-Hartwig aminations, it can increase the risk of debromination.[2] If significant debromination is observed, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a higher reaction temperature or longer reaction time.

References

  • 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery - Benchchem.
  • Preventing debromination of 6-Bromonicotinonitrile during reactions - Benchchem.
  • Reductions of aryl bromides in water at room temperature - PMC - NIH.
  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis - ACS Publications.
  • Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Tertiary Alkyl Halides | Journal of the American Chemical Society - ACS Publications.
  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PMC - NIH.
  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC - NIH.
  • Buchwald–Hartwig amination - Wikipedia.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A.
  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - ACS Publications.
  • Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid - Benchchem.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures - American Chemical Society.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - Unipd.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Phosphine Ligands.
  • Suzuki reaction - Wikipedia.
  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application of statistical design of experiment to identify key factors in cross coupling reactions - PubMed Central.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd..
  • Phosphine Ligands - Ligands & Coordination Complexes - Alfa Chemistry.
  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube.
  • Phosphines as ligands - YouTube.
  • 1003711-39-4 | this compound - AiFChem.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • 155265-57-9|2-Bromo-6-methylnicotinonitrile|BLD Pharm.
  • CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile - Synblock.
  • 1003711-39-4|this compound|BLD Pharm.
  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study | Organometallics - ACS Publications.
  • US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes - Google Patents.
  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion - ResearchGate.
  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.

Sources

preventing homocoupling in Sonogashira reactions of 6-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reactions of 6-Bromonicotinonitrile

From the desk of a Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals who are utilizing 6-bromonicotinonitrile as a key building block. While a versatile substrate, its electron-deficient nature presents unique challenges in Sonogashira couplings, most notably the prevalence of alkyne homocoupling (Glaser coupling).

This document provides in-depth troubleshooting guides and optimized protocols to help you suppress this critical side reaction, thereby improving the yield, purity, and consistency of your desired product. We will explore the mechanistic origins of this side reaction and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a major byproduct in my Sonogashira reaction with 6-bromonicotinonitrile that corresponds to the dimer of my terminal alkyne. What is happening and how can I prevent it?

A1: You are observing the Glaser or Hay homocoupling of your terminal alkyne. This is one of the most common and frustrating side reactions in Sonogashira chemistry.[1][2] It is an oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. This process consumes your valuable alkyne, reduces the yield of your target molecule, and complicates purification.

The two primary causes for this side reaction are:

  • The Copper(I) Co-catalyst: While Cu(I) salts are added to accelerate the Sonogashira reaction by forming a copper acetylide intermediate, this very intermediate is the key species in the Glaser coupling pathway.[3][4][5]

  • The Presence of Oxygen: Oxygen acts as the terminal oxidant in the homocoupling catalytic cycle, promoting the dimerization of the copper acetylide.[2][6][7]

To prevent this, the most effective strategies are to either rigorously exclude oxygen from a copper-catalyzed system or, more definitively, to switch to a copper-free Sonogashira protocol.[1][3]

Q2: Why is 6-bromonicotinonitrile particularly susceptible to issues in Sonogashira couplings?

A2: The pyridine ring, particularly with an electron-withdrawing nitrile group, makes 6-bromonicotinonitrile an electron-deficient aryl halide. While this can facilitate the initial oxidative addition step to the Pd(0) center, the overall kinetics of the cross-coupling can sometimes be sluggish compared to the rate of alkyne homocoupling. If the desired cross-coupling is slow, the alkyne has more opportunity to dimerize, especially under standard copper-catalyzed conditions.[8] Therefore, optimizing the entire catalytic system—palladium source, ligand, base, and solvent—is critical for this class of substrate.

Q3: Is it possible to completely eliminate homocoupling?

A3: While achieving absolute zero homocoupling can be challenging, it is often possible to reduce it to negligible levels (<2-5%).[2][9] The most robust method for achieving this is by employing a copper-free protocol.[3] In cases where copper catalysis is necessary, a combination of strategies—such as using a reducing atmosphere, slow addition of the alkyne, and careful selection of ligands—can dramatically suppress the formation of the homocoupling byproduct.[2][6][10]

Troubleshooting & Optimization Guide

This section provides a deeper dive into the specific experimental variables that can be tuned to suppress Glaser coupling.

Issue: Significant Homocoupling Product Detected by TLC/LCMS

Below is a troubleshooting workflow to diagnose and solve the issue of excessive alkyne dimerization.

G cluster_solutions Recommended Solutions cluster_optimize Optimization Steps for Cu-Catalyzed Reactions problem Problem: High Homocoupling (>10%) q_copper Are you using a Cu(I) co-catalyst? problem->q_copper sol_cu_free Primary Solution: Switch to a Copper-Free Protocol. This is the most effective method. q_copper->sol_cu_free  Yes sol_optimize_cu Secondary Solution: Optimize Cu-Catalyzed Conditions q_copper->sol_optimize_cu  Yes (if Cu-free is not an option) sol_atmosphere Check Atmosphere Control: Ensure rigorous exclusion of O2. Use degassed solvents and maintain a positive inert gas pressure. q_copper->sol_atmosphere  No (check for trace Cu/O2) opt_slow_add 1. Add alkyne slowly via syringe pump to keep concentration low. sol_optimize_cu->opt_slow_add opt_ligand 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). opt_base 3. Screen amine bases (e.g., TEA, DIPEA, Piperidine). opt_h2 4. Advanced: Use a reducing atmosphere (e.g., 5% H2 in Argon).

Troubleshooting workflow for minimizing homocoupling.
The Competing Catalytic Cycles

To effectively troubleshoot, it is crucial to understand the underlying mechanisms. The Sonogashira reaction involves two interconnected catalytic cycles. The undesirable Glaser coupling branches off from the copper cycle.

G cluster_pd Palladium Cycle (Desired Cross-Coupling) cluster_cu Copper Cycle cluster_glaser Glaser Coupling (Undesired Homocoupling) pd0 Pd(0)L₂ pd_oa Ar-Pd(II)L₂(X) (Oxidative Addition) pd0->pd_oa + Ar-X pd_tm Ar-Pd(II)L₂(C≡CR) pd_oa->pd_tm Transmetalation product Ar-C≡CR (Product) pd_tm->product Reductive Elimination product->pd0 Catalyst Regeneration cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide + H-C≡CR, Base cu_acetylide->pd_tm To Pd Cycle homo_product R-C≡C-C≡CR (Dimer) cu_acetylide->homo_product Oxidative Dimerization (promoted by O₂)

Sonogashira cycle and the competing Glaser homocoupling.
Impact of Reaction Parameters on Homocoupling

This table summarizes the expected outcomes when modifying key reaction parameters to suppress the formation of the alkyne dimer with 6-bromonicotinonitrile.

Parameter ModifiedChange ImplementedExpected Product:Dimer RatioRationale & Comments
Catalyst System Switch from Cu-catalyzed to Cu-free > 95:5 Eliminates the primary catalyst responsible for Glaser coupling. This is the most effective solution.[1][3][4]
Alkyne Addition Slow addition via syringe pump (over 2-4h)> 85:15Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[6][10]
Atmosphere Rigorous degassing; use of 5% H₂/Ar> 80:20Oxygen is a key promoter of homocoupling.[8] A reducing atmosphere can scavenge trace oxygen.[2][9][11]
Pd Ligand Use bulky, electron-rich phosphines (e.g., SPhos)> 70:30These ligands can accelerate the rate-limiting reductive elimination step of the desired cycle, outcompeting homocoupling.
Solvent Screen polar aprotic (DMF, Dioxane) vs. non-polar (Toluene)VariesSolvent choice affects solubility and catalyst stability.[12] An optimal solvent can improve the rate of cross-coupling relative to homocoupling.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 6-Bromonicotinonitrile (Recommended)

This protocol is designed to maximize the yield of the desired product by completely avoiding the primary catalyst for Glaser homocoupling.

Reagent Preparation:

  • Ensure all solvents (e.g., 1,4-Dioxane) are anhydrous and have been thoroughly degassed by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.[7]

  • All solid reagents should be of high purity and handled under an inert atmosphere.

Reaction Setup:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) to the stirred solution.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling

Use this protocol only if copper-free conditions fail or are not viable. The key modification is the slow addition of the alkyne to minimize its concentration.

Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and argon inlet, add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., THF or DMF, 10 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • In a separate flask, prepare a solution of the terminal alkyne (1.2 mmol, 1.2 equiv) in the same degassed solvent (5 mL).

Reaction Execution:

  • Heat the mixture containing the aryl bromide and catalysts to the desired temperature (e.g., 50-70 °C).

  • Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 2-4 hours.

  • After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by TLC or LCMS.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1.

By implementing these targeted strategies and protocols, you can effectively overcome the challenge of homocoupling and successfully synthesize your target molecules using 6-bromonicotinonitrile.

References

  • BenchChem. (2025). Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry.
  • BenchChem. (2025). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3851–3856. [Link]
  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
  • RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • YouTube. (2025).
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • The Journal of Organic Chemistry. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
  • Panda, S. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]
  • Organic Chemistry Portal. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
  • NIH. (n.d.). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. [Link]
  • NIH. (n.d.).
  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. [Link]
  • BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2019). Sonogashira coupling. [Link]
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 6-Bromo-2-methylnicotinonitrile Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving 6-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to achieve high-yield, reproducible results by understanding the causality behind experimental choices.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of the electron-withdrawing nitrile group and the coordinating pyridine nitrogen can significantly impact catalyst activity and stability.[1][2] The optimization of catalyst loading is therefore not merely a matter of cost-efficiency but a critical parameter for reaction success. Too high a loading can lead to unwanted side reactions and purification challenges, while too low a loading may result in incomplete conversion.[3][4]

This guide will provide a systematic approach to optimizing palladium catalyst loading for the coupling of this substrate, focusing on practical, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for palladium catalyst loading in Suzuki-Miyaura couplings of heteroaryl bromides?

A1: For many Suzuki-Miyaura reactions, catalyst loadings can range from as low as 0.001 mol% for highly active systems to a more common range of 1-5 mol%.[3][4] For challenging substrates like this compound, a starting point of 1-2 mol% is often recommended.[5] It is crucial to perform a catalyst loading screen to determine the optimal level for your specific reaction, as higher loadings do not always lead to better results and can increase side product formation.[4]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[6][7] For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often necessary.[2] These ligands can enable lower catalyst loadings by promoting efficient oxidative addition and preventing catalyst deactivation.[2][8] The palladium-to-ligand ratio (Pd:L) is also a critical parameter to optimize, with a 1:1 to 1:2 ratio being common.

Q3: Can I use a Pd(II) precatalyst, and how does that impact the reaction?

A3: Yes, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are widely used. These are typically more stable to air and moisture than Pd(0) sources. However, they require an in situ reduction to the active Pd(0) species for the catalytic cycle to begin.[9] The efficiency of this reduction can be influenced by the solvent, base, and even the phosphine ligand itself, which can act as a reductant.[9] When troubleshooting, it's important to consider if this initial reduction step is proceeding efficiently.

Q4: What are the most common side reactions I should be aware of with this substrate?

A4: With substrates like this compound, several side reactions can occur:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be exacerbated by moisture or certain bases.

  • Homocoupling: The coupling of two molecules of the boronic acid partner or two molecules of the this compound. This can become significant if the cross-coupling catalytic cycle is slow.[2]

  • Hydrolysis of the nitrile group: Under harsh basic conditions and elevated temperatures, the nitrile group can be susceptible to hydrolysis. Careful selection of the base and reaction temperature is crucial.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low to no conversion of your starting material, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low/No Yield reagents Reagent Integrity Check Purity of starting materials? Anhydrous solvent? Active base? Boronic acid quality? start->reagents Step 1 catalyst Catalyst System Check Active Pd source? Appropriate ligand? Correct Pd:L ratio? Proper degassing? reagents->catalyst If reagents are OK conditions Reaction Conditions Check Sufficient temperature? Adequate reaction time? Correct solvent choice? catalyst->conditions If catalyst system is OK optimization Systematic Optimization Screen catalyst loading Screen different ligands Screen bases and solvents conditions->optimization If conditions seem appropriate success Improved Yield optimization->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q: My reaction has stalled with significant starting material remaining. What should I check first?

A:

  • Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to deactivation.[10] Proper degassing of the solvent is critical.

  • Reagent Quality:

    • Solvent and Base: Use anhydrous solvents and ensure your base is of high purity and has not been exposed to excessive moisture. For bases like K₃PO₄, it can be helpful to grind it into a fine powder and dry it in an oven before use.[11]

    • Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh bottle or purifying the existing stock. Protodeboronation is a common issue.[2]

  • Catalyst and Ligand:

    • Precatalyst Activation: If using a Pd(II) source, the in situ reduction to Pd(0) may be inefficient.[9] Consider adding a small amount of a reducing agent or switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

    • Ligand Selection: The chosen ligand may not be suitable for this specific substrate. For electron-deficient pyridines, bulky, electron-rich ligands are often required to promote the rate-limiting oxidative addition step.[2]

Issue 2: Significant Side Product Formation

Q: I am seeing a significant amount of homocoupled boronic acid in my crude NMR. How can I minimize this?

A: Homocoupling often arises when the transmetalation step is slow relative to other processes.

  • Increase Catalyst Loading (Judiciously): In some cases, a slightly higher catalyst loading can favor the desired cross-coupling pathway. However, this should be evaluated carefully, as excessive catalyst can sometimes promote side reactions.[3][4]

  • Optimize the Base: The choice of base is critical for activating the boronic acid for transmetalation.[12] A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. K₃PO₄ is often a good starting point for challenging couplings.

  • Change the Boron Source: Boronate esters (e.g., pinacol esters) are often more stable than boronic acids and can sometimes suppress homocoupling.[2]

Q: Protodebromination of my starting material is a major issue. What are the likely causes?

A: Protodebromination can be caused by:

  • Source of Protons: Ensure all reagents and solvents are anhydrous. Trace water can be a proton source.

  • Base-Mediated Decomposition: Some strong bases can promote this side reaction.

  • Catalyst-Mediated Pathway: In some cases, the palladium hydride species, which can arise from side reactions, can lead to protodebromination. Optimizing the ligand and reaction conditions to favor the productive catalytic cycle can mitigate this.

Experimental Protocol: Screening Catalyst Loading for the Suzuki-Miyaura Coupling of this compound

This protocol provides a systematic approach to screen and optimize the palladium catalyst loading for the coupling of this compound with a representative boronic acid, such as phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Pd(OAc)₂ and SPhos in 1,4-dioxane. For a 1:1.5 Pd:L ratio, dissolve the appropriate amounts of each in a known volume of solvent. This ensures accurate dispensing of small quantities of the catalyst system.

  • Reaction Setup (Array of Vials):

    • In a glovebox or under a stream of argon, add this compound (e.g., 0.2 mmol, 1.0 equiv) to a series of reaction vials.

    • To each vial, add phenylboronic acid (e.g., 0.3 mmol, 1.5 equiv) and K₃PO₄ (e.g., 0.4 mmol, 2.0 equiv).

    • Add a stir bar to each vial.

  • Catalyst Addition:

    • To each vial, add the appropriate volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

    • Add additional anhydrous 1,4-dioxane to each vial to bring the final concentration to a consistent level (e.g., 0.2 M).

  • Reaction Execution:

    • Seal the vials and heat the reaction array in a heating block to a set temperature (e.g., 100 °C).

    • Allow the reactions to stir for a predetermined time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction vial.

    • Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.

    • Based on the results, the optimal catalyst loading can be identified.

Data Presentation: Example Catalyst Loading Screen

EntryCatalyst Loading (mol%)Conversion (%)Desired Product (%)Homocoupling (%)
10.545405
21.085823
3 1.5 98 95 <2
42.0>99945

Conversion and product distribution determined by LC-MS analysis of the crude reaction mixture.

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-R'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

The successful coupling of this compound is highly achievable with a systematic approach to optimization. By carefully considering the interplay between the catalyst, ligand, base, and solvent, and by performing a methodical screen of the catalyst loading, researchers can develop a robust and high-yielding protocol. This guide provides the foundational knowledge and practical steps to troubleshoot common issues and rationally optimize your reaction conditions.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163.
  • Hartwig, J. F. (2010).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Al-Masum, M., & Kumaraswamy, G. (2005). Palladium-catalyzed Suzuki cross-coupling reaction of aryl halides with arylboronic acids under aerobic conditions. Tetrahedron Letters, 46(25), 4377-4380.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Molander, G. A., & Biolatto, B. (2003).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Protodeboronation of Boronic Acids and Their Derivatives. Chemical Society Reviews, 43(1), 412–443.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling, and the Lost Art of Catalyst Selection. Organometallics, 34(23), 5497–5508.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with Pyridyl and Pyrimidinyl Halides. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki–Miyaura coupling of heterocyclic substrates through rational reaction design. Green Chemistry, 10(5), 563-570.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.

Sources

Technical Support Center: Ligand Selection for Efficient Suzuki Coupling of 6-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-bromonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide practical, field-proven solutions in a question-and-answer format to facilitate high-yielding and reproducible outcomes in your laboratory.

Introduction: The Challenge of 6-Bromonicotinonitrile

The Suzuki-Miyaura coupling is a fundamental tool for C-C bond formation, particularly in pharmaceutical synthesis where pyridyl moieties are prevalent.[1] However, 6-bromonicotinonitrile presents a unique set of challenges. As an electron-deficient heteroaryl halide, the electronic properties of both the pyridine ring and the nitrile group significantly influence the reaction's success.[2][3][4] The primary hurdles often encountered are catalyst deactivation, low yields, and competing side reactions such as dehalogenation (hydrodebromination) and nitrile group hydrolysis.[5][6]

The judicious selection of the phosphine ligand is paramount to overcoming these obstacles.[2][3] The ligand's role extends beyond merely stabilizing the palladium center; it directly modulates the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][4][7] For a substrate like 6-bromonicotinonitrile, a well-chosen ligand will accelerate the desired cross-coupling pathway, thereby minimizing undesirable side reactions.[2][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of 6-bromonicotinonitrile is giving low to no yield. What are the most likely causes?

A1: Low yields in this reaction are typically rooted in a few common issues. The primary suspects are suboptimal catalyst-ligand systems, inappropriate base selection, or the presence of impurities.

  • Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for this electron-deficient substrate.[8] The oxidative addition of the C-Br bond to the Pd(0) center is a critical step, and for pyridyl halides, this can be sluggish without the right ligand.[1]

  • Ligand Choice: The ligand is the most critical variable. For electron-deficient substrates like 6-bromonicotinonitrile, bulky and electron-rich phosphine ligands are generally required to promote the key steps of the catalytic cycle.[2][3][4]

  • Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[8] An inappropriate base can lead to side reactions or fail to activate the boronic acid derivative effectively.

  • Reaction Conditions: Inadequate exclusion of oxygen can deactivate the catalyst, and incorrect solvent choice can affect the solubility of reagents and the stability of the catalytic species.[5][8]

Q2: Which class of ligands is most effective for the Suzuki coupling of 6-bromonicotinonitrile?

A2: For challenging electron-deficient heteroaryl bromides like 6-bromonicotinonitrile, the most successful ligands are typically bulky, electron-rich monophosphine ligands.[2][3] These ligands facilitate the rate-determining oxidative addition step and promote the final reductive elimination to release the product.[1][2]

Biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are highly effective.[3][5][6] These ligands possess the necessary steric bulk and electron-donating properties to stabilize the palladium catalyst and accelerate the catalytic cycle.[6] N-heterocyclic carbenes (NHCs) can also be highly effective ligands for this type of coupling.[3]

Below is a comparative table of commonly used ligands for the Suzuki coupling of similar bromopyridine substrates, which provides valuable insight into their potential performance with 6-bromonicotinonitrile.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
SPhosPd(OAc)₂K₃PO₄Dioxane/Water80High[3]
P(t-Bu)₃Pd₂(dba)₃K₃PO₄TolueneRTHigh[3]
PPh₃Pd(PPh₃)₄K₂CO₃Dioxane/WaterRefluxModerate[9]
Q3: I am observing a significant amount of nicotinonitrile (debrominated product) in my reaction. How can I prevent this?

A3: The formation of nicotinonitrile is a result of a hydrodebromination side reaction.[5] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the 6-nicotinonitrile palladium intermediate to produce the debrominated byproduct.[10][11]

Here are key strategies to minimize this side reaction:

  • Ligand Selection: This is your primary tool. Bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the desired cross-coupling, outcompeting the debromination pathway.[6] These ligands can also sterically shield the palladium center, hindering the formation or reaction of Pd-H species.[6]

  • Choice of Base: Strong, aggressive bases, particularly alkoxides like NaOt-Bu, can promote the formation of Pd-H species.[6] Switching to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is often effective in suppressing debromination.[6][8]

  • Control of Hydride Sources: Ensure your solvents and reagents are anhydrous and of high purity.[5] Trace water or alcohols can act as hydride sources.[10] Performing the reaction under a strictly inert atmosphere (e.g., Argon) is crucial to prevent side reactions promoted by oxygen or moisture.[3][8]

  • Temperature Control: Operate at the lowest effective temperature that still allows for a reasonable reaction rate.[5] Elevated temperatures can sometimes favor side reactions.

Q4: My nitrile group is hydrolyzing to a carboxylic acid or amide under the reaction conditions. What can I do to prevent this?

A4: Nitrile hydrolysis is a common concern, especially under harsh basic or acidic conditions at elevated temperatures.[5][12][13][14] The Suzuki coupling is typically run under basic conditions, which can promote this unwanted transformation.[12][15]

To mitigate nitrile hydrolysis:

  • Use a Milder Base: Opt for a base that is strong enough to facilitate the Suzuki coupling but not so harsh as to promote significant nitrile hydrolysis. K₃PO₄ is often a good compromise.[5] Avoid strong hydroxide bases like NaOH or KOH.[6]

  • Lower the Reaction Temperature: If the coupling proceeds at a reasonable rate at a lower temperature, this can significantly reduce the rate of hydrolysis.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to the basic conditions.[3]

  • Solvent System: While aqueous solvent mixtures are common, minimizing the amount of water or using anhydrous conditions with a base like CsF might be beneficial if hydrolysis is a persistent issue.[8]

Q5: Can you provide a starting point experimental protocol for the Suzuki coupling of 6-bromonicotinonitrile?

A5: Certainly. The following protocol is a robust starting point that employs a well-regarded catalyst system for this type of substrate. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific boronic acid partner.

Optimized Suzuki-Miyaura Coupling Protocol

Materials:

  • 6-Bromonicotinonitrile (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • SPhos (4 mol %)

  • K₃PO₄ (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-bromonicotinonitrile, the arylboronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.[8]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3][8]

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.[1][3]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 6-bromonicotinonitrile is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[3] Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Start 6-Bromonicotinonitrile (Ar-Br) Start->OxAdd Boronic Ar'B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Ligand Selection

Troubleshooting_Workflow Start Low Yield or Side Products Observed CheckLigand Is a bulky, electron-rich phosphine ligand being used? (e.g., SPhos, XPhos) Start->CheckLigand UseBulkyLigand ACTION: Switch to a biaryl phosphine or NHC ligand. CheckLigand->UseBulkyLigand No CheckBase Is a mild base being used? (e.g., K₃PO₄, K₂CO₃) CheckLigand->CheckBase Yes UseBulkyLigand->CheckBase UseMildBase ACTION: Switch from strong alkoxide bases to K₃PO₄ or Cs₂CO₃. CheckBase->UseMildBase No CheckConditions Are conditions strictly anhydrous and inert? CheckBase->CheckConditions Yes UseMildBase->CheckConditions ImproveConditions ACTION: Use dry solvents, degas thoroughly, and maintain an inert (Ar/N₂) atmosphere. CheckConditions->ImproveConditions No Success Reaction Optimized CheckConditions->Success Yes ImproveConditions->Success

Caption: A decision-making workflow for troubleshooting ligand and condition selection.

References

  • A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. Benchchem.
  • A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Benchchem.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
  • Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry. Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
  • Preventing debromination of 6-Bromonicotinonitrile during reactions. Benchchem.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Nitrile to Acid - Common Conditions.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

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Technical Support Center: Sonogashira Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've often seen researchers face challenges with the Sonogashira coupling, particularly when working with less reactive aryl bromides. This guide is designed to be a comprehensive resource, moving beyond simple procedural steps to explain the underlying chemistry. Our goal is to empower you to diagnose issues and rationally design solutions for a successful coupling.

This technical support center is structured to provide direct answers to common problems encountered during the Sonogashira coupling of aryl bromides. We will explore the critical parameters, from catalyst selection to reaction conditions, to help you navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction is not working at all, or the yield is very low. Where do I start?

When a Sonogashira reaction with an aryl bromide fails, a systematic approach is crucial. The lower reactivity of aryl bromides compared to aryl iodides means the reaction conditions are more demanding.[1][2]

Initial Diagnostic Workflow:

G start No/Low Product reagents Verify Reagent Quality (Aryl Bromide, Alkyne, Solvent, Base) start->reagents Step 1 catalyst Assess Catalyst System (Pd source, Ligand, Cu(I)) reagents->catalyst Step 2 sub_reagents1 Impure Starting Materials? reagents->sub_reagents1 sub_reagents2 Wet Solvent/Base? reagents->sub_reagents2 conditions Evaluate Reaction Conditions (Temperature, Atmosphere) catalyst->conditions Step 3 sub_catalyst1 Pd Catalyst Deactivated? (e.g., Pd black) catalyst->sub_catalyst1 sub_catalyst2 Inappropriate Ligand? catalyst->sub_catalyst2 sub_catalyst3 Cu(I) Source Degraded? catalyst->sub_catalyst3 sub_conditions1 Temperature Too Low? conditions->sub_conditions1 sub_conditions2 Oxygen Present? conditions->sub_conditions2 solution Implement Targeted Solutions sub_reagents1->solution sub_reagents2->solution sub_catalyst1->solution sub_catalyst2->solution sub_catalyst3->solution sub_conditions1->solution sub_conditions2->solution

Caption: Systematic troubleshooting workflow for failed Sonogashira reactions.

Detailed Breakdown:

  • Reagent Purity: Impurities can poison the catalyst. Ensure your aryl bromide and alkyne are pure. Solvents and amine bases should be anhydrous and thoroughly degassed, as oxygen can lead to undesirable side reactions like Glaser coupling.[1][2][3]

  • Catalyst System:

    • Palladium Source: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and is more challenging than with aryl iodides.[4][5] If you observe the formation of a black precipitate ("palladium black"), your catalyst has likely decomposed.[2][6] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air than Pd(0) sources like Pd(PPh₃)₄.[2]

    • Ligand Choice: For aryl bromides, especially those that are electron-rich or sterically hindered, standard ligands like PPh₃ may not be sufficient. More electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step.[4][5]

    • Copper(I) Co-catalyst: CuI is susceptible to oxidation. Use a fresh, high-quality source. The color should be off-white to light tan; a significant green or blue tint indicates oxidation.[6]

  • Reaction Conditions:

    • Temperature: Unlike couplings with aryl iodides which can often run at room temperature, aryl bromide couplings typically require heating.[2] A temperature range of 60-100°C is a common starting point.[7][8] If your aryl bromide is particularly electron-rich or hindered, higher temperatures may be necessary.[9][10]

    • Inert Atmosphere: It is critical to exclude oxygen, especially when using a copper co-catalyst, to prevent the homocoupling of the alkyne (Glaser coupling).[1][2][3] Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?

The formation of a diacetylenic byproduct is a classic sign of Glaser-Hay coupling, which is promoted by the copper co-catalyst in the presence of oxygen.[1][3]

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most immediate solution. Improve your degassing technique (e.g., use multiple freeze-pump-thaw cycles for the solvent) and maintain a positive pressure of an inert gas throughout the reaction.[2]

  • Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst.[1][11] Copper-free Sonogashira reactions are well-established and often provide cleaner results, though they may require different ligands and conditions to achieve good reactivity with aryl bromides.[1][12][13]

G cluster_0 Standard Sonogashira cluster_1 Copper-Free Sonogashira A R-C≡C-H Cu(I) O₂ B R-C≡C-C≡C-R (Glaser Product) A:f1->B Promotes Homocoupling A:f2->B C R-C≡C-H Pd Catalyst D Desired Product (No Glaser Pathway) C->D Direct Coupling

Caption: Comparison of pathways leading to Glaser side products.

Q3: My aryl bromide is electron-rich or sterically hindered, and the reaction is sluggish. What adjustments should I make?

Electron-donating groups and steric hindrance on the aryl bromide decrease its reactivity by making the oxidative addition step more difficult.[5][10]

Optimization Strategies:

  • Advanced Catalyst Systems: This is where ligand choice becomes critical. Standard Pd/PPh₃ systems are often insufficient.

    • Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃) are designed to accelerate the oxidative addition of challenging substrates.[4] They promote the formation of a highly reactive, monoligated Pd(0) species.[5]

    • N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes are excellent catalysts for coupling unreactive aryl halides due to their strong σ-donating properties.[4]

  • Higher Temperatures: Increasing the reaction temperature is often necessary. Consider using a higher-boiling solvent like DMF, dioxane, or toluene to safely reach temperatures of 100-120°C.[9][7]

  • Choice of Base: While amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, for difficult couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be beneficial.[4][7][14]

ParameterStandard ConditionsFor Challenging Aryl BromidesRationale
Ligand PPh₃Bulky, electron-rich phosphines (e.g., XPhos, P(t-Bu)₃), NHCsAccelerates the rate-limiting oxidative addition step.[4][5]
Temperature RT to 80°C80°C to 120°C+Overcomes the higher activation energy for C-Br bond cleavage.[9][7]
Base Et₃N, DIPACs₂CO₃, K₃PO₄Stronger bases can facilitate alkyne deprotonation and catalyst turnover.[4][7]
Solvent THF, Et₃NDMF, Dioxane, TolueneAllows for higher reaction temperatures to be reached.[9][15]

Frequently Asked Questions (FAQs)

Q: What is the general reactivity order for aryl halides in Sonogashira coupling? A: The reactivity follows the trend of C-X bond strength: Aryl Iodide > Aryl Triflate ≥ Aryl Bromide >> Aryl Chloride.[1][2][4] This is why conditions that work well for an aryl iodide often need to be more forcing for the corresponding aryl bromide.

Q: When should I choose a copper-free Sonogashira reaction? A: A copper-free protocol is highly recommended under the following circumstances:

  • When you are struggling with alkyne homocoupling (Glaser byproducts).[1][11]

  • If your substrate or product is sensitive to copper.

  • In late-stage pharmaceutical synthesis where minimizing toxic metal contamination is critical. Modern copper-free methods are highly efficient, even for aryl bromides, often utilizing specialized ligands or micellar catalysis to proceed at room temperature in water.[16][17]

Q: Can the choice of solvent affect my reaction? A: Absolutely. The solvent must dissolve all reaction components and can influence the stability and activity of the catalytic species.[15] Polar aprotic solvents like DMF can stabilize charged intermediates and often lead to higher yields compared to nonpolar solvents like toluene, especially for challenging couplings.[15] Some anecdotal evidence suggests that THF may promote the decomposition of the palladium catalyst to palladium black.[2][6]

Q: What is the role of the amine base? A: The amine base serves two primary functions in the classic Sonogashira reaction:

  • It deprotonates the terminal alkyne, which is a prerequisite for its participation in the catalytic cycle.[2][4]

  • It neutralizes the hydrogen halide (HBr) that is formed as a byproduct during the reaction.[1]

Q: How do I prepare my reaction? Can you provide a general protocol? A: The following is a general starting protocol for a copper-catalyzed Sonogashira coupling with an aryl bromide. It should be optimized for your specific substrates.

General Experimental Protocol:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Add Reagents: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., triethylamine, 3.0 equiv).

  • Add Alkyne: Add the terminal alkyne (1.2 equiv) via syringe.

  • Heating: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 80°C).

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC/LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Proceed with standard aqueous workup and purification.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Panda, B., & Sarkar, T. K. (2010). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Request PDF. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
  • Anderson, K. W., & Buchwald, S. L. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(18), 6020–6025.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides.
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • The chemical reaction database. (2008). Copper-free Sonogashira coupling.
  • Request PDF. (n.d.).
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • Verkade, J. G., & Urgaonkar, S. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • University of California, Santa Barbara. (2008).
  • Request PDF. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Novák, Z., et al. (2003). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. The Journal of Organic Chemistry, 68(8), 3327–3329.

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Technical Support Center: Purification of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this key synthetic intermediate. As a substituted pyridine, this compound's unique electronic and structural properties can present specific hurdles in achieving high purity. This resource provides field-proven troubleshooting advice, detailed protocols, and scientific explanations to empower you to overcome these challenges effectively.

Section 1: Safety First - Essential Handling Precautions

Before commencing any purification protocol, it is imperative to handle this compound with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related bromo-pyridines and nitriles indicate that it should be treated as a hazardous substance.

Core Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[1][2]

  • Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Exposure Routes: The compound is classified as potentially harmful if swallowed, in contact with skin, or if inhaled.[2][5] It may cause skin and serious eye irritation.[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[3][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing both immediate solutions and the underlying chemical principles.

Recrystallization Issues

Question: I've dissolved my crude this compound in a hot solvent and let it cool, but no crystals are forming. What's wrong?

Answer: This is a very common issue, typically stemming from incorrect solvent choice or insufficient supersaturation.

  • Possible Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[6] If too much solvent is used, the solution will not become supersaturated upon cooling, and the compound will remain dissolved.

    • Solution: Gently heat the solution and evaporate a portion of the solvent using a rotary evaporator or a stream of nitrogen. Allow the more concentrated solution to cool again.[6]

  • Possible Cause 2: Inappropriate Solvent. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] If the compound is too soluble even when cold, recovery will be poor or nonexistent.

    • Solution: If you suspect the solvent is too good, you may need to add an "anti-solvent." This is a second solvent in which your compound is insoluble, but which is miscible with your primary solvent. Add the anti-solvent dropwise to the hot solution until it just begins to turn cloudy, then add a drop or two of the primary solvent to redissolve the solid and allow it to cool slowly.

  • Possible Cause 3: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or nucleation site to begin.[8] Highly clean glassware can sometimes inhibit this process.

    • Solution:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections created can serve as nucleation sites.[9]

      • Seeding: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed crystal" will provide a template for further crystal growth.[9]

Question: My product is "oiling out" as a liquid instead of forming solid crystals. How do I resolve this?

Answer: Oiling out occurs when the melting point of the compound (or an impure mixture) is lower than the temperature of the solution from which it is precipitating.[10] The resulting oil often traps impurities, defeating the purpose of recrystallization.

  • Possible Cause 1: Solution is cooling too rapidly. Fast cooling doesn't give the molecules time to align into an ordered crystal lattice.

    • Solution: Re-heat the solution to redissolve the oil. Allow it to cool much more slowly. You can insulate the flask by placing it on a wooden block or in a warm water bath that is allowed to cool to room temperature.[6]

  • Possible Cause 2: High impurity level. Significant amounts of impurities can cause a melting point depression, leading to oiling out.

    • Solution: Consider a preliminary purification step. Run the crude material through a short plug of silica gel to remove the grossest impurities, then attempt the recrystallization again.

  • Possible Cause 3: Solvent boiling point is too high. If the solvent's boiling point is significantly higher than the compound's melting point, it will always oil out.

    • Solution: Select a solvent with a lower boiling point. Refer to the solvent selection table below.

Column Chromatography Issues

Question: When running a column, my product spot on the TLC plate shows significant tailing. Why is this happening?

Answer: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[11] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-ideal interaction slows down a portion of the molecules, causing the peak to tail.

  • Solution 1: Neutralize the Silica Gel. Before packing the column, you can neutralize the silica. Prepare a slurry of your silica gel in your chosen eluent and add a small amount of a volatile base, such as triethylamine (typically 0.5-1% by volume). This will deprotonate the acidic silanol groups, minimizing the strong interaction with your basic compound.[12]

  • Solution 2: Modify the Mobile Phase. Add a small percentage (0.5-1%) of triethylamine or pyridine to your mobile phase (eluent). This additive will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Solution 3: Change the Stationary Phase. If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.[13]

Question: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

Answer: Poor resolution means the chosen conditions are not sufficient to differentiate between your compound and the impurity.

  • Solution 1: Optimize the Eluent Polarity. The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35 on a TLC plate.[14] If the spots are too high (high Rf), your eluent is too polar. If they haven't moved off the baseline (low Rf), it's not polar enough. Systematically test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).

  • Solution 2: Change Solvent System Components. If adjusting the ratio of your current system doesn't work, change the solvents themselves. Different solvents interact with compounds in different ways. For example, switching from ethyl acetate to dichloromethane can alter the selectivity and improve separation.[11]

  • Solution 3: Improve Column Packing and Loading. A poorly packed column with channels or cracks will lead to broad, overlapping bands.[14] Ensure you pack the column carefully as a uniform slurry.[15] Additionally, load your sample in the most concentrated band possible. Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column.[14] For better results, consider "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your column.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of this compound? A1: Impurities are highly dependent on the synthetic route. However, common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-bromination or substitution at other positions), and residual solvents or reagents from the workup.[14][16]

Q2: Should I use recrystallization or column chromatography for purification? A2: The choice depends on the nature of your crude product. If your product is a solid and the impurities have different solubility profiles, recrystallization is often a faster and more scalable method.[14] If your product is an oil, or if it is a solid with impurities of very similar structure and polarity, column chromatography will provide superior separation.[14] See the decision tree diagram below for a guided choice.

Q3: How do I choose the best solvent for recrystallization? A3: The principle of "like dissolves like" is a good starting point. This compound is a moderately polar molecule. You should screen for a single solvent or a binary solvent system where the compound is highly soluble when hot and sparingly soluble when cold.[7] Common choices for compounds of this type might include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or ethanol/water.[13][17]

Solvent Boiling Point (°C) Polarity Index Notes
Hexanes690.1Good as an anti-solvent or for non-polar impurities.
Toluene1112.4Can be effective, but higher boiling point may lead to oiling out.
Dichloromethane403.1Often too good a solvent; low boiling point can be useful.
Ethyl Acetate774.4A very common and effective choice for moderately polar compounds.[18]
Isopropanol824.0Good general-purpose solvent.
Ethanol784.3Similar to isopropanol, often used in a binary mix with water.
Water10010.2Unlikely to be a good solvent on its own, but useful as an anti-solvent.

Q4: How can I confirm the purity and identity of my final, purified product? A4: A combination of analytical techniques is essential for unambiguous confirmation.

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity by calculating the area percentage of the main product peak.[19][20]

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical structure, confirming that you have the correct molecule.[19] Mass Spectrometry (MS) confirms the molecular weight of your compound.[19]

Section 4: Visual Workflows and Diagrams

dot digraph "Purification_Decision_Tree" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Decision tree for selecting an initial purification method.

dot digraph "Recrystallization_Troubleshooting" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Workflow for troubleshooting crystallization failure.

Section 5: Standardized Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid dissolves. If it dissolves easily, it's too soluble. Find a solvent where it is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.[18]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[14]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling encourages the formation of larger, purer crystals.[13]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), test various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find a system that gives your product an Rf value of ~0.25-0.35 and provides good separation from impurities.[14]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the chromatography column and allow it to settle into a compact, level bed. Add a thin layer of sand on top to protect the silica surface.[14][15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if needed for solubility). Carefully apply the solution to the top of the silica gel bed. Alternatively, perform a dry load as described in the troubleshooting section.[14]

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin the flow. Collect the eluting solvent in fractions (e.g., in test tubes).[15] If using a gradient, gradually increase the proportion of the more polar solvent.[13]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot each fraction on a TLC plate alongside a sample of your crude starting material.[14]

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[14]

References

  • Benchchem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Jee, S. (n.d.). Chemistry Crystallization.
  • Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • (n.d.). Crystallization of Organic Compounds.
  • Benchchem. (2025). Technical Support Center: Purification of 6-Bromonicotinonitrile Derivatives.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • (n.d.). Guide for crystallization.
  • Benchchem. (2025). Experimental procedures for the functionalization of 6-Bromonicotinonitrile.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Bromo-2-methylquinoline.
  • Various Authors. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Bromoacetonitrile.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Bromo-2-picoline.
  • CymitQuimica. (2024). Safety Data Sheet - 3-AMINO-6-BROMO-N-METHYLPICOLINAMIDE.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • Lee, Y. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • BLD Pharm. (n.d.). 1003711-39-4|this compound.
  • Benchchem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Synblock. (n.d.). CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile.
  • Abdel-Aziz, H. A., et al. (2009). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archiv der Pharmazie, 342(4), 230-237.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of Methyl 6-methylnicotinate.
  • Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
  • Al-Majid, A. M., et al. (2023). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • Benchchem. (2025). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives.
  • UB. (n.d.). 2-Bromo-6-methylnicotinonitrile.
  • Benchchem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
  • GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.
  • Numazawa, M., & Osawa, Y. (1979). Synthesis and Some Reactions of 6-bromoandrogens: Potential Affinity Ligand and Inactivator of Estrogen Synthetase. Steroids, 34(3), 347-60.
  • CymitQuimica. (n.d.). Methyl 2-bromo-6-methylnicotinate.
  • Benchchem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Benchchem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC.
  • ChemUniverse. (n.d.). 2-BROMO-6-METHYLNICOTINONITRILE [P50031].
  • Reddy, G. S., et al. (2013).
  • (n.d.). m-BROMONITROBENZENE. Organic Syntheses Procedure.

Sources

impact of solvent choice on 6-Bromo-2-methylnicotinonitrile reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we delve into the critical impact of solvent choice on its reactivity in key synthetic transformations, providing troubleshooting guides, FAQs, and detailed experimental protocols to ensure the success of your reactions.

I. Understanding the Role of the Solvent

The choice of solvent is a critical parameter in organic synthesis that can profoundly influence reaction rates, yields, and even the reaction pathway. For a substrate like this compound, which possesses a pyridine ring, a nitrile group, and a reactive C-Br bond, the solvent's properties—such as polarity, proticity, and coordinating ability—are of paramount importance.

  • Polarity and Dielectric Constant: A solvent's polarity affects its ability to solvate charged intermediates and transition states. In reactions that proceed through polar intermediates, such as the Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr), a more polar solvent can stabilize these species, thereby accelerating the reaction rate.

  • Coordinating Ability: Solvents can act as ligands, coordinating to the metal center in palladium-catalyzed cross-coupling reactions. This can influence the catalyst's stability, activity, and selectivity. For instance, coordinating solvents can sometimes inhibit the reaction by competing with the desired ligands for binding sites on the palladium.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may react with strong bases or organometallic reagents. Aprotic solvents (e.g., THF, toluene, DMF) do not have acidic protons and are often preferred for reactions involving sensitive reagents.

II. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the functionalization of this compound, with a focus on the role of the solvent.

A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Issue 1: Low or No Product Formation

  • Question: My Suzuki/Buchwald-Hartwig reaction with this compound is not proceeding, or the yield is very low. What role could the solvent be playing?

  • Answer:

    • Inadequate Degassing: Palladium(0) catalysts are oxygen-sensitive. The presence of dissolved oxygen in your solvent can lead to catalyst deactivation. Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before use.

    • Poor Solubility: The reactants, catalyst, and base must have sufficient solubility in the chosen solvent system. For Suzuki reactions, a biphasic system like toluene/water or dioxane/water is often used to dissolve both the organic-soluble substrate and the water-soluble inorganic base. If you observe poor solubility, consider switching to a more polar aprotic solvent like DMF or using a co-solvent.

    • Catalyst Inhibition: The pyridine nitrogen in this compound can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The choice of solvent can modulate this effect. In some cases, a less coordinating solvent like toluene may be preferable to a strongly coordinating one like DMF.

Issue 2: Formation of Side Products (e.g., Dehalogenation)

  • Question: I am observing a significant amount of the dehalogenated product (2-methylnicotinonitrile) in my cross-coupling reaction. How can I mitigate this?

  • Answer:

    • Solvent-Mediated Protodebromination: Protodebromination (replacement of bromine with hydrogen) can be a significant side reaction. The source of the proton can be trace water or the solvent itself. This side reaction can be more prevalent when the rate of the desired cross-coupling is slow. Switching to a solvent that promotes a faster reaction rate can often minimize protodebromination. For instance, for some bromopyridines, toluene/water mixtures have been shown to be effective.[1]

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular cross-coupling over the unimolecular or solvent-mediated decomposition pathways.

B. Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Reaction is Sluggish or Incomplete

  • Question: My SNAr reaction with this compound is very slow. How can I improve the reaction rate?

  • Answer:

    • Solvent Polarity: SNAr reactions proceed through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate. If you are using a less polar solvent like THF or toluene, switching to a more polar alternative is recommended.

    • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Issue 2: Hydrolysis of the Nitrile Group

  • Question: I am seeing evidence of nitrile hydrolysis to the corresponding amide or carboxylic acid in my reaction. How can I prevent this?

  • Answer:

    • Anhydrous Conditions: The presence of water, especially under basic or acidic conditions at elevated temperatures, can lead to the hydrolysis of the nitrile group. Ensure you are using anhydrous solvents and reagents.

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote nitrile hydrolysis. Monitor the reaction closely and work it up as soon as the starting material is consumed. If possible, try to run the reaction at a lower temperature.

III. Data Presentation: Solvent Effects on Reactivity

The following tables provide a comparative overview of how solvent choice can impact the yield of reactions involving bromopyridine derivatives, which serve as a good model for this compound.

Table 1: Solvent Effects in Suzuki-Miyaura Coupling of Bromopyridines

Solvent SystemBaseCatalyst SystemTemperature (°C)Yield (%)Reference
Toluene/H₂OK₂CO₃Pd(PPh₃)₄100~95%[2]
1,4-Dioxane/H₂OK₂CO₃Pd(dppf)Cl₂85High[3]
DMFK₂CO₃Cu(II) Salen complex@KCC-111095%[3]
THF/H₂OCs₂CO₃Pd₂(dba)₃ / JohnPhos40High[4]

Table 2: Solvent Effects in Buchwald-Hartwig Amination of Bromopyridines

SolventBaseCatalyst SystemTemperature (°C)Yield (%)Reference
TolueneNaOtBuPd₂(dba)₃ / (±)-BINAP8060%[5]
TolueneCs₂CO₃Pd₂(dba)₃ / XantPhos11060-88%[2]
1,4-DioxaneCs₂CO₃Pd₂(dba)₃ / Xantphos10044.4%[5]
DMFDBUPd₂(dba)₃ / XantPhos100"Hit"[6]

Table 3: Solvent Effects in Nucleophilic Aromatic Substitution

SolventNucleophileTemperature (°C)Expected Rate
DMSOMeO⁻Room Temp - 100Fast
DMFMeO⁻Room Temp - 100Fast
NMPMeO⁻Room Temp - 100Fast
THFMeO⁻RefluxModerate
TolueneMeO⁻RefluxSlow

IV. Experimental Protocols & Workflows

The following are detailed, step-by-step protocols for key reactions of this compound. These should be considered as starting points, and optimization may be necessary.

A. Suzuki-Miyaura Coupling with Phenylboronic Acid

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a flask. setup2 Add Pd(PPh₃)₄ (0.05 equiv). setup1->setup2 setup3 Evacuate and backfill with Argon (3x). setup2->setup3 setup4 Add degassed Toluene and Water (5:1). setup3->setup4 reaction1 Heat to 100 °C with vigorous stirring for 12h. setup4->reaction1 reaction2 Monitor by TLC/LC-MS. reaction1->reaction2 workup1 Cool to RT, add water, and extract with Ethyl Acetate (3x). reaction2->workup1 workup2 Combine organics, wash with brine, dry over Na₂SO₄. workup1->workup2 workup3 Concentrate in vacuo. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a round-bottom flask, add this compound (1.0 mmol, 197 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).[2]

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.[2]

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination with Morpholine

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 To a Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XantPhos (0.04 equiv), and Cs₂CO₃ (1.4 equiv). setup2 Evacuate and backfill with Argon (3x). setup1->setup2 setup3 Add Toluene, this compound (1.0 equiv), and Morpholine (1.2 equiv). setup2->setup3 reaction1 Seal the tube and heat to 110 °C for 18h. setup3->reaction1 reaction2 Monitor by TLC/LC-MS. reaction1->reaction2 workup1 Cool to RT, dilute with Ethyl Acetate, filter through Celite. reaction2->workup1 workup2 Wash filtrate with water and brine. workup1->workup2 workup3 Dry over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XantPhos (0.04 mmol, 23.1 mg), and cesium carbonate (1.4 mmol, 456 mg).[2]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL), this compound (1.0 mmol, 197 mg), and morpholine (1.2 mmol, 105 µL).[2]

  • Seal the tube and heat the mixture to 110 °C for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain 2-methyl-6-morpholinonicotinonitrile.

C. Nucleophilic Aromatic Substitution with Sodium Methoxide

cluster_setup Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup1 To anhydrous THF at 0 °C, add NaH (1.5 equiv). setup2 Slowly add Methanol (1.5 equiv). setup1->setup2 setup3 Warm to RT and stir for 30 min. setup2->setup3 reaction1 Add a solution of this compound (1.0 equiv) in THF. setup3->reaction1 reaction2 Heat to reflux (approx. 65 °C) for 4h. reaction1->reaction2 reaction3 Monitor by TLC. reaction2->reaction3 workup1 Cool to RT and carefully quench with water. reaction3->workup1 workup2 Extract with Ethyl Acetate (3x). workup1->workup2 workup3 Wash with brine, dry over Na₂SO₄, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for SNAr with Sodium Methoxide.

Detailed Protocol:

  • To a round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and sodium hydride (1.5 mmol, 60 mg of a 60% dispersion in mineral oil).

  • Cool the suspension to 0 °C and slowly add methanol (1.5 mmol, 61 µL).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form sodium methoxide.

  • Add a solution of this compound (1.0 mmol, 197 mg) in THF (5 mL) to the sodium methoxide solution.[2]

  • Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 6-methoxy-2-methylnicotinonitrile.

V. References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 8, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 8, 2026, from [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents. (n.d.). Retrieved January 8, 2026, from

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Optimizing Temperature for Cross-Coupling Reactions of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the temperature optimization of cross-coupling reactions involving 6-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control in these critical synthetic transformations. The unique electronic and steric properties of this compound, a substituted 2-bromopyridine, present specific challenges that require careful consideration of reaction temperature to achieve high yields and minimize side products.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is not proceeding to completion. Should I just increase the temperature?

While intuitively it might seem that increasing the temperature will drive the reaction to completion, this approach should be taken with caution.[1] For a sluggish reaction, increasing the temperature is a valid strategy, but it's not without potential drawbacks.[2]

  • Causality: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] This is a well-documented issue with 2-substituted pyridines, often referred to as the "2-pyridyl problem".[3][4][5][6] Excessively high temperatures can accelerate catalyst decomposition pathways, which may be more detrimental to the overall yield than a slower reaction rate.[7]

  • Troubleshooting Steps:

    • Modest Temperature Increase: Instead of a drastic jump, try increasing the temperature in smaller increments (e.g., 10-20 °C). A typical starting point for Suzuki-Miyaura reactions can be around 60 °C, with a range extending to 120 °C.[8] For a challenging substrate like this, a range of 80-110 °C is often a good starting point to screen.[7]

    • Ligand and Catalyst System Review: Before aggressively increasing the temperature, ensure your catalyst system is optimal. For electron-deficient bromopyridines, bulky, electron-rich phosphine ligands are often effective.[9] Consider using pre-catalysts that efficiently generate the active Pd(0) species.[2][10]

    • Solvent and Base Consideration: Ensure all reagents are soluble at the reaction temperature.[7] The choice of solvent and base can significantly influence the reaction outcome.

Q2: I'm observing significant debromination of my this compound starting material. What is the role of temperature in this side reaction?

Debromination, leading to the formation of 2-methylnicotinonitrile, is a common side reaction. Temperature plays a significant role in promoting this undesired pathway.

  • Causality: Protodebromination can occur through various mechanisms, including reaction with trace amounts of water or other protic sources. Higher temperatures can accelerate these decomposition pathways.

  • Troubleshooting Steps:

    • Lower the Temperature: If you are observing significant debromination, your reaction temperature is likely too high. Consider running the reaction at a lower temperature for a longer period.[9]

    • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) to minimize oxygen and moisture.[9]

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize sources of protons that can lead to protodeboronation of your boronic acid partner, which can disrupt the catalytic cycle and contribute to side reactions.[7][9]

    • Milder Base: A very strong base at elevated temperatures can promote decomposition. Consider screening milder bases.

Q3: In my Buchwald-Hartwig amination, I'm getting low yield with significant starting material remaining. How should I approach temperature optimization?

Low conversion in Buchwald-Hartwig amination can often be addressed by carefully adjusting the temperature, but this should be done in conjunction with other parameter optimizations.

  • Causality: The C-N bond-forming reductive elimination step in the Buchwald-Hartwig catalytic cycle is often accelerated by heat. However, the stability of the palladium catalyst and the potential for side reactions are also temperature-dependent.

  • Troubleshooting Steps:

    • Systematic Temperature Screening: A systematic approach is best. Start at a moderate temperature (e.g., 80 °C) and screen upwards in 10-20 °C increments.[11][12] Typical temperature ranges for Buchwald-Hartwig reactions are between 65-100 °C.[2]

    • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. Ensure you are using a ligand known to be effective for coupling with 2-bromopyridines.

    • Base Strength: The base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but for sensitive substrates, other options should be considered.[12]

    • Reaction Time: A lower temperature may simply require a longer reaction time. Monitor your reaction over an extended period before concluding that the temperature is too low.

Q4: Can temperature influence which product I get in a reaction with multiple possible outcomes?

Absolutely. The temperature of a reaction can be the deciding factor between kinetic and thermodynamic control, potentially leading to different product distributions.[13][14]

  • Causality:

    • Kinetic Control: At lower temperatures, the product that is formed the fastest (i.e., has the lowest activation energy) will be the major product. This reaction is typically irreversible under these conditions.[15]

    • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome larger activation barriers and establish equilibrium. The most stable product will be the major product.[15]

  • Practical Implications: If you are forming an undesired isomer, consider if it might be the kinetic product. Running the reaction at a higher temperature could favor the formation of the more stable thermodynamic product. Conversely, if a high-temperature reaction is giving a complex mixture, a lower temperature might favor the formation of a single, kinetically preferred product.

Troubleshooting Flowchart for Temperature Optimization

G cluster_start Initial Observation cluster_path1 Troubleshooting Path cluster_end Outcome start Low or No Conversion q1 Is the reaction clean (few side products)? start->q1 a1_yes Increase temperature in 10-20 °C increments. Monitor for decomposition. q1->a1_yes Yes a1_no Significant side products observed (e.g., debromination, homocoupling) q1->a1_no No optimized Optimized Yield a1_yes->optimized q2 Primary side product? a1_no->q2 a2_debrom Debromination: Lower temperature. Ensure inert atmosphere. q2->a2_debrom Debromination a2_homo Homocoupling: Lower temperature. Thoroughly degas solvent. q2->a2_homo Homocoupling a2_other Other decomposition: Lower temperature. Screen alternative ligands/solvents. q2->a2_other Other a2_debrom->optimized a2_homo->optimized a2_other->optimized

Caption: Decision-making workflow for troubleshooting temperature-related issues.

Recommended Starting Temperatures for Various Cross-Coupling Reactions

The optimal temperature is highly dependent on the specific coupling partners, catalyst system, and solvent. The following table provides general starting points for reactions with this compound based on literature for similar 2-bromopyridine substrates.

Cross-Coupling ReactionTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura 80 - 110Prone to catalyst inhibition by the pyridine nitrogen; careful ligand selection is crucial.[3][4]
Buchwald-Hartwig Amination 80 - 100The nature of the amine coupling partner can significantly affect the optimal temperature.
Heck Coupling 100 - 140Often requires higher temperatures to proceed efficiently.[16]
Sonogashira Coupling Room Temp - 80Can often be performed under milder conditions, but this is substrate-dependent.[17]

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently determine the optimal temperature for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane or toluene with 10% water)

  • Array of reaction vials with stir bars

  • Multi-well heating block or multiple oil baths

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the this compound, arylboronic acid, and base to each reaction vial.

  • Catalyst Addition: To each vial, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent to each vial to a consistent concentration (e.g., 0.1 M).

  • Sealing: Securely seal each vial.

  • Heating: Place the vials in a pre-heated multi-well heating block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Reaction Monitoring: Allow the reactions to stir for a set amount of time (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative amounts of product and side products.

  • Optimization: Based on the results, a more focused temperature range can be investigated if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Solids: Substrate, Boronic Acid, Base B Add Catalyst A->B C Add Degassed Solvent B->C D Seal Vials C->D E Heat at Various Temperatures (e.g., 60, 80, 100, 120 °C) D->E F Cool and Quench E->F G Analyze by LC-MS/GC-MS F->G H Determine Optimal Temperature G->H

Caption: Workflow for parallel temperature screening experiment.

References

  • Angewandte Chemie International Edition.
  • Organic Chemistry Frontiers (RSC Publishing).
  • PMC.
  • Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. [Link]
  • Master Organic Chemistry. Thermodynamic and Kinetic Products. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
  • ResearchGate. Temperature effect on coupling reaction. [Link]
  • University of Calgary. Ch 10: Kinetic and Thermodynamic Control. [Link]
  • ResearchGate.
  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]
  • Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
  • Journal of the American Chemical Society. Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. [Link]
  • Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
  • Journal of the American Chemical Society.
  • ResearchGate.
  • MDPI.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia.
  • ACS Catalysis. Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ResearchGate. High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
  • Wipf Group.
  • Reaction Chemistry & Engineering (RSC Publishing).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
  • Wikipedia. Heck reaction. [Link]
  • PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • ChemRxiv.
  • ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

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Technical Support Center: Copper-Free Sonogashira Protocols for 6-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the intricacies of copper-free Sonogashira cross-coupling reactions with 6-bromonicotinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction. As a challenging, electron-deficient substrate, 6-bromonicotinonitrile requires carefully optimized conditions to achieve high yields while avoiding common pitfalls. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address high-level questions to build a foundational understanding of this specific application.

Q1: Why is a copper-free protocol preferred for coupling with 6-bromonicotinonitrile? A1: While the classic Sonogashira reaction employs a copper(I) co-catalyst to facilitate transmetalation, this approach has several drawbacks, particularly in pharmaceutical and materials science applications.[1][2] The primary reasons for adopting a copper-free system are:

  • Avoidance of Glaser Homocoupling: Copper salts, especially in the presence of trace oxygen, are notorious for catalyzing the oxidative dimerization of the terminal alkyne, leading to undesired homocoupling byproducts.[2][3] This complicates purification and reduces the yield of the target molecule.

  • Reduced Toxicity: Copper is toxic, and its removal from the final active pharmaceutical ingredient (API) is a significant purification challenge that is strictly regulated.[4] Eliminating it from the reaction simplifies the downstream purification process.

  • Improved Substrate Compatibility: Some complex substrates can be sensitive to copper salts, leading to side reactions or degradation.

Q2: What makes 6-bromonicotinonitrile a "challenging" substrate for Sonogashira coupling? A2: The reactivity of 6-bromonicotinonitrile is dictated by the electronic properties of the pyridine ring. The nitrogen atom and the cyano group are both electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This electronic deficiency can make the initial, rate-limiting oxidative addition step of the Pd(0) catalyst into the C-Br bond more sluggish compared to electron-rich or even neutral aryl bromides.[5][6] Consequently, achieving efficient coupling often requires more active catalysts, specialized ligands, or slightly higher temperatures.

Q3: How do I select the optimal palladium precatalyst and ligand? A3: The choice of catalyst and ligand is the most critical parameter for success.

  • Palladium Precatalyst: While traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, they often require higher temperatures.[7][8] Modern, air-stable precatalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are often superior.[7][9] A precatalyst like [DTBNpP]Pd(crotyl)Cl has shown high efficacy at room temperature for challenging bromides because it provides rapid access to the active, monoligated Pd(0) state.[7][9]

  • Ligand Choice: The key is to use a ligand that stabilizes the Pd(0) species and accelerates both the oxidative addition and reductive elimination steps. Bulky, electron-rich alkylphosphine ligands like di-tert-butylneopentylphosphine (DTBNpP) or tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices.[7][9] They promote the formation of a highly reactive, monoligated L₁Pd(0) active species, which is ideal for this type of coupling.

Q4: What is the role of the base, and which one should I use? A4: The base has two primary functions: to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the HBr generated during the catalytic cycle.[1][10] For copper-free systems with challenging substrates, sterically hindered organic amines such as diisopropylethylamine (DIPEA), dicyclohexylamine, or 2,2,6,6-tetramethylpiperidine (TMP) are highly effective.[7][9] They are sufficiently basic to deprotonate the alkyne without strongly coordinating to the palladium center, which could inhibit catalysis. In some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, often in polar aprotic solvents.[5]

Q5: Which solvent is most suitable for this reaction? A5: The solvent choice can dramatically influence reaction rates and yields by affecting the solubility of reagents and the stability of catalytic intermediates.[11] Polar aprotic solvents like DMSO, DMF, THF, and 1,4-dioxane generally give the best results, as they can effectively solvate the polar intermediates in the catalytic cycle.[7][9] DMSO, in particular, has been shown to be an excellent solvent for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[7][9] Non-polar solvents like toluene may also be effective, sometimes leading to cleaner reactions, but might require higher temperatures.[11]

Troubleshooting Guide

Encountering issues? This section provides a systematic, cause-and-effect guide to resolving common experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
1. Low to No Conversion (Only starting material visible by TLC/LCMS)Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.• Use a fresh batch of palladium precatalyst. • If generating the catalyst in situ, ensure the Pd source and ligand are pure. • Consider using a more robust, modern precatalyst designed for challenging substrates.[7][9]
Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.• Ensure your solvent is rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]
Low Reaction Temperature: The activation energy for oxidative addition with the electron-poor substrate is too high at the current temperature.• Gradually increase the reaction temperature in 10-20 °C increments. While room temperature is possible with highly active systems, 60-100 °C may be necessary for less reactive catalyst/ligand combinations.[3]
Incorrect Base/Solvent Combination: The chosen base may not be strong enough, or the reagents may have poor solubility.• Switch to a stronger, sterically hindered base like TMP.[7][9] • Change to a more polar aprotic solvent like DMSO or DMF to improve solubility and stabilize intermediates.[9][11]
2. Catalyst Decomposition (Black precipitate, "palladium black," forms)High Temperature or Concentration: Can lead to aggregation and precipitation of Pd(0).• Lower the reaction temperature. • Ensure the reaction is not overly concentrated.
Ligand Dissociation/Decomposition: The ligand is not effectively stabilizing the palladium center.• Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1). • Switch to a bulkier, more electron-donating ligand that binds more strongly to the palladium.[7][9]
Impure Reagents: Impurities in the starting materials or solvent can poison the catalyst.• Purify the 6-bromonicotinonitrile and the alkyne (e.g., by recrystallization or column chromatography). • Use anhydrous, high-purity solvents.[3]
3. Significant Alkyne Homocoupling (Glaser byproduct detected)Presence of Oxygen: Even in copper-free systems, oxygen can promote alkyne dimerization.• This is a critical indicator of a compromised inert atmosphere. Re-evaluate your degassing and inert gas setup.[3]
Sub-optimal Reaction Kinetics: If the cross-coupling is slow, the competing homocoupling pathway can become more prominent.• Use a more active catalyst system to accelerate the desired Sonogashira reaction. • Consider slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low.[12]
4. Formation of Other Byproducts (Unidentified spots on TLC)Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom.• This can be caused by certain bases or impurities. Ensure the base is non-nucleophilic and dry. • Lowering the reaction temperature can often suppress this side reaction.
Reaction with Nitrile Group: Under very harsh conditions (high temperature, strong base), the nitrile group could potentially undergo side reactions.• Use the mildest possible conditions that still afford a good reaction rate. Prioritize room-temperature protocols where feasible.[7][9]

Visualizing the Process

To better understand the reaction dynamics and troubleshooting logic, refer to the diagrams below.

Catalytic Cycle of a Copper-Free Sonogashira Reaction

Copper-Free Sonogashira Cycle Figure 1: Catalytic Cycle for the Copper-Free Sonogashira Reaction Pd0 [L₂Pd⁰] Active Catalyst OA_Complex trans-[L₂Pdᴵᴵ(Ar)(Br)] Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Alkyne_Coord π-Alkyne Complex OA_Complex->Alkyne_Coord Coordination Acetylide_Complex trans-[L₂Pdᴵᴵ(Ar)(C≡CR)] Alkynylpalladium(II) Complex Alkyne_Coord->Acetylide_Complex Deprotonation BaseHBr [Base-H]⁺Br⁻ Alkyne_Coord->BaseHBr Cis_Complex cis-[L₂Pdᴵᴵ(Ar)(C≡CR)] Acetylide_Complex->Cis_Complex trans-cis Isomerization Cis_Complex->Pd0 Reductive Elimination Product Ar-C≡CR Coupled Product Cis_Complex->Product ArBr 6-Bromonicotinonitrile (Ar-Br) ArBr->OA_Complex Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Alkyne_Coord Base Base Base->Alkyne_Coord

Caption: The catalytic cycle begins with the oxidative addition of 6-bromonicotinonitrile to the active Pd(0) catalyst.

Troubleshooting Workflow

Troubleshooting Flowchart Figure 2: Decision Tree for Troubleshooting Low Yield Start Start: Low or No Yield Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Cat_Decomposed Palladium Black? Check_Catalyst->Cat_Decomposed Cond_Inert Atmosphere Inert? Check_Conditions->Cond_Inert Reag_Purity Reagents Pure? Check_Reagents->Reag_Purity Cat_Inactive Using old catalyst? Cat_Decomposed->Cat_Inactive No Sol_Cat1 Improve inert atmosphere. Consider different ligand. Cat_Decomposed->Sol_Cat1 Yes Sol_Cat2 Use fresh precatalyst. Switch to a more active system. Cat_Inactive->Sol_Cat2 Yes Cond_Temp Temperature too low? Cond_Inert->Cond_Temp Yes Sol_Cond1 Rigorously degas solvent. Ensure positive inert gas flow. Cond_Inert->Sol_Cond1 No Sol_Cond2 Increase temperature by 20 °C. Cond_Temp->Sol_Cond2 Yes Reag_Base Base appropriate? Reag_Purity->Reag_Base Yes Sol_Reag1 Purify starting materials. Use anhydrous solvent. Reag_Purity->Sol_Reag1 No Sol_Reag2 Switch to a stronger, sterically hindered base (e.g., TMP). Reag_Base->Sol_Reag2 No

Caption: A systematic workflow to diagnose and resolve poor reaction outcomes.

Model Protocol: Copper-Free Sonogashira Coupling of 6-Bromonicotinonitrile with Phenylacetylene

This protocol describes a robust, room-temperature coupling using a modern palladium precatalyst system.

Materials & Equipment:

  • 6-Bromonicotinonitrile (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%)[7][9]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.5 eq)[7][9]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add 6-bromonicotinonitrile (e.g., 183 mg, 1.0 mmol) and the palladium precatalyst (e.g., 12 mg, 0.025 mmol, 2.5 mol%).

  • Reagent Addition: Seal the flask, and evacuate and backfill with argon three times. Add anhydrous DMSO (e.g., 5 mL) via syringe. Add 2,2,6,6-tetramethylpiperidine (TMP) (e.g., 420 µL, 2.5 mmol) via syringe. Finally, add phenylacetylene (e.g., 132 µL, 1.2 mmol) dropwise while stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LCMS. A successful reaction should show the consumption of the 6-bromonicotinonitrile spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-18 hours.[9]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, 6-(phenylethynyl)nicotinonitrile.

References

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
  • Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega.
  • Antermite, D., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis.
  • Shaabani, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Sikk, L., et al. (2012). Copper-free Sonogashira coupling in amine–water solvent mixtures. ResearchGate.
  • Shaabani, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Valente, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
  • Soós, T., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - PubMed Central.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
  • Sikk, L. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Semantic Scholar.
  • Soós, T., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. ResearchGate.
  • Pu, X., et al. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Organic Chemistry Portal.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal.

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Technical Support Center: Column Chromatography Purification of 2-Bromo-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-6-methylisonicotinaldehyde. This document is designed for researchers and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with the column chromatography of this versatile heterocyclic aldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Bromo-6-methylisonicotinaldehyde, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate Solvent System: Mobile phase polarity is not optimized to differentiate the product from impurities.[1] 2. Similar Polarity of Impurities: Common impurities, such as over-brominated products or unreacted starting materials, may have polarities very close to the desired product.[2] 3. Column Overloading: The amount of crude material exceeds the separation capacity of the column (typically >1-5% of the silica mass).[1]1. Optimize Mobile Phase: Systematically test solvent systems using Thin Layer Chromatography (TLC). A common starting point is a gradient of ethyl acetate in hexanes.[2] If separation is poor, try a different solvent family (e.g., dichloromethane/methanol). 2. Change Stationary Phase: If silica gel fails, consider using neutral or basic alumina, which offers different selectivity.[1][2] 3. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[1] 4. Consider Recrystallization: This can be an effective subsequent purification step if minor impurities co-elute.[2]
Product Decomposition on Column 1. Aldehyde Oxidation: The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid, which will be very polar.[2] 2. Sensitivity to Acidic Silica: The pyridine nitrogen can interact strongly with the acidic sites on standard silica gel, leading to streaking and potential degradation.[1] 3. Heat/Air Sensitivity: The compound may be sensitive to prolonged exposure to heat and air.[2]1. Run the Column Quickly: Minimize the time the compound spends on the stationary phase. 2. Deactivate Silica Gel: Before use, flush the column with the mobile phase containing a small amount (0.1-1%) of a modifier like triethylamine to neutralize acidic sites.[1] This is particularly useful for nitrogen-containing heterocycles. 3. Maintain Inert Atmosphere: While not always practical for column chromatography, handle purified fractions under an inert atmosphere (nitrogen or argon) and store them at low temperatures.[2]
Compound Won't Elute or Has Severe Tailing 1. Compound is Too Polar: The selected mobile phase is not strong enough to displace the highly polar compound from the silica gel.[1][3] 2. Irreversible Adsorption: Strong interaction with the stationary phase.[1]1. Increase Mobile Phase Polarity: Use a gradient elution, progressively increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).[4][5] 2. Check for Stability: Before running the column, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if a baseline spot (decomposition) appears.[3] 3. Use a Modifier: Adding triethylamine to the eluent can disrupt the strong interaction between the pyridine nitrogen and silica gel, improving peak shape.[6]
Oily Product Instead of a Solid 1. Residual Solvent: Incomplete removal of high-boiling point solvents from the mobile phase. 2. Presence of Impurities: Impurities can depress the melting point of the final product.[2]1. Dry Under High Vacuum: Ensure the product is dried thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble (e.g., cold hexanes or pentane).[2] 3. Re-purify: If impurities are the cause, a second purification step (e.g., recrystallization or a second column) may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 2-Bromo-6-methylisonicotinaldehyde? A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include unreacted starting materials (like 2,6-lutidine or its derivatives), over-brominated products (e.g., 2-bromo-6-(bromomethyl)pyridine), and the corresponding carboxylic acid (2-bromo-6-methylisonicotinic acid) formed via oxidation of the aldehyde.[2][7]

Q2: How do I select the right solvent system for column chromatography? A2: The ideal solvent system is best determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) for the desired product of approximately 0.2-0.35, with good separation from all impurities. A typical starting point for this moderately polar molecule is a mixture of hexanes and ethyl acetate.[2] You can screen different ratios to find the optimal separation.

Table 1: Suggested TLC Screening Solvents

Solvent System Ratio (v/v) Polarity Notes
Hexanes:Ethyl Acetate 9:1 -> 7:3 Low to Medium Excellent starting point for many organic compounds.
Dichloromethane:Methanol 99:1 -> 95:5 Medium to High Useful if the compound is too polar for Hex:EtOAc.

| Toluene:Acetone | 9:1 -> 8:2 | Medium | Offers different selectivity compared to ester-based systems. |

Q3: Is a gradient or isocratic elution better for this purification? A3: For purifying crude reaction mixtures where impurities with a wide range of polarities are present, a gradient elution is almost always superior.[4][8] It allows for efficient elution of less polar impurities first, followed by a gradual increase in solvent strength to elute your product and then more polar impurities. This approach generally results in better separation, sharper peaks, and reduced analysis time compared to isocratic elution.[5][9]

Q4: How can I monitor the progress of the purification? A4: Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.[2] Collect fractions from the column and spot a small amount from each fraction (or every few fractions) onto a TLC plate alongside your crude material and a reference spot of a pure standard, if available. Develop the plate to identify which fractions contain your pure product. For more rigorous quantitative analysis of the final combined product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2]

Q5: My compound is not very soluble in hexanes. How should I load it onto the column? A5: If your crude product has poor solubility in the initial, non-polar mobile phase, you should use a "dry loading" technique.[10] Dissolve your crude material in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[10] This powder can then be carefully added to the top of the packed column. This method prevents the use of a strong loading solvent that would compromise the separation at the beginning of the elution.[10]

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol assumes a standard silica gel stationary phase and a gradient elution with hexanes and ethyl acetate.

1. Stationary Phase Selection and Column Packing:

  • Stationary Phase: Use standard flash-grade silica gel (e.g., 60 Å, 230-400 mesh) as the stationary phase.[2]
  • Slurry Packing: Prepare a slurry of silica gel in the initial non-polar solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
  • Packing: Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[10]

2. Sample Loading:

  • Wet Loading (for soluble samples): Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).[2][10] Carefully apply the solution to the top of the silica gel.
  • Dry Loading (for poorly soluble samples): Follow the procedure described in FAQ Q5.

3. Elution:

  • Begin elution with a low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes).[2]
  • Gradually increase the polarity by adding more ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexanes over several column volumes.[2] The exact gradient should be based on your initial TLC analysis.

4. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume.
  • Analyze the fractions by TLC to identify those containing the pure product.[2]
  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified 2-Bromo-6-methylisonicotinaldehyde.

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Optimize Solvents) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Gradient (e.g., Hexanes -> EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Evaporate 8. Solvent Removal (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for the purification of 2-Bromo-6-methylisonicotinaldehyde.

troubleshooting_logic Start Problem: Poor Separation TLC_Check Good Separation on TLC? Start->TLC_Check Overload Column Overloaded? TLC_Check->Overload Yes Sol_Opt Solution: Re-optimize Solvent System (Try different solvents) TLC_Check->Sol_Opt No Streaking Compound Streaking on TLC? Overload->Streaking No Reduce_Load Solution: Reduce Sample Load (<5% of silica mass) Overload->Reduce_Load Yes Add_Mod Solution: Add Modifier to Eluent (e.g., 0.5% Triethylamine) Streaking->Add_Mod Yes Change_Stat Solution: Change Stationary Phase (e.g., Alumina) Streaking->Change_Stat No, or if modifier fails

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. Benchchem.
  • The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. Benchchem.
  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. Benchchem.
  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • When is Gradient Elution Better than Isocr
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Isocratic Vs.
  • Quick Troubleshooting Guide For HPLC Column Usage.
  • What is the advantages of gradient elution over isocratic elution in LC?.
  • Gradient vs.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Characterization of a Novel Pyridinium Bromide Surface Confined Ionic Liquid Stationary Phase for High Performance Liquid Chromatography under Normal Phase Conditions via Linear Solvation Energy Relationships.
  • Technical Support Center: Bromination of 6-Methylisonicotinaldehyde. Benchchem.
  • Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview. Benchchem.
  • Advice on column chrom

Sources

Technical Support Center: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that improving the yield of a challenging transformation like the Buchwald-Hartwig amination of 6-bromonicotinonitrile requires a systematic and mechanistically informed approach. This technical support center is designed to provide you with not just solutions, but the underlying rationale to empower your research and development.

The amination of 6-bromonicotinonitrile presents a unique set of challenges. The electron-withdrawing nature of the nitrile group and the coordinating ability of the pyridine nitrogen can significantly influence the catalytic cycle. This guide addresses the most common issues encountered in achieving high yields for this specific transformation.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific experimental observations. Identify your primary issue and follow the recommended diagnostic and corrective actions.

Problem 1: Low or No Conversion to the Desired Product

This is the most frequent issue, often stemming from a suboptimal catalytic system or poor reaction setup.

Q: My reaction shows very little consumption of the 6-bromonicotinonitrile starting material, even after extended reaction times. What are the likely causes and how can I fix it?

A: An inactive or inefficient catalytic cycle is the primary suspect. Let's break down the potential points of failure.

  • Cause A: Inefficient Catalyst Activation or Deactivation. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), its reduction to Pd(0) might be inefficient.[1] Furthermore, the active catalyst is sensitive to oxygen.

    • Solution:

      • Use a Modern Pre-catalyst: Switch to a well-defined Pd(0) source or a modern Buchwald pre-catalyst (e.g., G3 or G4 palladacycles). These are designed for reliable and rapid activation, often leading to cleaner reactions.[1]

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Rigorously degas your solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[1]

  • Cause B: Suboptimal Ligand Choice. The ligand is arguably the most critical component. For an electron-deficient heteroaromatic substrate like 6-bromonicotinonitrile, the ligand must be electron-rich and bulky enough to promote the rate-limiting reductive elimination step.[2]

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. These are the industry standard for challenging couplings. If your current ligand is not performing, screen the following:

Ligand NameClassKey Advantages for this Substrate
XPhos Biaryl PhosphineGenerally high reactivity for heteroaryl chlorides and bromides. A robust starting point.[3]
RuPhos Biaryl PhosphineOften effective for C-N couplings involving pyridyl halides.
BrettPhos Biaryl PhosphineParticularly useful for coupling primary amines and can be effective for challenging substrates.[4]
XantPhos BidentateCan be effective and its wider bite angle may alter reactivity profiles, sometimes reducing side reactions.[5][6]
  • Cause C: Incorrect Base or Solvent System. The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7][8] Its strength and solubility are critical and are co-dependent on the solvent.

    • Solution:

      • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for rapid rates.[9] However, for substrates sensitive to very strong bases, consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][9] Ensure the base is a fine, dry powder.

      • Solvent Screening: Aprotic solvents are standard. Toluene and 1,4-dioxane are excellent starting points.[3][9] If solubility is an issue, THF can be considered, though its lower boiling point limits the accessible temperature range.[10] The solvent must be anhydrous.

G start Low Conversion Observed cat_check Is your catalyst system optimal? start->cat_check inert_check Is the reaction under strict inert atmosphere? cat_check->inert_check Yes use_precatalyst Action: Switch to a Buchwald G3/G4 Pre-catalyst. cat_check->use_precatalyst No ligand_check Are you using a bulky biaryl phosphine ligand? inert_check->ligand_check Yes degas Action: Rigorously degas solvent and use Schlenk techniques. inert_check->degas No base_check Is the base strong, dry, and appropriate for the solvent? ligand_check->base_check Yes screen_ligands Action: Screen XPhos, RuPhos, or BrettPhos. ligand_check->screen_ligands No screen_base Action: Screen NaOtBu, K3PO4. Ensure base is a fine powder. base_check->screen_base No end_node Re-run experiment with optimized parameters. base_check->end_node Yes

Fig 1. Decision tree for addressing low conversion.
Problem 2: Significant Hydrodehalogenation Side Product

Q: I am observing a significant amount of the debrominated starting material (nicotinonitrile) in my reaction mixture, which is competing with my desired product formation. What causes this and how can I suppress it?

A: The formation of a hydrodehalogenated byproduct is a classic side reaction in palladium cross-coupling.[1][11] It occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.

  • Cause A: Base-Mediated Decomposition or Hydride Donation. While strong bases like NaOtBu are effective, they can sometimes promote β-hydride elimination from the amido complex or from the alkoxide itself at high temperatures, which can be a source of hydrides.[2]

    • Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride impurities and are often effective in suppressing this side reaction.[1]

  • Cause B: Impurities in Reagents or Solvents. Water, or other protic impurities in the solvent or amine, can serve as a hydride source leading to hydrodehalogenation.

    • Solution:

      • Use Anhydrous Solvents: Use freshly dried, anhydrous, and degassed solvents. Purchase high-quality anhydrous solvents and store them properly under an inert atmosphere.

      • Purify Amine: If your amine is a liquid, consider distilling it. If it is a solid, ensure it is thoroughly dried before use.

  • Cause C: Slow Reductive Elimination. If the final, product-forming reductive elimination step is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.[12]

    • Solution: Revisit your ligand choice. A more electron-rich and sterically hindered ligand (like t-BuXPhos or BrettPhos) can accelerate reductive elimination, causing it to outcompete the hydrodehalogenation pathway.[3]

  • Reagent Preparation:

    • Dry K₃PO₄ (finely ground) in an oven at >150 °C overnight and cool under vacuum.

    • Use a freshly opened bottle of anhydrous toluene or 1,4-dioxane.

    • Degas the solvent by sparging with argon for at least 30 minutes.

  • Reaction Setup (under inert atmosphere):

    • To a dry Schlenk flask, add 6-bromonicotinonitrile (1.0 equiv), the amine (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • In a separate vial, weigh the Pd pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Add the degassed solvent via cannula.

  • Reaction Execution:

    • Heat the reaction to 80-100 °C and monitor by LC-MS or GC-MS, comparing the ratio of product to the nicotinonitrile byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is 6-bromonicotinonitrile considered a challenging substrate?

The pyridine nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle. Furthermore, the strong electron-withdrawing nitrile group makes the aryl bromide less electron-rich, which can slow the initial oxidative addition step compared to more electron-rich aryl bromides.

Q2: What is the general catalytic cycle for this reaction?

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this cycle is key to troubleshooting.[4][11][13]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition Complex A->B + Ar-Br C Pd(II) Amido Complex B->C + HNR₂ - HBr (via Base) note1 6-Bromonicotinonitrile enters here D Product Complex C->D Reductive Elimination (Rate-Limiting) D->A - Ar-NR₂ note2 Product is formed and catalyst regenerates

Fig 2. The Buchwald-Hartwig amination catalytic cycle.

Q3: Can I use a Pd(II) source like Pd(OAc)₂ directly?

While possible, it is often less reliable for challenging substrates.[10] Pd(OAc)₂ requires in situ reduction to the active Pd(0) state, which can be inconsistent. Modern, well-defined pre-catalysts that generate the active Pd(0) species more cleanly and efficiently are highly recommended for better reproducibility and higher yields.

Q4: How important is the stoichiometry of the reagents?

It is critical. A slight excess of the amine (typically 1.1 to 1.4 equivalents) is used to ensure full consumption of the limiting aryl bromide. A larger excess of the base (1.5 to 2.2 equivalents) is necessary to drive the deprotonation of the amine and neutralize the HBr formed during the reaction.[12]

References

  • Benchchem. Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile.
  • Sygnature Discovery.
  • ResearchGate.
  • PubMed.
  • ChemRxiv.
  • Wikipedia.
  • PubMed.
  • Benchchem.
  • Benchchem.
  • Reddit.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Chemistry LibreTexts.
  • ACS Publications.
  • National Institutes of Health.

Sources

Technical Support Center: Scale-Up of 6-Bromo-2-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important reaction from the laboratory to pilot plant and beyond. We will delve into common challenges, offering troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient process.

I. Overview of the Synthesis of this compound

The synthesis of this compound typically involves the electrophilic bromination of 2-methylnicotinonitrile. The pyridine ring, being electron-deficient, requires careful selection of brominating agents and reaction conditions to achieve high yield and regioselectivity. While several brominating agents can be employed, the use of N-Bromosuccinimide (NBS) is often preferred over liquid bromine in scale-up operations due to safety and handling considerations.[1]

The reaction is generally carried out in a suitable solvent, with temperature control being a critical parameter to minimize the formation of impurities. The presence of both an electron-donating methyl group and an electron-withdrawing nitrile group on the pyridine ring introduces regiochemical challenges that must be carefully managed.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for the synthesis of this compound, and which is recommended for scale-up?

A1: Common brominating agents include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and other N-bromo compounds. For scale-up, N-Bromosuccinimide (NBS) is highly recommended. [1] Liquid bromine is hazardous, corrosive, and difficult to handle on a large scale.[2] NBS is a solid, making it easier and safer to handle, and it often provides better regioselectivity, reducing the formation of unwanted isomers.

Q2: What is the expected regioselectivity of the bromination of 2-methylnicotinonitrile?

A2: The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. The methyl group at the 2-position is an activating group, while the nitrile group at the 3-position is a deactivating group. Bromination is expected to occur preferentially at the 6-position, which is para to the activating methyl group and meta to the deactivating nitrile group. However, minor isomers may form, and controlling the reaction conditions is crucial to maximize the yield of the desired 6-bromo isomer.

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The primary safety concerns are:

  • Handling of Brominating Agents: Liquid bromine is highly toxic and corrosive.[2] Even with safer alternatives like NBS, care must be taken to avoid inhalation of dust and contact with skin.

  • Exothermic Reaction: Bromination reactions can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. Gradual addition of the brominating agent and careful temperature monitoring are essential.[3]

  • Solvent Selection: The choice of solvent should consider not only reactivity but also flammability, toxicity, and environmental impact.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of the this compound synthesis.

Problem 1: Low Yield of this compound

A low yield of the desired product can be attributed to several factors, from incomplete reaction to product degradation.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Verify Reagent Stoichiometry: Ensure the correct molar ratio of the brominating agent to the starting material is used. A slight excess of the brominating agent may be necessary to drive the reaction to completion.[1]

    • Increase Reaction Time or Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. Monitor for the formation of degradation products.

    • Catalyst Inactivity: If a catalyst is used, ensure it is active and used in the correct amount.

  • Product Degradation:

    • Excessive Heat: Overheating the reaction mixture can lead to the decomposition of the product. Maintain strict temperature control.

    • Prolonged Reaction Time: While a sufficient reaction time is necessary, excessively long times can lead to byproduct formation and product degradation. Optimize the reaction time through kinetic studies.

  • Poor Work-up and Isolation:

    • Product Solubility: The product may have some solubility in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent.

    • pH Adjustment: The pH of the aqueous phase during work-up can influence product stability and solubility. Optimize the pH for maximum product recovery.

Problem 2: Formation of Impurities and Isomers

The formation of impurities, particularly isomeric byproducts and poly-brominated species, is a common challenge in bromination reactions.

Potential Impurities and Mitigation Strategies:

  • Over-bromination (Di-bromination):

    • Control Stoichiometry: Avoid a large excess of the brominating agent.

    • Slow Reagent Addition: Add the brominating agent portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture.

  • Formation of Other Isomers:

    • Optimize Temperature: The reaction temperature can influence regioselectivity. Conduct small-scale experiments at different temperatures to find the optimal balance between reaction rate and selectivity.

    • Solvent Effects: The polarity of the solvent can affect the reaction pathway. Screen different solvents to identify one that favors the formation of the desired 6-bromo isomer.

  • Unreacted Starting Material:

    • This is often a result of incomplete reaction (see Problem 1).

Analytical Characterization of Impurities:

  • HPLC and LC-MS: These are powerful techniques for separating and identifying impurities.

  • NMR Spectroscopy: Can be used to determine the structure of isolated impurities.

Problem 3: Difficulties in Product Purification and Isolation

On a larger scale, purification methods that are straightforward in the lab, such as column chromatography, can become impractical and costly.

Scale-Up Purification Strategies:

  • Crystallization/Recrystallization: This is the preferred method for purification at scale.

    • Solvent Screening: A thorough solvent screening is essential to find a suitable solvent or solvent system that provides good recovery and high purity.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled cooling profile is recommended.

  • Extraction and Washing:

    • Optimize pH: Use aqueous washes at different pH values to remove acidic or basic impurities.

    • Brine Wash: A final wash with brine can help to break emulsions and remove residual water from the organic layer.

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

IV. Experimental Protocols & Data

Illustrative Lab-Scale Protocol for Bromination using NBS

This protocol serves as a starting point and should be optimized for specific equipment and scale.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methylnicotinonitrile (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq.) portion-wise or as a solution in the reaction solvent at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench any remaining NBS with a solution of sodium thiosulfate. Add water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Table 1: Key Reaction Parameters for Optimization
ParameterTypical RangeRationale & Key Considerations
Brominating Agent NBS, Br₂NBS is preferred for safety and selectivity in scale-up.[1]
Molar Ratio (Agent:Substrate) 1.05:1 to 1.2:1A slight excess of the brominating agent drives the reaction to completion, but a large excess can lead to over-bromination.
Solvent Acetonitrile, DichloromethaneSolvent polarity can influence regioselectivity and reaction rate.
Temperature 0 °C to 50 °CLower temperatures generally favor higher selectivity but may require longer reaction times. Higher temperatures can lead to side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC/HPLC to determine the optimal reaction time.

V. Visualizations

Reaction Pathway

Reaction_Pathway start 2-Methylnicotinonitrile product This compound start->product Electrophilic Aromatic Substitution reagents + NBS (or other brominating agent) solvent Solvent (e.g., Acetonitrile)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low Yield or High Impurity? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes impurity_issue Impurity Issue? start->impurity_issue No check_stoich Check Reagent Stoichiometry incomplete_rxn->check_stoich Yes increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp No over_bromination Over-bromination? impurity_issue->over_bromination Yes isomers Isomers Present? impurity_issue->isomers No check_catalyst Check Catalyst Activity increase_time_temp->check_catalyst control_stoich Control Stoichiometry & Slow Addition over_bromination->control_stoich Yes optimize_temp_solvent Optimize Temp & Solvent isomers->optimize_temp_solvent Yes

Caption: Decision tree for troubleshooting common issues in the synthesis.

Potential Impurity Formation

Impurity_Formation start 2-Methylnicotinonitrile product This compound (Desired Product) start->product + NBS (1 eq) other_isomer Other Mono-bromo Isomer (Impurity) start->other_isomer + NBS (1 eq) (Side Reaction) dibromo Di-bromo Isomer (Impurity) product->dibromo + NBS (>1 eq)

Caption: Potential pathways for impurity formation during the bromination reaction.

VI. References

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules. Retrieved from [Link]

  • Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. (2008). Organic Process Research & Development. Retrieved from [Link]

  • On the bromination of methyl 2-methyl-3-furoate. (2003). Arkivoc. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (1949). Preparation of nicotinonitrile. Retrieved from

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Validation & Comparative

A Comparative Spectroscopic Guide to Halogenated Nicotinonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nicotinonitrile and its halogenated analogues represent a class of compounds with significant interest in pharmaceutical and materials science.[1][2] The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the pyridine ring dramatically influences the molecule's electronic properties, and consequently, its spectroscopic signature. This guide provides an in-depth comparative analysis of these analogues, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). We will delve into not only the data but also the causality behind the experimental choices and the interpretation of the resulting spectra.

The Influence of Halogenation: An Overview

The substitution of a hydrogen atom with a halogen on the nicotinonitrile scaffold introduces significant electronic and steric effects. Halogens are electronegative, exerting an electron-withdrawing inductive effect (-I). Conversely, they possess lone pairs of electrons that can participate in resonance, creating an electron-donating mesomeric effect (+M). The interplay of these opposing effects, which varies down the group (F > Cl > Br > I for inductive effect, and F < Cl < Br < I for the size and polarizability), governs the electron density distribution within the aromatic ring and on the nitrile group. These changes are directly observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

The Impact of Halogens on ¹H and ¹³C Chemical Shifts

The chemical shift of a nucleus is highly sensitive to the surrounding electron density. The electronegativity of the halogen substituent plays a crucial role in deshielding nearby protons and carbons.[3] This effect is most pronounced at the site of substitution (the ipso-carbon) and diminishes with distance.[4]

  • Inductive Effect: The primary influence of the halogen is the withdrawal of electron density through the sigma bond framework, leading to a downfield shift (deshielding) of the signals for nuclei closer to the halogen.[3]

  • Anisotropic Effects: The electron cloud of the halogen atom can create a local magnetic field that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the carbon-halogen bond.[5]

  • Heavy Atom Effect: For heavier halogens like bromine and iodine, spin-orbit coupling can significantly influence the chemical shifts of the directly attached carbon, often causing an upfield shift (shielding) that counteracts the deshielding inductive effect.[4]

Comparative NMR Data of 6-Halonicotinonitrile Analogues

The following table summarizes the key ¹H and ¹³C NMR data for a series of 6-halonicotinonitriles, illustrating the trends discussed above.[1]

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Fluoronicotinonitrile 8.65 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.3, 2.4 Hz, 1H), 7.20 (dd, J=8.3, 2.0 Hz, 1H)166.3 (d, J=246 Hz), 151.2 (d, J=15 Hz), 142.8 (d, J=8 Hz), 116.5, 112.2 (d, J=41 Hz), 109.8
6-Chloronicotinonitrile 8.80 (d, J=2.2 Hz, 1H), 8.10 (dd, J=8.2, 2.2 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H)153.5, 151.8, 141.2, 128.5, 116.2, 110.5
6-Bromonicotinonitrile 8.85 (d, J=2.1 Hz, 1H), 8.05 (dd, J=8.2, 2.1 Hz, 1H), 7.70 (d, J=8.2 Hz, 1H)152.1, 144.5, 141.8, 131.2, 116.0, 111.1
6-Iodonicotinonitrile 8.90 (d, J=1.9 Hz, 1H), 7.95 (dd, J=8.1, 1.9 Hz, 1H), 7.85 (d, J=8.1 Hz, 1H)152.5, 147.8, 138.5, 116.8, 115.3, 111.8

Data sourced from BenchChem's comparative analysis.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of halogenated nicotinonitrile analogues.

Causality in Experimental Design: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Gently grind 1-2 mg of the solid halogenated nicotinonitrile analogue in a clean agate mortar and pestle until it is a fine powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. [6] * Mix the sample and KBr thoroughly by grinding for about a minute to ensure a homogenous mixture. [1]2. Pellet Pressing:

    • Assemble the pellet die and transfer the powder mixture into the die barrel.

    • Place the die into a hydraulic press.

    • Apply a pressure of 8-10 tons for 1-2 minutes. [1][7] * Release the pressure and carefully disassemble the die to retrieve the transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • First, collect a background spectrum. This is essential to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Then, collect the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like nicotinonitrile exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. [8]

Expected Spectral Features of Halogenated Nicotinonitriles

The pyridine ring exhibits π → π* transitions, which are typically observed in the UV region. [8][9]The introduction of a halogen substituent and the nitrile group can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). This is due to the influence of the substituent on the energy levels of the molecular orbitals involved in the electronic transitions.

  • Bathochromic Shift (Red Shift): Substitution on the aromatic ring, particularly with atoms having non-bonding electrons like halogens, often leads to a shift of the λ_max to longer wavelengths.

  • Hyperchromic Effect: An increase in the intensity of absorption (molar absorptivity).

While specific, directly comparable UV-Vis data for the full series of halogenated nicotinonitriles is sparse in readily available literature, the general trend for halogenated pyridines suggests that λ_max will shift to longer wavelengths as we descend the halogen group due to the increasing polarizability and orbital overlap with the π-system. [10]

Experimental Protocol: UV-Vis Spectroscopy

This protocol describes a general method for obtaining the UV-Vis absorption spectrum of a compound in solution.

Causality in Experimental Design: The choice of solvent is crucial; it must be transparent in the wavelength range of interest and should not react with the analyte. Ethanol or methanol are common choices for aromatic compounds. The concentration of the solution is adjusted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0 Absorbance Units) to ensure adherence to the Beer-Lambert Law. [11]A blank or reference cuvette containing only the solvent is used to zero the instrument, thereby correcting for any absorbance from the solvent and the cuvette itself. [12]

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the halogenated nicotinonitrile by accurately weighing a small amount of the compound and dissolving it in a precise volume of a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • From the stock solution, prepare a dilute working solution. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Select the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

  • Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used as the reference (blank).

    • Place the reference cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. [13][14] * Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette in the instrument and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the λ_max values from the spectrum.

    • If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε) at each λ_max.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Key Fragmentation Patterns for Halogenated Nicotinonitriles

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions. [15]

  • Molecular Ion Peak (M⁺): This peak provides the molecular weight of the compound.

  • Isotopic Peaks: A key feature for compounds containing chlorine or bromine is the presence of characteristic isotopic patterns. [16] * Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in an M⁺ peak and an (M+2)⁺ peak with a 3:1 intensity ratio.

    • Bromine: Has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This gives rise to M⁺ and (M+2)⁺ peaks of nearly equal intensity.

  • Fragmentation: Common fragmentation pathways for these compounds may include:

    • Loss of the halogen atom (as X• or HX).

    • Loss of HCN from the ring.

    • Cleavage of the pyridine ring.

Comparative Mass Spectrometry Data

The molecular ion (M⁺) is a key identifier for each analogue.

CompoundMass Spec (m/z)
6-Fluoronicotinonitrile 122 (M⁺)
6-Chloronicotinonitrile 138/140 (M⁺, M+2)
6-Bromonicotinonitrile 182/184 (M⁺, M+2)
6-Iodonicotinonitrile 230 (M⁺)

Data adapted from BenchChem's comparative analysis. [1]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

Causality in Experimental Design: Reversed-phase chromatography is typically used for these moderately polar compounds. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. Electrospray ionization (ESI) is a "soft" ionization technique suitable for these molecules, which typically produces a protonated molecule [M+H]⁺ in positive ion mode.

Caption: General workflow for LC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 water/acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

    • Transfer the filtered solution to an autosampler vial.

  • LC-MS System Setup:

    • Equip the LC system with a suitable reversed-phase column (e.g., a C18 column).

    • Set up a mobile phase gradient, for example, starting with 95% water / 5% acetonitrile and ramping up to 95% acetonitrile. A small amount of formic acid (0.1%) is typically added to both mobile phases to aid protonation.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analytes.

  • Data Acquisition:

    • Inject a small volume (e.g., 1-10 µL) of the sample.

    • Acquire data in full scan mode to detect the protonated molecular ions [M+H]⁺.

    • In a separate or data-dependent experiment, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

The spectroscopic analysis of halogenated nicotinonitrile analogues reveals clear and predictable trends governed by the fundamental electronic and steric properties of the halogen substituents. From the deshielding effects in NMR to the shifts in the nitrile stretching frequency in FT-IR and the characteristic isotopic patterns in mass spectrometry, each technique provides a unique piece of the structural puzzle. By employing the detailed protocols outlined in this guide and understanding the causality behind the observed spectral features, researchers can confidently characterize these important molecules and their derivatives, paving the way for further innovation in drug discovery and materials science.

References

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A Definitive Guide to the Structural Validation of 6-Bromo-2-methylnicotinonitrile via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly heterocyclic compounds like 6-Bromo-2-methylnicotinonitrile, which serve as crucial building blocks, structural integrity is paramount. This guide provides an in-depth, expert-led comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy is applied to definitively validate the structure of this compound, contrasting it with potential isomeric impurities. We will delve into the causality behind experimental choices and demonstrate how a suite of NMR experiments forms a self-validating system for structural elucidation.

The Challenge: Isomeric Ambiguity

The synthesis of this compound can potentially yield other isomers, such as 2-Bromo-6-methylnicotinonitrile. While these molecules share the same molecular formula and mass, their distinct substitution patterns on the pyridine ring lead to different chemical and physical properties, which can have significant implications in downstream applications. Therefore, a robust analytical method to differentiate these isomers is essential.

Theoretical NMR Analysis: Predicting the Spectral Fingerprint

Before stepping into the laboratory, a theoretical analysis of the expected NMR spectra for this compound provides a predictive framework for our experimental design. The structure possesses two aromatic protons and a methyl group, each with a unique electronic environment that will be reflected in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy Predictions:

The pyridine ring protons in this compound are expected to appear in the aromatic region (typically 7.0-9.0 ppm)[1]. Due to the electron-withdrawing effects of the bromine atom and the nitrile group, and the electron-donating nature of the methyl group, the two protons (H4 and H5) will be distinct. They will appear as a pair of doublets due to three-bond (³J) coupling to each other.

  • H5: This proton is adjacent to the bromine atom. Bromine's inductive effect will deshield this proton, shifting it downfield.

  • H4: This proton is situated between the nitrile and methyl-bearing carbons and will be influenced by both.

The methyl protons (-CH₃) will appear as a singlet in the upfield region (typically around 2.5-2.7 ppm)[2].

¹³C NMR Spectroscopy Predictions:

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the hybridization state[3].

  • Quaternary Carbons (C2, C3, C6): These carbons, lacking directly attached protons, will generally show weaker signals. The carbon attached to bromine (C6) will be significantly influenced by the halogen's electronic effects. The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region (around 115-125 ppm).

  • Protonated Carbons (C4, C5): These will appear in the aromatic region, and their assignments can be confirmed using 2D NMR.

  • Methyl Carbon (-CH₃): This aliphatic carbon will be found in the upfield region of the spectrum.

Experimental Protocol for Unambiguous Structure Validation

To achieve definitive structural validation, a multi-pronged NMR approach is employed. The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable data.

Sample Preparation:

A solution of the compound (5-10 mg) is prepared in a deuterated solvent (0.5-0.6 mL), typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), which are common choices for dissolving many organic compounds[4][5][6]. The selection depends on the sample's solubility. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Experimental Workflow:

The following diagram illustrates the logical flow of experiments for comprehensive structural analysis.

G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Proton Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Direct C-H Correlation C13 ¹³C NMR C13->HSQC DEPT DEPT-135 DEPT->HSQC CH/CH₃ vs CH₂ Info HMBC ¹H-¹³C HMBC HSQC->HMBC HMBC->C13 Long-Range C-H Connectivity (Quaternary C Assignment)

Caption: Experimental workflow for the NMR-based structural validation of this compound.

Step-by-Step Methodology:

  • ¹H NMR Acquisition: A standard proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, splitting patterns, and integration.

  • ¹³C NMR and DEPT-135 Acquisition: A broadband proton-decoupled ¹³C spectrum provides the chemical shifts of all carbon atoms. A DEPT-135 experiment is then run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which aids in the assignment of the protonated carbons.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships.[1] A cross-peak between two proton signals in the COSY spectrum indicates that they are spin-coupled, typically through two or three bonds. This is crucial for identifying the adjacent protons on the pyridine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation)[1][7][8]. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum based on the already assigned proton spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework, especially for assigning quaternary carbons[1][7][8][9][10]. The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away.

Data Interpretation and Structural Confirmation

The following tables summarize the predicted NMR data for this compound. This predicted data serves as a guide for interpreting the experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.6 (s, 3H)~24
2C-~160
3C-~108
3-CN-~117
4H~7.8 (d, J ≈ 8 Hz)~140
5H~7.6 (d, J ≈ 8 Hz)~130
6C-~142

s = singlet, d = doublet, J = coupling constant

Confirmation through 2D NMR Correlations:

The definitive structure of this compound is confirmed by the specific correlations observed in the 2D NMR spectra.

G cluster_structure This compound cluster_correlations Key HMBC Correlations structure H_Me Methyl Protons (~2.6 ppm) C2 C2 (~160 ppm) H_Me->C2 ²J C3 C3 (~108 ppm) H_Me->C3 ³J H4 H4 Proton (~7.8 ppm) H4->C2 ³J C6 C6 (~142 ppm) H4->C6 ³J CN CN Carbon (~117 ppm) H4->CN ²J H5 H5 Proton (~7.6 ppm) H5->C3 ³J H5->C6 ²J C4 C4 (~140 ppm) C5 C5 (~130 ppm)

Caption: Key expected HMBC correlations for the structural confirmation of this compound.

Analysis of Key Correlations:

  • COSY: A cross-peak between the signals at ~7.8 ppm (H4) and ~7.6 ppm (H5) would confirm their adjacency on the pyridine ring.

  • HSQC: This would correlate the proton at ~7.8 ppm to the carbon at ~140 ppm (C4) and the proton at ~7.6 ppm to the carbon at ~130 ppm (C5). The methyl protons (~2.6 ppm) would correlate to the methyl carbon (~24 ppm).

  • HMBC: This is the most informative experiment for confirming the substitution pattern.

    • The methyl protons (~2.6 ppm) are expected to show correlations to the quaternary carbon C2 (~160 ppm) and the nitrile-bearing carbon C3 (~108 ppm).

    • The H4 proton (~7.8 ppm) should show correlations to C2, the bromine-bearing carbon C6 (~142 ppm), and the nitrile carbon (~117 ppm).

    • The H5 proton (~7.6 ppm) should correlate to C3 and C6.

The presence of these specific long-range correlations provides an interlocking web of evidence that definitively establishes the connectivity and, therefore, the structure as this compound.

Comparison with Potential Isomer: 2-Bromo-6-methylnicotinonitrile

The NMR spectra of the isomer 2-Bromo-6-methylnicotinonitrile would be distinctly different.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-Bromo-6-methylnicotinonitrile

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-~142
3C-~108
3-CN-~117
4H~7.9 (d, J ≈ 8 Hz)~141
5H~7.4 (d, J ≈ 8 Hz)~128
6-CH₃~2.7 (s, 3H)~25
6C-~162

The key differentiating HMBC correlations for this isomer would be:

  • The methyl protons would show correlations to C5 and the nitrogen-bearing C6.

  • The H4 proton would show correlations to C2, C6, and the nitrile carbon.

  • The H5 proton would show correlations to C3 and the methyl-bearing C6.

The distinct pattern of these long-range correlations allows for the unequivocal differentiation between the two isomers.

Conclusion

The structural validation of this compound is robustly achieved through a systematic application of 1D and 2D NMR spectroscopy. By combining the information from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, a complete and self-validating picture of the molecular architecture is constructed. The causality-driven experimental design, from theoretical prediction to the interpretation of multi-bond correlations, provides an authoritative and trustworthy method for confirming the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

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  • National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • Michigan State University. (n.d.). Proton NMR Table.
  • PubChem. (n.d.). 6-Bromopyridine-2,3-diamine.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 2-Methylnicotinic acid - Optional[13C NMR] - Spectrum.
  • Chemistry LibreTexts. (2021, September 12). 13C-NMR Spectroscopy.

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A Senior Application Scientist's Guide to Purity Analysis: A Comparative Study of HPLC-UV and LC-MS for 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

6-Bromo-2-methylnicotinonitrile is a substituted pyridine derivative that serves as a crucial intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[1] The presence of even trace-level impurities, which can arise from the synthetic route or degradation, can have unforeseen toxicological consequences or alter the therapeutic effect.[2][3]

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][4][5]

The Analytical Challenge: Anticipating Potential Impurities

A robust analytical method is one that is designed to separate and detect not only the main compound but also all potential process-related impurities. The synthesis of this compound typically involves the bromination of 2-methylnicotinonitrile. This process, along with potential side reactions and degradation pathways, can introduce a spectrum of impurities that must be monitored.

Plausible Process-Related Impurities Include:

  • Starting Material: Unreacted 2-methylnicotinonitrile.

  • Over-brominated Species: Di-bromo or other poly-halogenated derivatives.

  • Isomeric Impurities: Positional isomers of the bromine substituent.

  • Hydrolysis Products: The nitrile group (-CN) could hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH) under certain conditions.

  • Reagent Carryover: Residual reagents or their byproducts from the synthesis.

The challenge lies in developing a method, or methods, capable of resolving these structurally similar compounds and identifying unknown peaks with confidence.

A Tale of Two Detectors: HPLC-UV vs. LC-MS

At their core, both techniques utilize HPLC to separate components of a mixture. The fundamental difference lies in how those separated components are detected and characterized.

  • HPLC-UV: This is the workhorse of quality control (QC) labs.[6] It relies on the principle that molecules with chromophores (light-absorbing functional groups), such as the aromatic pyridine ring in our analyte, will absorb UV light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the compound. It is robust, reliable, and excellent for quantifying known compounds . However, it provides no structural information beyond the compound's retention time and UV spectrum, making the identification of unknown impurities impossible without a reference standard.

  • LC-MS: This hyphenated technique couples the separation power of LC with the detection and identification capabilities of mass spectrometry.[7][8] After separation, molecules are ionized and their mass-to-charge ratio (m/z) is measured. This provides the molecular weight of the compound. Furthermore, the molecule can be fragmented to reveal structural information (MS/MS). LC-MS is unparalleled for identifying unknown impurities and providing a high degree of specificity.[2][9] For halogenated compounds like this compound, MS offers a unique advantage: the ability to detect the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which serves as a powerful confirmation tool.[10][11]

Methodology Deep Dive I: HPLC-UV for Quantitative Purity Assessment

This method is designed for routine quality control, focusing on quantification of the main peak and known impurities against reference standards. It is validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[4][12]

Rationale for Method Design
  • Column Choice (C18): A C18 (octadecylsilane) column is a versatile, non-polar stationary phase that is the standard for reversed-phase chromatography. It effectively retains and separates moderately polar compounds like substituted pyridines based on their hydrophobicity.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity than methanol. A buffered aqueous phase (e.g., with phosphate) is used to control the pH, ensuring consistent ionization state and retention time of the analyte.

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like over-brominated species) are eluted within a reasonable timeframe with good resolution and peak shape.[1]

  • UV Detection Wavelength: The wavelength (e.g., 254 nm) is selected based on the UV absorbance maximum of the pyridine ring, providing high sensitivity for the main compound and related impurities.[13]

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL in a 50 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01 M Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
UV Detection 254 nm
Run Time 30 minutes
  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Quantify any known impurities using their respective reference standards and calibration curves.

Workflow for HPLC-UV Purity Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject into HPLC System (C18 Column, Gradient Elution) prep3->hplc uv UV Detection (@ 254 nm) hplc->uv data1 Generate Chromatogram uv->data1 data2 Integrate Peaks data1->data2 data3 Calculate Area % Purity data2->data3

Caption: Workflow for quantitative purity analysis using HPLC-UV.

Methodology Deep Dive II: LC-MS for Impurity Identification

This method is tailored for impurity profiling and structural elucidation, a critical step during process development and for investigating unknown peaks found during routine QC.

Rationale for Method Design
  • LC Method Adaptation: The HPLC method is adapted for MS compatibility. Phosphate buffers are non-volatile and will contaminate the mass spectrometer. They are replaced with volatile buffers like ammonium formate or formic acid, which readily evaporate in the MS source.[14][15]

  • Ionization Source (ESI): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like our analyte. It typically generates protonated molecules [M+H]⁺, allowing for straightforward molecular weight determination.

  • Mass Analyzer (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy (<5 ppm), which allows for the confident determination of elemental compositions.[2] Its MS/MS capability is used to fragment ions and obtain structural information for identification.

  • Data Acquisition Strategy: A combination of full scan MS (to detect all ions) and data-dependent MS/MS (to automatically trigger fragmentation of the most intense ions) is an efficient strategy for untargeted impurity profiling.[2][3]

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol, but use a mobile phase compatible diluent (e.g., 50:50 acetonitrile/water with 0.1% formic acid). The concentration may be lowered to 0.1 mg/mL to avoid detector saturation.

  • LC-MS Conditions:

ParameterValue
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temp. 40 °C
Ionization Mode ESI Positive
Mass Analyzer Q-TOF
Scan Range (MS) 100-500 m/z
Acquisition Mode Full Scan MS with Data-Dependent MS/MS
  • Gradient Program: (Adjusted for shorter column and smaller particle size)

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
12.02080
15.02080
15.18020
20.08020
  • Data Analysis:

    • Extract the Total Ion Chromatogram (TIC).

    • For each peak, examine the mass spectrum. Identify the molecular ion [M+H]⁺.

    • Crucially, look for the characteristic A+2 isotopic peak for bromine (⁷⁹Br/⁸¹Br), which should have nearly equal intensity (100:97.5) as the monoisotopic peak. [10][11]

    • Use high-resolution mass data to predict the elemental formula.

    • Analyze the MS/MS fragmentation pattern to propose a structure for the unknown impurity.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in MS-compatible Diluent prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc Inject into LC System (Gradient Elution) prep3->lc ms Ionize (ESI+) & Detect (Q-TOF) lc->ms msms Data-Dependent Fragmentation (MS/MS) ms->msms data1 Extract TIC & Mass Spectra msms->data1 data2 Confirm Br Isotope Pattern data1->data2 data3 Determine Elemental Composition data2->data3 data4 Elucidate Structure from MS/MS data3->data4

Caption: Workflow for impurity identification using LC-MS/MS.

Performance Comparison: A Head-to-Head Evaluation

The choice between HPLC-UV and LC-MS depends on the analytical goal. The following table summarizes their performance characteristics for the analysis of this compound.

FeatureHPLC-UVLC-MSJustification
Primary Use Quantitative PurityQualitative ID & ProfilingUV provides robust concentration data; MS provides structural data.
Specificity ModerateVery HighRelies on retention time. Co-elution is a risk.
Sensitivity (LOD/LOQ) Good (ng level)Excellent (pg-fg level)MS detectors are inherently more sensitive than UV detectors.[2][9]
Identification Power Low (Requires Standards)Very High (Structure Elucidation)UV spectra are not unique enough for definitive ID.
Confirmation of Halogens NoneDefinitiveNo information on elemental composition.
Cost & Complexity LowHighInstrumentation is less expensive and easier to operate.
Regulatory Standing Gold Standard for QC ReleaseEssential for Development & InvestigationWidely accepted for routine batch release testing.

Conclusion and Recommendations

HPLC-UV and LC-MS are not competing but complementary techniques in the rigorous analysis of this compound.

  • HPLC-UV is the indispensable tool for routine quality control. Its robustness, cost-effectiveness, and precision make it ideal for verifying the purity of batches against a known specification. It is the method of choice for generating the primary purity value reported on a Certificate of Analysis.

  • LC-MS is the essential problem-solving and characterization tool. It should be employed during process development to understand the impurity profile comprehensively. It is the definitive technique for identifying any unknown peaks that appear during routine HPLC-UV analysis or stability studies, as required by regulatory bodies.[8][9]

A truly robust quality control strategy leverages both. The HPLC-UV method provides the day-to-day assurance of quality, while the LC-MS method provides the deep analytical insight required to develop a safe and well-characterized process, ensuring the integrity of the final pharmaceutical product.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.
  • Al-Saeed, M. H., & Al-Azzawi, W. M. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Drug Delivery Technology, 13(3), 543-549.
  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(11), 60-71.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Tzizin, E., Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8834-8841.
  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • LabRulez LCMS. (2021). Analysis of Pyridine.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

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A Comparative Guide to the Reaction Kinetics of 6-Bromonicotinonitrile: SNAr vs. Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 6-bromonicotinonitrile stands as a pivotal building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds that are prevalent in medicinal chemistry and materials science.[1] The strategic functionalization of this molecule hinges on two primary reaction pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between these methodologies is a critical decision in synthetic design, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparison of the reaction kinetics of 6-bromonicotinonitrile in SNAr and various cross-coupling reactions, supported by mechanistic insights and experimental data to inform your synthetic strategy.

The Dichotomy of Reactivity: Understanding the Electronic Landscape of 6-Bromonicotinonitrile

The reactivity of 6-bromonicotinonitrile is governed by the electron-withdrawing nature of both the nitrile group and the pyridine nitrogen. This electronic deficiency activates the aromatic ring towards nucleophilic attack, a key requirement for SNAr reactions. Conversely, the carbon-bromine bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating the catalytic cycle of cross-coupling reactions. The kinetic profiles of these two transformations are fundamentally different, stemming from their distinct mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): A Stepwise Pathway

The SNAr reaction of 6-bromonicotinonitrile proceeds through a two-step addition-elimination mechanism.[2] The initial and often rate-determining step involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The electron-withdrawing groups ortho and para to the site of substitution are crucial for stabilizing this negatively charged intermediate.[2] The second step is the rapid expulsion of the bromide leaving group to restore the aromaticity of the pyridine ring.[3]

SNAr_Mechanism

The kinetics of SNAr reactions are highly dependent on the nature of the halogen. For many SNAr reactions, the reactivity order is F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the Meisenheimer complex through a strong inductive effect.[3] However, this trend can be inverted when the expulsion of the leaving group becomes the rate-determining step, favoring the best leaving groups (I > Br > Cl > F).[3] For 6-bromonicotinonitrile, the strong electron-withdrawing character of the nitrile and the pyridine nitrogen generally favors the formation of the Meisenheimer complex as the rate-determining step.

Kinetic Profile of SNAr Reactions of Halopyridines
HalopyridineNucleophileSolventRelative Rate (krel)Reactivity Order
2-FluoropyridineSodium EthoxideEthanol320F > Cl
2-ChloropyridineSodium EthoxideEthanol1
2-FluoropyridineBenzyl AlcoholNMP-F > Cl > Br > I
2-ChloropyridineBenzyl AlcoholNMP-
2-BromopyridineBenzyl AlcoholNMP-
2-IodopyridineBenzyl AlcoholNMP-
Data sourced from BenchChem, intended for comparative purposes.[3] Exact values can vary with specific reaction conditions.

Palladium-Catalyzed Cross-Coupling: A Catalytic Cycle

In contrast to the stepwise nature of SNAr, palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving a palladium(0) species.[5] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The reaction initiates with the oxidative addition of 6-bromonicotinonitrile to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step in the catalytic cycle, particularly for aryl bromides.[7][8]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[10]

Cross_Coupling_Mechanism

The kinetics of cross-coupling reactions are influenced by a multitude of factors including the choice of palladium catalyst, ligand, base, and solvent.[1] For electron-deficient aryl bromides like 6-bromonicotinonitrile, bulky, electron-rich biaryl phosphine ligands are often effective.[11]

Comparative Performance in Common Cross-Coupling Reactions

6-bromonicotinonitrile is a versatile substrate for various cross-coupling reactions.[12]

Cross-Coupling ReactionCoupling PartnerTypical Catalyst/LigandKey Considerations
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂Base selection is critical for activation of the boronic acid.[13]
Buchwald-Hartwig Amination Primary/Secondary aminest-Bu-Xphos palladacycleStrong, non-nucleophilic bases are commonly used.[11]
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂, CuI (co-catalyst)Copper-free conditions can mitigate alkyne homocoupling.[11]

Head-to-Head Comparison: SNAr vs. Cross-Coupling for 6-Bromonicotinonitrile

FeatureSNArCross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Mechanism Two-step addition-eliminationCatalytic cycle (oxidative addition, transmetalation, reductive elimination)
Rate-Determining Step Typically nucleophilic attackOften oxidative addition for aryl bromides
Key Reactivity Driver Electron-deficient aromatic ringC-Br bond susceptibility to oxidative addition
Leaving Group Effect Often F > Cl > Br > I (can be inverted)I > Br > Cl (related to C-X bond strength)
Reagent Stoichiometry Stoichiometric nucleophileCatalytic palladium, stoichiometric coupling partner and base
Reaction Conditions Can require harsh conditions (high temp., strong base)Generally milder conditions, but sensitive to air and moisture
Substrate Scope Limited to strong nucleophilesBroad scope of coupling partners
Common Side Reactions PolysubstitutionHydrodehalogenation (debromination), homocoupling[11]

Experimental Protocols

Protocol 1: Kinetic Analysis of an SNAr Reaction via UV-Vis Spectrophotometry

This protocol provides a general method for determining the pseudo-first-order rate constant of an SNAr reaction.[3]

Reagent Preparation:

  • Prepare a stock solution of 6-bromonicotinonitrile (e.g., 10 mM in DMSO).

  • Prepare a series of stock solutions of the desired nucleophile at various concentrations (e.g., 100 mM, 200 mM, 300 mM in DMSO).

Instrumentation Setup:

  • Use a UV-Vis spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature.

  • Determine the λmax of the product where the starting material has minimal absorbance.

Kinetic Measurement:

  • Equilibrate the cuvette containing the nucleophile solution in the spectrophotometer.

  • Inject a small volume of the 6-bromonicotinonitrile stock solution to initiate the reaction.

  • Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete.

Data Analysis:

  • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.

  • Plot kobs versus the concentration of the nucleophile to determine the second-order rate constant.

SNAr_Kinetics_Workflow

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the Buchwald-Hartwig amination of 6-bromonicotinonitrile.[1]

Materials:

  • 6-Bromonicotinonitrile (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Palladium pre-catalyst (e.g., t-Bu-Xphos palladacycle, 0.1 eq)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Dry, degassed solvent (e.g., Dioxane, 5 mL)

Procedure:

  • In an oven-dried reaction tube, add 6-bromonicotinonitrile, the amine, the palladium pre-catalyst, and the base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the dry, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow

Conclusion and Future Outlook

The choice between SNAr and cross-coupling for the functionalization of 6-bromonicotinonitrile is a nuanced decision that depends on the desired transformation, the nature of the nucleophile or coupling partner, and the desired reaction conditions. SNAr reactions are mechanistically simpler but are often limited to strong nucleophiles and may require more forcing conditions. Cross-coupling reactions, while requiring a catalyst, offer a much broader substrate scope and generally proceed under milder conditions.

Understanding the kinetic profiles of these competing pathways is essential for reaction optimization and the development of efficient synthetic routes. For SNAr, the rate is primarily dictated by the stability of the Meisenheimer intermediate, while for cross-coupling, the oxidative addition step is often rate-limiting. By carefully considering these mechanistic and kinetic factors, researchers can make informed decisions to best achieve their synthetic goals with this versatile building block.

Future research in this area could focus on developing more active and robust catalysts for cross-coupling reactions of 6-bromonicotinonitrile that operate at lower temperatures and catalyst loadings. Additionally, detailed kinetic studies directly comparing SNAr and cross-coupling reactions under identical conditions would provide invaluable data for quantitative reactivity modeling and predictive synthesis.

References

  • A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Benchchem.
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Benchchem.
  • Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry. Benchchem.
  • Experimental procedures for the functionalization of 6-Bromonicotinonitrile. Benchchem.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023-03-15).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10).
  • Suzuki reaction. Wikipedia.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks.
  • SNAr reaction mechanism. YouTube. (2020-02-02).
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
  • Cross-Coupling Reactions Guide.

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A Senior Application Scientist's Guide to Phosphine Ligand Reactivity in the Suzuki Coupling of 6-Bromonicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized nicotinonitriles is a cornerstone of modern medicinal chemistry, with the 6-substituted nicotinonitrile scaffold appearing in a multitude of biologically active compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of C-C bonds, and its application to the synthesis of 6-arylnicotinonitriles from 6-bromonicotinonitrile is of significant interest. However, the electron-deficient nature of the pyridine ring and the presence of the coordinating cyano group can render this substrate challenging for cross-coupling reactions. The choice of the phosphine ligand is therefore paramount to achieving high efficiency and yield.

This guide provides an in-depth comparison of the performance of various phosphine ligands in the Suzuki coupling of 6-bromonicotinonitrile, supported by experimental data and mechanistic insights to facilitate informed ligand selection for your synthetic endeavors.

The Decisive Role of the Phosphine Ligand: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The phosphine ligand, bound to the palladium center, plays a crucial role in modulating the electronic and steric environment of the catalyst, thereby influencing the rate and efficiency of each step.

Bulky and electron-rich phosphine ligands are generally preferred for the Suzuki coupling of heteroaryl halides.[1] The electron-rich nature of the ligand enhances the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[1] The steric bulk of the ligand promotes the formation of a coordinatively unsaturated 14-electron complex, which is believed to be the active catalytic species, and also accelerates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[1]

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G Product

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Performance of Phosphine Ligands

The selection of the optimal phosphine ligand is highly dependent on the specific substrates and reaction conditions. For the Suzuki coupling of 6-bromonicotinonitrile with phenylboronic acid, a comparison of commonly used phosphine ligands reveals significant differences in their reactivity.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~95[2]
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O10016High[3]
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O8018High[1]
dppf Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100OvernightModerate-High[1]
cataCXium A Pd(OAc)₂K₃PO₄Toluene60N/AHigh (for aryl chlorides)[4]

Note: "High" and "Moderate-High" are qualitative descriptors from the literature for similar substrates, as direct side-by-side quantitative comparisons for 6-bromonicotinonitrile are not always available in a single source. The performance of cataCXium A is inferred from its high activity with challenging aryl chlorides.[4]

From the available data, it is evident that while the traditional triphenylphosphine (PPh₃) can provide good yields, more advanced biarylphosphine ligands, such as SPhos and XPhos (Buchwald ligands), often lead to higher efficiency, allowing for lower reaction temperatures or catalyst loadings in some cases.[1] These bulky and electron-donating ligands are particularly effective for challenging substrates like electron-deficient heteroaryl halides.[1]

Caption: Ligand selection workflow for Suzuki coupling.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki coupling of 6-bromonicotinonitrile with phenylboronic acid using representative phosphine ligands.

Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This protocol is a robust and widely used method for general Suzuki couplings.

Materials:

  • 6-Bromonicotinonitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Degassed water (2 mL)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a round-bottom flask, add 6-bromonicotinonitrile, phenylboronic acid, and potassium carbonate.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene and degassed water to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Suzuki Coupling using a Buchwald Ligand (e.g., SPhos)

This protocol utilizes a more advanced, bulky, and electron-rich phosphine ligand, which can be beneficial for challenging substrates.

Materials:

  • 6-Bromonicotinonitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 0.02 equiv)

  • SPhos (0.04 mmol, 0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed toluene (5 mL)

  • Degassed water (0.5 mL)

  • Reaction vessel suitable for inert atmosphere chemistry

Procedure:

  • To a reaction vessel under an inert atmosphere, add 6-bromonicotinonitrile, phenylboronic acid, tris(dibenzylideneacetone)dipalladium(0), SPhos, and potassium phosphate.

  • Add the degassed toluene and water.

  • Heat the mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.[3]

Conclusion and Future Outlook

The choice of phosphine ligand is a critical determinant for the successful Suzuki-Miyaura coupling of 6-bromonicotinonitrile. While traditional ligands like triphenylphosphine can be effective, the use of bulky and electron-rich biarylphosphine ligands, such as SPhos and XPhos, is often advantageous for this electron-deficient heteroaryl halide, leading to high yields under relatively mild conditions. The provided experimental protocols offer a solid starting point for researchers. For particularly challenging substrates or for optimization towards industrial-scale synthesis, a screening of a broader range of modern phosphine ligands may be warranted. The continued development of novel phosphine ligands promises to further expand the scope and utility of the Suzuki-Miyaura coupling in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

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A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-2-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the essential analytical techniques for assessing the purity of synthesized 6-Bromo-2-methylnicotinonitrile derivatives. It is designed to provide not just procedural steps, but also the scientific rationale behind method selection, empowering researchers to design robust purity assessment strategies. We will delve into the strengths and limitations of each technique, provide detailed experimental protocols, and present data in a comparative format to guide your analytical choices.

The Imperative of Purity in Drug Discovery

The journey of a drug candidate from synthesis to clinical trials is paved with rigorous quality control. Impurities can arise from various sources, including unreacted starting materials, byproducts of the synthetic route, intermediates, degradation products, and residual solvents.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines, such as ICH Q3A(R2), that mandate the identification and characterization of impurities in new drug substances.[3][4] For a molecule like this compound, potential impurities could include isomeric byproducts, over-brominated species, or precursors from the synthetic pathway. A comprehensive purity analysis is therefore not just a matter of good scientific practice, but a critical regulatory requirement.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a combination of orthogonal methods, each providing a unique piece of the puzzle. The most powerful and commonly employed methods for organic compounds like this compound derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific purity question being addressed, the nature of the expected impurities, and the physicochemical properties of the analyte.

Analytical TechniquePrincipleInformation ProvidedKey Performance Parameters
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity, detection, and quantification of non-volatile impurities.[5][6]Retention time, peak area, resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification.[7]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[5]Retention time, mass-to-charge ratio (m/z), fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Structural confirmation of the main compound and impurities. Quantitative purity assessment (qNMR).[8][9]Chemical shift, coupling constants, signal integration.
Elemental Analysis (CHNS/O) Combustion of the sample to convert elements into simple gases, which are then quantified.Determination of the elemental composition (%C, H, N, S, O).[10]Elemental percentages, confirmation of empirical formula.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point. Method optimization and validation are crucial for ensuring accurate and reliable results for your specific this compound derivative.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Reversed-phase HPLC (RP-HPLC) is a workhorse for purity determination due to its high resolution and sensitivity for a wide range of organic molecules.[6]

Objective: To quantify the purity of the synthesized this compound derivative and detect non-volatile impurities.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[11]

Reagents and Solutions:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% of the same acid.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Chromatographic Conditions:

  • Mobile Phase Gradient: A gradient elution is recommended to separate compounds with varying polarities. A typical gradient might be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound, typically around 254 nm or a wavelength of maximum absorbance.[12]

  • Injection Volume: 10 µL

Data Interpretation:

  • Identify the peak corresponding to the this compound derivative based on its retention time, which can be confirmed with a reference standard if available.

  • Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram (assuming all components have a similar response factor at the detection wavelength).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point byproducts.[5]

Objective: To identify and quantify volatile impurities in the synthesized sample.

Instrumentation:

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[13]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 m/z.

Data Interpretation:

  • Identify peaks corresponding to impurities by comparing their mass spectra to a library (e.g., NIST, Wiley).[14]

  • The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to 79Br and 81Br isotopes), aiding in the identification of brominated impurities.[15]

Quantitative NMR (qNMR) for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[8][16]

Objective: To determine the absolute purity of the this compound derivative.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_standard = Purity of the internal standard

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (and sometimes oxygen) in a sample. This is a fundamental technique to confirm the empirical formula of the synthesized compound.[10]

Objective: To verify the elemental composition of the synthesized this compound derivative.

Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

Data Interpretation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula of this compound (C₇H₅BrN₂). A significant deviation may indicate the presence of impurities or residual solvent.

Visualizing the Purity Assessment Workflow

A logical workflow is essential for a comprehensive and efficient purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Separation & Quantification cluster_spectroscopy_elemental Structural & Elemental Confirmation Synthesis Synthesized 6-Bromo-2- methylnicotinonitrile Derivative Initial_Screen Initial Screen (TLC, Melting Point) Synthesis->Initial_Screen HPLC HPLC Analysis (Quantitative Purity, Non-volatile Impurities) Initial_Screen->HPLC Primary Purity Check GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Initial_Screen->GCMS If volatile impurities suspected NMR NMR Spectroscopy (Structural Confirmation, qNMR for Absolute Purity) HPLC->NMR Confirm Structure & Absolute Purity Final_Purity Final Purity Assessment & Impurity Profile HPLC->Final_Purity GCMS->NMR GCMS->Final_Purity Elemental Elemental Analysis (Empirical Formula Verification) NMR->Elemental Confirm Empirical Formula NMR->Final_Purity Elemental->Final_Purity

Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion: An Integrated and Authoritative Approach

The robust assessment of purity for synthesized this compound derivatives is not a monolithic task but a systematic investigation employing a suite of orthogonal analytical techniques. While HPLC provides excellent quantitative data on non-volatile impurities, GC-MS is indispensable for identifying volatile contaminants. NMR spectroscopy offers unparalleled structural confirmation and a pathway to absolute purity determination, and elemental analysis serves as a fundamental check of the compound's empirical formula.

By integrating these methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for their synthesized compounds. This multi-faceted approach ensures the reliability of subsequent biological and pharmacological studies and is a critical component in adhering to the rigorous standards set by regulatory bodies like the ICH.[3] Ultimately, a thorough understanding and application of these comparative analytical techniques are fundamental to the integrity and success of the drug discovery process.

References

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
  • Jain, N., & Roy, I. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Auriga Research. (n.d.). Elemental Analysis CHNS(O) - Testing Methods. [Link]
  • Violante, F. G. M., Wollinger, W., Guimarães, E. F., Garrido, B. C., & de Aquino Neto, F. R. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(6), 1701–1714. [Link]
  • Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) [Video]. YouTube. [Link]
  • Violante, F. G. M., Wollinger, W., Guimarães, E. F., Garrido, B. C., & de Aquino Neto, F. R. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(6), 1701–1714. [Link]
  • Violante, F. G. M., Wollinger, W., Guimarães, E. F., Garrido, B. C., & de Aquino Neto, F. R. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(6), 1701–1714. [Link]
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
  • Luning, Prak, D. J., & Synovec, R. E. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9319–9326. [Link]
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
  • Medistri SA. (2024, August 12).
  • Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
  • Reddy, G. S., Kumar, B. V., & Reddy, P. J. (2014). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science, 52(8), 831–836. [Link]
  • Nelson Labs. (2025, December 8).
  • Kim, J. H., Kim, B., Kim, J., Lee, J. H., & Kim, J. S. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7599. [Link]
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 63(6), 447-453. [Link]
  • Georgieva, M., Zheleva, D., Gadjalova, I., & Peychev, Z. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules, 29(14), 3326. [Link]
  • SIELC Technologies. (n.d.).
  • Katritzky, A. R. (Ed.). (1971). Physical Methods in Heterocyclic Chemistry (Vol. 3). Academic Press.
  • Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2006). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Instrumentation Science & Technology, 34(2), 193-201. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysis for 6-Bromonicotinonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Bromonicotinonitrile

In the landscape of modern medicinal chemistry and materials science, the 3-cyanopyridine scaffold is a privileged structural motif. 6-Bromonicotinonitrile serves as a critical and versatile building block, providing a robust platform for introducing molecular diversity at the C6 position.[1] The successful and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position is paramount for the synthesis of novel pharmaceutical candidates and functional materials. Palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for these transformations; however, the electron-deficient nature of the pyridine ring presents unique challenges.[2]

The selection of the palladium catalyst—a synergistic combination of a palladium precursor and a carefully chosen ligand—is the single most critical parameter dictating the success of these reactions.[1] An inappropriate catalyst choice can lead to low yields, sluggish reaction times, and the formation of troublesome byproducts such as hydrodehalogenation (debromination) or homocoupling.[3][4]

This guide provides a comparative analysis of common palladium catalyst systems for three key transformations of 6-bromonicotinonitrile: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the interplay between catalyst structure and reactivity, supported by experimental data, this document aims to empower researchers to make informed decisions for catalyst selection and methods development.

The Heart of the Reaction: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational catalyst selection and troubleshooting.[5] The reaction proceeds through a catalytic cycle that is broadly conserved across different coupling types. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a critical role in stabilizing the palladium center and modulating its electronic and steric properties to facilitate each step of the cycle.[2]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromonicotinonitrile, forming a Pd(II) intermediate. For electron-deficient substrates like this, this step is often rate-limiting, and its efficiency is highly dependent on the ligand. Bulky, electron-rich ligands are known to accelerate this step.[2]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron, organocopper acetylide, or amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two coupling partners are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Diagram: General Palladium Cross-Coupling Cycle

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_add Oxidative Addition Complex LₙPd(II)(Ar)(Br) pd0->oxidative_add substrate 6-Bromonicotinonitrile (Ar-Br) substrate->oxidative_add Oxidative Addition transmetalation Transmetalation or Amine Coordination oxidative_add->transmetalation Ligand Exchange partner Coupling Partner (e.g., R-B(OH)₂, R₂NH, R-C≡CH) partner->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Forms new Pd(II) complex reductive_elim->pd0 Regenerates Catalyst product Coupled Product (Ar-R) reductive_elim->product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Study: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, valued for its mild conditions and the commercial availability of a vast array of boronic acids.[5] For an electron-deficient substrate like 6-bromonicotinonitrile, the choice of ligand is crucial to overcome the potentially slow oxidative addition and promote efficient reductive elimination.

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄: This classical, "ligand-included" catalyst is often a reliable starting point. However, for challenging substrates, it can require higher catalyst loadings (3-5 mol%) and elevated temperatures, and may yield only moderate results.

  • Pd(dppf)Cl₂: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand offers greater stability and efficiency than PPh₃. Its "wide bite angle" is beneficial for many cross-coupling reactions. It generally provides higher yields and is a workhorse catalyst in many labs.

  • Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pre-catalysts: Modern catalyst systems utilizing bulky, electron-rich biaryl phosphine ligands consistently deliver superior performance for heteroaryl couplings.[2] These ligands dramatically accelerate both the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings (0.5-2 mol%), shorter reaction times, and often higher yields, even at lower temperatures.[7]

Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O8012~85[8]
Pd(dppf)Cl₂2K₃PO₄1,4-Dioxane906>90Inferred from[9]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane1004>95[2]
XPhos Pd G32K₃PO₄Toluene804>95[3]

Note: Data is compiled and representative of typical outcomes for bromopyridine substrates.

Comparative Study: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[6][9] The reaction is highly sensitive to the choice of ligand, base, and solvent. For 6-bromonicotinonitrile, the goal is to form the C-N bond efficiently while avoiding side reactions.

Analysis of Catalyst Performance:

  • First-Generation Ligands (e.g., P(o-tol)₃): While historically important, these ligands are generally not effective for coupling with electron-deficient heteroaryl bromides and have been largely superseded.

  • Bidentate Ligands (e.g., BINAP, DPPF): These ligands represented a major advance, allowing for the reliable coupling of primary amines.[9] They offer good performance but can be sensitive to substrate scope.

  • Bulky Monophosphine Ligands (e.g., XPhos, RuPhos, BrettPhos): This class of ligands, often used with palladium precursors like Pd₂(dba)₃ or as pre-formed "precatalysts," provides the highest activity and broadest scope for challenging aminations.[6] Their steric bulk and electron-donating nature facilitate the crucial reductive elimination step, which is often the turnover-limiting step in C-N coupling.[10]

Data Summary: Buchwald-Hartwig Coupling with Morpholine

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / BINAP2NaOt-BuToluene10016~70-80[11]
Pd(OAc)₂ / XPhos1.5Cs₂CO₃1,4-Dioxane1008>90[10]
RuPhos Pd G31LiHMDSTHF656>95Inferred from similar substrates[10]

Note: Data is compiled and representative of typical outcomes for bromopyridine substrates.

Comparative Study: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[12] The classic protocol uses a dual catalyst system of palladium and a copper(I) salt (typically CuI). The copper acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄ / CuI: This is the most traditional and widely used catalyst system. It is highly effective for a broad range of substrates. For a related substrate, 6-bromo-3-fluoro-2-cyanopyridine, this system provided excellent yields at room temperature.[13]

  • Pd(dppf)Cl₂ / CuI: This catalyst can also be highly effective, sometimes offering improved performance for specific substrate combinations where PPh₃ might be suboptimal.[14]

  • Copper-Free Systems: A significant drawback of the traditional Sonogashira reaction can be the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[4] In cases where this is problematic, copper-free protocols have been developed, often requiring a stronger base (e.g., a bulky amine like diisopropylethylamine) and sometimes different ligands, but they can effectively suppress this side reaction.[15][16]

Data Summary: Sonogashira Coupling with Phenylacetylene

Catalyst SystemPd Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(PPh₃)₄ / CuI5 / 10Et₃NTHFRT16>90[13]
Pd(dppf)Cl₂ / CuI5 / 10Et₃NDMF1008High[14]
Pd₁(NC) / CuI / PPh₃0.2 / 2 / 1Et₃NMeCN8024High[17]

Note: Data is compiled and representative of typical outcomes for bromopyridine substrates. The Pd₁(NC) is a specialized single-atom catalyst.

Self-Validating Experimental Protocols

Adherence to a rigorous experimental protocol is crucial for reproducibility and success. The following protocols represent best practices for setting up palladium-catalyzed reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk tube, add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the selected palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[3]

  • Inerting the Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL) via syringe.[3]

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]

Diagram: Experimental Workflow for Cross-Coupling

Experimental_Workflow start 1. Reagent Setup (Schlenk Tube) inert 2. Inert Atmosphere (Vacuum/Argon Cycle) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir solvent->react monitor 5. Monitor (TLC / LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Purify (Chromatography) workup->purify product Final Product purify->product

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

The successful functionalization of 6-bromonicotinonitrile via palladium-catalyzed cross-coupling is highly achievable with the appropriate choice of catalyst.

  • For Suzuki-Miyaura Couplings: While traditional catalysts like Pd(PPh₃)₄ can be effective, systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos (often as pre-formed G3 precatalysts) are highly recommended for achieving superior yields, lower catalyst loadings, and faster reaction times.

  • For Buchwald-Hartwig Aminations: The use of modern Buchwald ligands is essential. Catalyst systems based on XPhos , RuPhos , or BrettPhos are the state-of-the-art and should be the primary choice for coupling a wide range of amines to the electron-deficient pyridine core.

  • For Sonogashira Couplings: The classic Pd(PPh₃)₄/CuI system is robust and has been shown to be highly effective for similar substrates at room temperature.[13] However, if alkyne homocoupling is a concern, a copper-free protocol should be investigated.

Ultimately, the optimal catalyst is contingent upon the specific coupling partners and desired reaction outcomes (e.g., yield, cost, scalability). The data and protocols provided in this guide serve as an expert-validated starting point for methods development and optimization.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
  • Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy - RSC Publishing. (n.d.).
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (n.d.).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021, December 3).
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. (n.d.).
  • Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH. (n.d.).
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20).
  • Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. (n.d.).
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.).
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.).
  • Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes - ResearchGate. (2020, December 2).
  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC - NIH. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Synthesis of 1–6. Reagents and conditions: (i) amino derivative (2... - ResearchGate. (n.d.).
  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. (n.d.).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - NIH. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 6).
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10).
  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC - NIH. (n.d.).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.).

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A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 6-Bromo-2-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a foundational pillar of drug discovery and development. For derivatives of 6-Bromo-2-methylnicotinonitrile, a scaffold of significant interest in medicinal chemistry, rigorous structural analysis is not merely a formality but a critical determinant of a program's success.[1][2] Mischaracterization can lead to flawed structure-activity relationship (SAR) models, wasted resources, and compromised intellectual property.

This guide provides a comparative analysis of the three cornerstone techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish the self-validating nature of each protocol, and offer a pragmatic framework for integrating these powerful tools for comprehensive molecular understanding.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity in Solution

NMR spectroscopy is the preeminent technique for determining the detailed molecular structure of a compound in the solution phase, which most closely mimics physiological conditions.[1][3] Its power lies in its ability to map the precise connectivity and spatial relationships of atoms within a molecule by probing the magnetic properties of atomic nuclei.[3][4]

Expertise & Experience: Why NMR is the First Line of Inquiry

For a substituted pyridine ring like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra are the initial workhorses. The ¹H spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C spectrum indicates the number of unique carbon environments. However, the true power for unambiguous assignment comes from two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), which identifies coupled protons, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and those 2-3 bonds away, respectively. This suite of experiments creates a self-validating network of correlations that allows for the confident assembly of the molecular structure piece by piece.

Data Presentation: Representative NMR Data

The following table summarizes typical NMR spectral data for a representative this compound derivative. Note that chemical shifts (δ) are highly sensitive to the specific substitution pattern and the deuterated solvent used.[1]

Parameter ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale & Insights
Pyridine Ring Protons 7.50 - 8.80 (d, d)120 - 155The distinct chemical shifts and coupling constants (typically J ≈ 8 Hz for ortho coupling) between the two aromatic protons are definitive for confirming the substitution pattern on the pyridine ring.
Methyl Protons (-CH₃) 2.40 - 2.60 (s)20 - 25A singlet integrating to 3 protons is characteristic of the C2-methyl group. Its precise chemical shift can be influenced by adjacent substituents.
Nitrile Carbon (-CN) N/A115 - 120This quaternary carbon is a key identifier in the ¹³C spectrum, typically appearing in a region with few other signals.
Bromo-substituted Carbon (C-Br) N/A125 - 135The carbon directly attached to the bromine atom is deshielded, but less so than oxygen- or nitrogen-substituted carbons.
Experimental Protocol: High-Quality NMR Data Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution and sharp peaks.[1]

  • 1D ¹H Acquisition : Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds to ensure quantitative integration.[1]

  • 1D ¹³C Acquisition : Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A sufficient number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • 2D Data Acquisition (if needed) : If assignments are ambiguous, run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, adjusting as necessary for the specific compound.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh Sample & Dissolve in Deuterated Solvent Tube Transfer to NMR Tube + Internal Standard (TMS) Prep->Tube Load Insert Sample & Lock Prep->Load Shim Shim Magnetic Field Load->Shim Acquire Acquire 1D/2D Spectra Shim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Integrate Integrate Peaks & Assign Chemical Shifts Process->Integrate Structure Assemble Structure using 1D & 2D Correlations Integrate->Structure

Caption: General workflow for NMR structural elucidation.

Part 2: Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation

Mass spectrometry provides two pieces of critical information: the molecular weight of the compound and, through fragmentation, clues about its substructures. For halogenated compounds, MS offers a particularly powerful diagnostic feature.

Expertise & Experience: The Power of the Isotopic Pattern

The most immediate and crucial contribution of MS is the determination of the molecular mass. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass to within a few parts per million, allowing for the confident calculation of the elemental formula.

For this compound derivatives, the key diagnostic is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a characteristic "M" and "M+2" peak pattern of roughly equal intensity for the molecular ion and any bromine-containing fragments.[5][6] Observing this pattern is a highly reliable confirmation of the presence of a single bromine atom in the ion.

Data Presentation: Key Information from Mass Spectrometry
Technique Information Provided Application for this compound
Low-Resolution MS (LRMS) Nominal molecular weight.Rapid confirmation of product formation in a reaction. Observation of the ~1:1 M/M+2 peak cluster confirms bromine presence.[7]
High-Resolution MS (HRMS) Exact mass (to <5 ppm).Unambiguous determination of the elemental formula (e.g., C₈H₅BrN₂ vs. C₇H₅BrO₂).
Tandem MS (MS/MS) Fragmentation pathways.Provides structural clues by showing characteristic losses (e.g., loss of HCN from the nitrile, loss of a Br radical).[8][9]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • LC Separation : Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate the compound of interest from any impurities. This is crucial for ensuring the mass spectrum is of a pure compound.

  • Ionization : The eluent from the LC is directed into the mass spectrometer's source. Electrospray Ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecule [M+H]⁺.

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer) where their mass-to-charge ratio (m/z) is measured. For HRMS, the analyzer must be properly calibrated to ensure high mass accuracy.

  • Data Interpretation : Analyze the spectrum for the molecular ion peak. In positive ion mode, this will be the [M+H]⁺ peak. Confirm the presence of the corresponding [M+2+H]⁺ peak with ~1:1 intensity. Use the exact mass to calculate the elemental formula.

Visualization: Tandem Mass Spectrometry (MS/MS) Process

MSMS_Workflow cluster_source Ion Source (ESI) cluster_ms1 MS1 Analysis cluster_collision Collision Cell cluster_ms2 MS2 Analysis Sample Sample Molecule (M) Ion Protonated Molecule [M+H]⁺ Sample->Ion Ionization Select Isolate Precursor Ion (e.g., m/z of [M+H]⁺) Ion->Select Fragment Induce Fragmentation (Collision with Inert Gas) Select->Fragment Fragments Fragment Ions (F1⁺, F2⁺, ...) Fragment->Fragments Detect Detect Fragment Ions & Generate MS/MS Spectrum Fragments->Detect

Caption: Conceptual workflow of a tandem MS/MS experiment.

Part 3: X-ray Crystallography: The Unambiguous 3D Structure

While NMR provides the structure in solution, X-ray crystallography delivers the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[10][11] It is the gold standard for absolute structural proof, revealing precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[12][13]

Expertise & Experience: When is Crystallography Necessary?

Crystallography is indispensable when the absolute stereochemistry of a chiral center must be determined, or when subtle conformational features, such as the planarity of ring systems or the torsion angles between substituents, are critical to understanding biological activity.[10][12] The resulting crystal structure provides an irrefutable model that can validate or correct structures proposed by NMR and MS. The primary challenge, however, is not the analysis but obtaining a single, high-quality crystal suitable for diffraction—a process that can often be the rate-limiting step.[10]

Data Presentation: Key Crystallographic Parameters

A successful crystal structure determination will yield a set of standard parameters that validate the quality and reliability of the model.

Parameter Example Value Significance
Crystal System OrthorhombicDescribes the basic geometry of the unit cell.[13][14]
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.[13]
Unit Cell Dimensions (Å) a=8.1, b=9.2, c=12.5The dimensions of the repeating unit that builds the crystal.
Resolution (Å) 1.10A measure of the level of detail observed; lower values are better.
R-factor (R₁) 0.045 (4.5%)The agreement factor between the calculated model and the observed X-ray diffraction data; values below 5-7% indicate a good fit.
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
  • Crystallization : This is the most critical and often challenging step. The goal is to slowly bring a concentrated, pure solution of the compound to a state of supersaturation, allowing for the formation of a single, well-ordered crystal. Common methods include slow evaporation, vapor diffusion, and solvent layering.[10][14]

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up with a specialized loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. It is rotated in a high-intensity X-ray beam, and the diffraction patterns are recorded on a detector at hundreds of different orientations.[15]

  • Structure Solution & Refinement : The diffraction data is processed to determine the unit cell and space group.[11] Specialized software is then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then computationally refined to best fit the experimental data, ultimately yielding the final structure and quality parameters like the R-factor.

Visualization: X-ray Crystallography Workflow

XRay_Workflow A Purified Compound B Crystallization (e.g., Vapor Diffusion) A->B C Select & Mount Single Crystal B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing (Indexing & Integration) D->E F Structure Solution (Phase Determination) E->F G Structure Refinement F->G H Final 3D Structure & Validation Report G->H

Caption: From purified compound to final 3D structure.

Part 4: A Comparative Framework: Integrating Techniques for Complete Elucidation

No single technique tells the whole story. The most robust structural elucidation leverages the orthogonal strengths of NMR, MS, and X-ray crystallography. The choice and sequence of application depend on the specific research question.

Data Presentation: Comparative Analysis of Core Techniques
Criteria NMR Spectroscopy Mass Spectrometry X-ray Crystallography
Primary Information Atomic connectivity, 3D structure in solutionMolecular weight, elemental formula (HRMS)Unambiguous 3D solid-state structure, absolute configuration
Sample State SolutionSolid or SolutionSingle Crystal (Solid)
Sample Amount mg (¹H: 1-10, ¹³C: 10-50)ng to µgSingle crystal (~0.1 mm)
Destructive? NoYes (though sample use is minimal)No (crystal is preserved)
Key Advantage Detailed solution-state information, dynamic processesHigh sensitivity, speed, confirmation of elemental formula"Gold Standard" for absolute structural proof
Key Limitation Lower sensitivity, can be complex for large moleculesProvides little connectivity informationRequires a high-quality single crystal, which can be difficult to obtain
Visualization: Decision-Making Flowchart

Decision_Tree start Start: New Derivative Synthesized q1 Need quick confirmation of reaction success? start->q1 ms Perform LC-MS Analysis q1->ms Yes nmr Acquire 1D & 2D NMR Spectra q1->nmr No q2 Is MW correct & Br isotope pattern present? ms->q2 q2->nmr Yes fail Re-evaluate Synthesis or Purify Sample q2->fail No q3 Is the structure fully and unambiguously assigned? nmr->q3 q4 Need absolute stereochemistry or solid-state conformation? q3->q4 Yes q3->fail No, ambiguous data xtal Attempt Crystallization for X-ray Diffraction success Structure Elucidated xtal->success Success xtal->success Failure to crystallize, rely on NMR/MS data q4->xtal Yes q4->success No

Caption: A pragmatic workflow for selecting analytical methods.

Conclusion

The structural elucidation of this compound derivatives is a multi-faceted process where each analytical technique provides a unique and vital piece of the puzzle. Mass spectrometry offers rapid confirmation of identity and elemental formula. NMR spectroscopy builds the detailed blueprint of atomic connectivity in a physiologically relevant state. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional solid-state structure. A senior application scientist's recommendation is to not rely on a single method but to build a dossier of evidence. An integrated approach, using MS for initial screening, NMR for detailed characterization, and crystallography for absolute confirmation of lead compounds, constitutes a robust, efficient, and scientifically unimpeachable strategy in modern drug development.

References

  • National Institutes of Health (NIH). Synthesis and structure of 6-bromo-2-(diethoxymethyl)
  • Science Publishing Group. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. [Link]
  • MDPI.
  • Prime Scholars. Exploring NMR Spectroscopy: A Window into Molecular Structure. [Link]
  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
  • National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. [Link]
  • Chemistry LibreTexts. 2.7: Mass Spectrometry of Some Common Functional Groups. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
  • Chemistry LibreTexts.
  • K-State Personal Web Server. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]
  • Chemistry LibreTexts. 7.3: X-ray Crystallography. [Link]

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A Researcher's Guide to Navigating Base Selection in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1] While the palladium catalyst often takes center stage, the selection of a base is a critical, and at times underestimated, parameter that profoundly influences reaction yield, rate, and selectivity.[2] This guide offers an in-depth comparison of commonly employed bases, substantiated by experimental data and mechanistic insights, to empower researchers in the rational design and optimization of their synthetic strategies.

The Pivotal Role of the Base in the Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura reaction comprises three principal steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is indispensable for the transmetalation step, where it activates the organoboron species, thereby enhancing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium complex.[1][4] The choice of base can directly influence the rate of this crucial step and, by extension, the overall efficacy of the reaction.[1]

Two primary mechanistic pathways are proposed for the base's role in the transmetalation step[2][5]:

  • Boronate Pathway: The base interacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate. This activated species then reacts with the palladium(II) halide complex.[6][7]

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide complex. This complex subsequently reacts with the neutral boronic acid.[5][8]

Computational and experimental evidence suggests that the operative pathway is dependent on the specific base, solvent, and reactants employed.[7][9] For instance, with weaker bases like carbonates and phosphates in aqueous conditions, the reaction between a palladium hydroxo complex and the neutral boronic acid is considered to be kinetically favored.[8][9]

Below is a diagram illustrating the Suzuki-Miyaura catalytic cycle, highlighting the crucial intervention of the base.

Suzuki_Miyaura_Coupling cluster_transmetalation Transmetalation Step Pd(0)Ln Pd(0)Ln R1-Pd(II)-X R¹-Pd(II)-X (Oxidative Adduct) Pd(0)Ln->R1-Pd(II)-X Oxidative Addition (R¹-X) R1-Pd(II)-OR R¹-Pd(II)-OR (Hydroxide/Alkoxide Complex) R1-Pd(II)-X->R1-Pd(II)-OR Base (e.g., OH⁻, OR⁻) R1-Pd(II)-R2 R¹-Pd(II)-R² (Di-organopalladium Complex) R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation (with R²B(OH)₃⁻) R1-Pd(II)-OR->R1-Pd(II)-R2 Transmetalation (with R²B(OH)₂) R1-Pd(II)-R2->Pd(0)Ln Reductive Elimination R1-R2 R¹-R² (Coupled Product) R1-Pd(II)-R2->R1-R2 R2B(OH)2 R²B(OH)₂ (Boronic Acid) R2B(OH)3- R²B(OH)₃⁻ (Boronate) R2B(OH)2->R2B(OH)3- Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparative Efficacy of Common Bases

The selection of a base is contingent on factors such as substrate reactivity, catalyst system, and solvent.[10] A systematic evaluation of different bases is often the most effective approach to reaction optimization.

Inorganic Bases

Inorganic bases are the most prevalent in Suzuki-Miyaura couplings, with their effectiveness influenced by basicity, solubility, and the nature of the cation.[2][10]

BaseFormulaTypical Yield (%)Key Characteristics & Applications
Sodium CarbonateNa₂CO₃90-98A cost-effective and widely used base suitable for a broad range of substrates. It is often a good starting point for optimization.[10][11]
Potassium CarbonateK₂CO₃85-95Similar in efficacy to Na₂CO₃, its differing solubility may impact reaction kinetics in certain solvent systems.[12][13]
Cesium CarbonateCs₂CO₃90-99Often provides superior yields, especially with challenging substrates. Its higher solubility in organic solvents can be a significant advantage, though it is more costly.[10][14][15][16]
Potassium PhosphateK₃PO₄88-98A strong, non-nucleophilic base that is particularly effective for couplings involving heteroaryl substrates and sterically hindered boronic acids.[10][12][17]
Potassium HydroxideKOH70-90A strong base that can be effective, but its high basicity may lead to undesired side reactions with sensitive substrates.[2]
Sodium HydroxideNaOH~70Similar to KOH, its strong basicity can be detrimental in some cases, and it may not be as effective as other bases.[2][18]
Potassium FluorideKF80-95Fluoride ions are believed to play a unique role in activating the boronic acid. Its effectiveness is highly dependent on its anhydrous state.[2][10]

Note: The yields and reaction times presented are indicative and can vary significantly based on the specific reactants, catalyst, ligand, solvent, and temperature used.[1][10]

Organic Bases

While less common, organic bases can be advantageous, particularly when dealing with substrates that are sensitive to strong inorganic bases.[2]

BaseFormulaTypical Yield (%)Key Characteristics & Applications
TriethylamineEt₃N (TEA)45-82A mild and versatile base. It can also act as a solvent and, in some cases, a ligand.[19][20][21]
DiisopropylethylamineDIPEAVariableA non-nucleophilic base suitable for substrates with sensitive functional groups.[2]

In many standard Suzuki-Miyaura couplings, inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases such as triethylamine.[1][18]

Field-Proven Insights and Causality

Why Choose Cesium Carbonate for Challenging Couplings?

Cesium carbonate often excels in difficult couplings due to a combination of factors. Its greater solubility in many organic solvents compared to sodium or potassium carbonate can lead to higher effective base concentration in the organic phase.[14][22] Furthermore, the larger, more polarizable cesium cation is thought to play a role in stabilizing key intermediates or transition states in the catalytic cycle, potentially accelerating the rate-limiting transmetalation step.[23]

Potassium Phosphate for Heteroaryl and Sterically Hindered Substrates

Potassium phosphate is a strong, yet non-nucleophilic, base. This characteristic makes it particularly well-suited for reactions involving substrates prone to side reactions, such as heteroaryl halides or sterically demanding boronic acids.[10][12] Its use can often mitigate issues like protodeboronation (the undesired cleavage of the C-B bond) that can occur with more nucleophilic or strongly basic conditions.[17]

The Double-Edged Sword of Strong Hydroxide Bases

While strong bases like KOH and NaOH can promote the reaction, they can also be detrimental. A high concentration of hydroxide ions can lead to the formation of unreactive boronate species and potentially promote catalyst decomposition or side reactions with base-sensitive functional groups on the substrates.[2][24]

Experimental Protocol: A Self-Validating System for Base Screening

To ensure the selection of the optimal base for a novel Suzuki-Miyaura coupling, a systematic screening protocol is essential. The following procedure provides a robust framework for comparing the efficacy of different bases under consistent reaction conditions.

Base_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up & Analysis A 1. Prepare identical reaction vessels (e.g., flame-dried Schlenk tubes) B 2. Add aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., PPh₃, 4 mol%) to each vessel. A->B C 3. Add a different base (2.0 mmol) (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) to each respective vessel. B->C D 4. Add solvent (e.g., Toluene/H₂O 10:1) and degas the mixture. C->D E 5. Heat all reactions to a consistent temperature (e.g., 100 °C) with vigorous stirring. D->E F 6. Monitor reaction progress at set time intervals using TLC or GC-MS. E->F G 7. Quench reactions, perform aqueous work-up, and extract with an organic solvent. F->G H 8. Dry, filter, and concentrate the organic layers. G->H I 9. Purify the crude products via column chromatography. H->I J 10. Determine the isolated yield for each reaction. I->J K K J->K Compare yields to identify the optimal base.

Caption: Workflow for Base Screening in Suzuki-Miyaura Coupling.

Detailed Step-by-Step Methodology

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Bases for screening (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)[1]

Procedure:

  • To a series of flame-dried round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).[1]

  • To each individual flask, add one of the selected bases (2.0 mmol).

  • Evacuate and backfill each flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (11 mL) to each flask via syringe.

  • Heat the reaction mixtures to the desired temperature (e.g., 100 °C) in a preheated oil bath with vigorous stirring.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, allow the mixtures to cool to room temperature.

  • Quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the isolated yield for each base.[2]

By adhering to this standardized protocol, researchers can generate reliable and comparable data, leading to an informed and validated choice of base for their specific Suzuki-Miyaura coupling reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ChemCatChem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? (2018). Quora.
  • A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. (2018). Taylor & Francis Online.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). BenchChem.
  • A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. (2018). Taylor & Francis Online.
  • A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. (2018). Figshare.
  • Caesium carbonate. Wikipedia.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Semantic Scholar.
  • A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. (2018). Taylor & Francis Online.
  • The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. (2015). ResearchGate.
  • A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (2025). BenchChem.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. (2018). Taylor & Francis Online.
  • Role of a base in Suzuki-Miyaura reaction. ResearchGate.
  • Screening of different bases for Suzuki coupling. ResearchGate.
  • Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. (2019). White Rose eTheses Online.
  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society.
  • Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. (2021). ACS Publications.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2015). WWJMRD.
  • Miyaura Borylation Reaction. Organic Chemistry Portal.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
  • Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. (2007). The Journal of Organic Chemistry.
  • The effect of various bases on the Suzuki coupling reaction. ResearchGate.
  • Screening Platform for Optimizing Nickel-Catalyzed Suzuki–Miyaura Reactions. (2021). Synfacts.
  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. (2017). Journal of the American Chemical Society.
  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. (2010). The Journal of Organic Chemistry.
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011). National Institutes of Health.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Publications.
  • Suzuki reaction. Wikipedia.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). The Journal of Organic Chemistry.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). ACS Publications.
  • Suzuki Reaction. Common Organic Chemistry.
  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011). Master Organic Chemistry.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). National Institutes of Health.

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A Senior Application Scientist's Guide to Reaction Completion: A Comparative Analysis of TLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise synthesis of novel chemical entities is paramount. A chemist's ability to determine the exact moment a reaction has reached completion is crucial for optimizing yield, minimizing impurities, and ensuring the efficiency of the entire synthetic route. Monitoring a reaction's progress prevents premature workup of an incomplete reaction or the degradation of the desired product through over-reaction. This guide provides an in-depth comparison of two cornerstone analytical techniques used for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our choices, empowering researchers to make informed decisions at the bench. We will explore the fundamental principles of each technique, provide field-tested methodologies, and offer a clear, objective comparison to guide your analytical strategy.

The Workhorse: Thin-Layer Chromatography (TLC)

TLC is a ubiquitous technique in organic chemistry labs, prized for its speed, simplicity, and low cost.[1] It serves as the chemist's "eyes," offering a rapid, qualitative snapshot of the reaction's progress.

The Principle of Separation

TLC operates on the principle of adsorption chromatography.[1] A reaction aliquot is spotted onto a stationary phase, typically a thin layer of silica gel coated on a plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase.[1] Through capillary action, the mobile phase ascends the plate, carrying the components of the spotted mixture with it.

Separation occurs based on the differential partitioning of each compound between the polar stationary phase and the mobile phase.[1]

  • Polar compounds adhere more strongly to the polar silica gel and thus travel shorter distances up the plate.

  • Non-polar compounds have a greater affinity for the mobile phase and travel further up the plate.

This differential migration results in the separation of the starting material, intermediates, and products into distinct spots, provided they have different polarities.

Experimental Protocol: Monitoring a Reaction by TLC

The trustworthiness of a TLC result hinges on a well-executed, systematic protocol. The inclusion of a "co-spot" is a critical self-validating step.[2]

Materials:

  • TLC plates (e.g., silica gel 60 F-254)[3]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (eluent), pre-determined to give good separation

  • Visualization tools: UV lamp (254 nm), and/or a chemical staining solution (e.g., potassium permanganate, iodine)[3]

Methodology:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three distinct lanes on this line: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.[2]

  • Sample Preparation:

    • Starting Material (S): Prepare a dilute solution of your limiting reactant in a volatile solvent (e.g., ethyl acetate).

    • Reaction Mixture (R): Withdraw a small aliquot (1-2 drops) from the reaction vessel and dilute it in a volatile solvent. If the reaction mixture contains solids or non-volatile solvents like DMF, a mini-workup (e.g., dilution with ethyl acetate and a quick water wash in a vial) may be necessary to obtain a clean chromatogram.[4]

  • Spotting:

    • Using a capillary tube, apply a small, concentrated spot of the starting material solution onto the "S" mark.

    • Apply a spot of the reaction mixture solution onto the "R" mark.

    • For the "C" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. This is the co-spot.[2] The goal is to keep spots as small as possible for better separation.[2]

  • Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below your baseline). Place the spotted TLC plate into the chamber and seal it with the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp.[3] Circle any visible spots with a pencil. If compounds are not UV-active, use an appropriate chemical stain.

Interpreting the TLC Plate

The reaction is considered complete when the spot corresponding to the limiting reactant is absent in the "R" lane.[5] The co-spot lane ("C") is crucial for this interpretation; it confirms the identity of the starting material spot in the reaction lane, even if the product's Rf (Retention Factor) is very similar.[2] A new spot, corresponding to the product, should appear in the "R" lane, ideally with a different Rf value than the starting material.

Workflow for Reaction Monitoring by TLC```dot

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Decision prep_plate 1. Prepare & Mark TLC Plate (S, C, R lanes) prep_samples 2. Prepare Dilute Samples (Starting Material & Reaction Aliquot) prep_plate->prep_samples prep_chamber 3. Prepare Developing Chamber (Add Mobile Phase) prep_samples->prep_chamber spotting 4. Spot Plate (S, C, R lanes, including co-spot) prep_chamber->spotting development 5. Develop Plate (Allow solvent to ascend) spotting->development visualization 6. Visualize Spots (UV light and/or chemical stain) development->visualization interpretation 7. Interpret Chromatogram visualization->interpretation decision Reaction Complete? interpretation->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction & Monitor decision->continue_rxn No

Caption: Workflow for monitoring reaction completion using LC-MS.

Head-to-Head Comparison: Choosing the Right Tool for the Job

Neither technique is universally "better"; they are complementary tools. The choice depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Adsorption chromatography with visual detection. [1]High-pressure liquid chromatography with mass-based detection. [6]
Specificity Low to moderate. Based on polarity (Rf). Isomers and compounds with similar polarity may not resolve. [7]Very high. Based on both retention time and unique mass-to-charge ratio. [6][8]
Sensitivity Nanogram (ng) range, dependent on visualization method. [1]Picogram (pg) to femtogram (fg) range. Exceptionally sensitive. [9][10]
Speed Very fast. A run can be completed in 5-15 minutes. [5]Slower per sample. A typical run is 5-30 minutes, plus system setup and equilibration.
Cost Very low. Inexpensive plates and solvents. [1]Very high. Significant capital investment for the instrument, plus high-purity solvents and maintenance costs.
Information Qualitative. Shows presence/absence of spots. Rf value provides a clue to identity.Confirmatory. Provides retention time and definitive molecular weight for structural confirmation. [11]Can be quantitative. [8]
Ease of Use Simple to perform with minimal training. [1]Requires significant expertise for operation, method development, and data interpretation.
Common Use Case Rapid, real-time checks at the chemist's bench to quickly gauge reaction progress. [12]Definitive confirmation of reaction completion and product identity, analysis of complex mixtures, impurity profiling. [13][14]

Scientific Integrity and Regulatory Context

In a drug development setting, analytical methods must be reliable. While in-process reaction monitoring does not require the full validation mandated for final product release, the principles outlined in guidelines like the ICH Q2(R2) are instructive. [15][16]The core objective is to demonstrate that an analytical procedure is "fit for the intended purpose." [15]

  • Trustworthiness in TLC: The use of a starting material standard and a co-spot on every plate is a built-in system suitability test. It validates that under the specific conditions of that run, the starting material's position is known, lending high confidence to the assessment of its disappearance in the reaction lane. [2]* Trustworthiness in LC-MS: The power of LC-MS lies in its dual confirmation. A peak at the expected retention time that also displays the correct molecular weight provides irrefutable evidence of a compound's identity. [6]This self-validating system is why LC-MS is considered an authoritative technique for structural confirmation. [17]

Conclusion

TLC and LC-MS are not competitors but partners in the validation of reaction completion. TLC is the rapid, indispensable tool for frequent, qualitative checks, allowing chemists to efficiently track a reaction's progress without leaving the fume hood. It provides the immediate feedback necessary to make timely decisions. LC-MS, in contrast, provides the definitive, high-confidence data required to unambiguously confirm the outcome of a reaction. It verifies that the new chromatographic peak is indeed the desired product and can reveal the presence of unexpected byproducts or isomers that TLC might miss.

A proficient drug development professional leverages the strengths of both techniques, using TLC for its speed and convenience during the reaction and employing LC-MS for the final, authoritative confirmation that the synthetic goal has been achieved.

References

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC - NIH. (n.d.).
  • 2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18).
  • Thin-layer chromatography - Wikipedia. (n.d.).
  • Chromatography in Drug Development - ILT - Integrated Liner Technologies. (2024, February 8).
  • Chromatography Techniques: Applications in Drug Development. (2023, April 28).
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
  • Monitoring Chemical Reactions: Process & Example - Video - Study.com. (n.d.).
  • The crucial role of chromatography in drug discovery - SCION Instruments. (n.d.).
  • How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.).
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30).
  • Chromatographic Techniques in Drug Analysis - Walsh Medical Media. (n.d.).
  • Help with LC-MS interpretation : r/chemistry - Reddit. (2016, March 1).
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17).
  • Application of Liquid Chromatography-Selected Reaction Monitoring Mass Spectrometry in the Analysis of Synaptic Trafficking Events - Thermo Fisher Scientific. (2013, April 3).
  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx. (n.d.).
  • How Do You Interpret Data From An LC-MS? - Chemistry For Everyone - YouTube. (2025, June 14).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.).
  • Fundamental Guide to - Liquid Chromatography Mass Spectrometry (LCMS) - Shimadzu. (n.d.).
  • Liquid chromatography–mass spectrometry - Wikipedia. (n.d.).
  • Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. (n.d.).
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • How do you interpret LC-MS data? - ResearchGate. (2014, February 28).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • LC-MS Interpretation - CHROMacademy. (n.d.).
  • Discrepancy between TLC and LC-MS? - ResearchGate. (2014, June 12).
  • Combination of Thin-Layer Chromatography and Mass Spectrometry Using Cluster-Induced Desorption/Ionization | ACS Omega. (2019, December 20).
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  • Efficacy Guidelines - ICH. (n.d.).

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A Comparative Guide to the Analysis of Reaction Intermediates in the Synthesis of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methylnicotinonitrile is a key building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic agents. The efficiency and purity of its synthesis are paramount for downstream applications. A critical aspect of optimizing any synthetic route is a thorough understanding of the reaction mechanism and the transient species that govern the transformation. This guide provides an in-depth analysis of the reaction intermediates encountered in the primary synthetic route to this compound and compares it with a viable alternative pathway. By examining the formation and characterization of these intermediates, we aim to provide researchers with the insights necessary to enhance reaction control, improve yields, and minimize impurities.

Primary Synthetic Route: The Sandmeyer Reaction of 6-Amino-2-methylnicotinonitrile

The most prevalent and industrially scalable method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This classical transformation involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed displacement of the diazonium group with a bromide. The starting material for this route is 6-Amino-2-methylnicotinonitrile.

Reaction Pathway and Key Intermediates

The synthesis proceeds through two principal stages, each involving critical intermediates:

  • Diazotization of 6-Amino-2-methylnicotinonitrile: The first step is the conversion of the primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C).[3][4]

    The key intermediate in this stage is the 6-cyano-2-methylpyridine-6-diazonium salt . This species is highly reactive and is not isolated. Its formation is crucial for the subsequent substitution reaction. The low temperature is essential to prevent the premature decomposition of the diazonium salt.

  • Copper-Catalyzed Bromination: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr) in HBr. The copper(I) catalyst facilitates the displacement of the diazonium group (N₂) by a bromide ion, yielding the final product, this compound.[2][4]

    This stage involves a radical mechanism, a hallmark of the Sandmeyer reaction.[1] The proposed intermediates include an aryl radical formed upon the loss of nitrogen gas from the diazonium salt, which then abstracts a bromine atom from the copper(II) bromide species formed during the catalytic cycle.

Visualizing the Primary Pathway

Sandmeyer Reaction Pathway Start 6-Amino-2-methylnicotinonitrile Intermediate1 6-Cyano-2-methylpyridine-6-diazonium Salt (In situ) Start->Intermediate1 NaNO₂, HBr 0-5 °C Intermediate2 Aryl Radical Intermediate Intermediate1->Intermediate2 CuBr Loss of N₂ Product This compound Intermediate2->Product + Br

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Alternative Synthetic Route: From 2-Methyl-6-nitronicotinonitrile

An alternative approach to this compound avoids the direct handling of the potentially hazardous Sandmeyer reaction conditions by starting from a nitro-substituted precursor. This route involves the reduction of 2-methyl-6-nitronicotinonitrile to 6-amino-2-methylnicotinonitrile, which can then be subjected to the Sandmeyer reaction as described above, or potentially other halogenation methods.

Reaction Pathway and Key Intermediates
  • Nitration of a 2-Methylnicotinonitrile Precursor: This route would begin with the nitration of a suitable 2-methylnicotinonitrile derivative to introduce the nitro group at the 6-position.

  • Reduction of the Nitro Group: The key step in this alternative pathway is the reduction of 2-methyl-6-nitronicotinonitrile to 6-amino-2-methylnicotinonitrile . This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl).

    The primary intermediate in this stage is the starting material itself, 2-methyl-6-nitronicotinonitrile . The reaction proceeds through various nitroso and hydroxylamine intermediates which are typically not isolated.

Visualizing the Alternative Pathway

Alternative Synthesis Pathway Start 2-Methylnicotinonitrile Precursor Nitro_Intermediate 2-Methyl-6-nitronicotinonitrile Start->Nitro_Intermediate Nitration Amino_Product 6-Amino-2-methylnicotinonitrile Nitro_Intermediate->Amino_Product Reduction (e.g., H₂/Pd-C) Final_Product This compound Amino_Product->Final_Product Sandmeyer Reaction

Caption: An alternative synthetic route to this compound via a nitro intermediate.

Comparative Analysis of Reaction Intermediates

FeaturePrimary Route (Sandmeyer)Alternative Route (via Nitro Intermediate)
Key Intermediate 6-Cyano-2-methylpyridine-6-diazonium Salt2-Methyl-6-nitronicotinonitrile
Intermediate Stability Highly unstable, generated in situ at low temperatures.[3]Stable, isolable solid.
Handling Considerations Diazonium salts can be explosive when isolated and dry.[3]Nitroaromatic compounds can be energetic and should be handled with care.
Analytical Characterization Indirectly characterized through product formation and trapping experiments. In situ monitoring via low-temperature NMR or IR is possible but challenging.Directly characterizable by standard spectroscopic techniques (NMR, IR, MS).
Reaction Control Requires precise temperature control to prevent decomposition and side reactions.The reduction step is generally robust and less sensitive to temperature fluctuations.
Side Products Phenolic byproducts from reaction with water, and deamination products.Incomplete reduction can lead to nitroso or hydroxylamine impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 6-Amino-2-methylnicotinonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 6-Amino-2-methylnicotinonitrile in 48% hydrobromic acid, maintaining the temperature below 5 °C with an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: Reduction of 2-Methyl-6-nitronicotinonitrile

Materials:

  • 2-Methyl-6-nitronicotinonitrile

  • Palladium on carbon (10%)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • In a hydrogenation vessel, dissolve 2-Methyl-6-nitronicotinonitrile in methanol or ethanol.

  • Carefully add 10% palladium on carbon catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 6-Amino-2-methylnicotinonitrile, which can be used in the subsequent Sandmeyer reaction without further purification if of sufficient purity.

Analytical Techniques for Intermediate Characterization

A suite of analytical techniques is essential for the identification and characterization of reaction intermediates.

TechniqueApplication in Intermediate Analysis
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about stable intermediates like 2-methyl-6-nitronicotinonitrile. Low-temperature NMR can be used for in situ monitoring of the formation of the diazonium salt.[5]
Infrared (IR) Spectroscopy Useful for identifying functional groups. The disappearance of the N-H stretches of the starting amine and the appearance of the diazonium salt's characteristic absorption can be monitored in situ.
Mass Spectrometry (MS) Determines the molecular weight of stable intermediates and can be used to identify products from trapping experiments of reactive intermediates like aryl radicals.[5]
High-Performance Liquid Chromatography (HPLC) Monitors the progress of the reaction by separating and quantifying the starting materials, intermediates, and products.
Spectroscopic Data Comparison
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (cm⁻¹)
6-Amino-2-methylnicotinonitrile Aromatic protons (2H), Methyl protons (3H), Amino protons (2H, broad)Aromatic carbons, Methyl carbon, Cyano carbon133.15 (M⁺)[5]~3400-3200 (N-H stretch), ~2220 (C≡N stretch)
2-Methyl-6-nitronicotinonitrile (Predicted) Aromatic protons (2H), Methyl protons (3H)Aromatic carbons, Methyl carbon, Cyano carbon, Carbon bearing nitro group177.14 (M⁺)~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ stretch)
This compound Aromatic protons (2H), Methyl protons (3H)Aromatic carbons, Methyl carbon, Cyano carbon, Carbon bearing bromine195.98/197.98 (M⁺, M⁺+2)[2]~2225 (C≡N stretch)

Note: Predicted data is based on analogous compounds and substituent effects.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process in pharmaceutical development. The Sandmeyer reaction of 6-Amino-2-methylnicotinonitrile remains the most direct and established route. A thorough understanding of the key diazonium salt intermediate, despite its transient nature, is crucial for optimizing reaction conditions and ensuring a safe and efficient process. The alternative route through a stable nitro intermediate offers advantages in terms of handling and characterization of the key intermediate, but adds steps to the overall synthesis.

Future research in this area could focus on the development of continuous flow processes for the Sandmeyer reaction, which can enhance safety by minimizing the accumulation of the unstable diazonium intermediate. Furthermore, the application of advanced in situ analytical techniques, such as rapid-injection NMR and process IR, can provide real-time kinetic and mechanistic data, leading to more robust and optimized synthetic protocols.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635. [https://doi.org/10.1002/cber.18840170219]
  • BLD Pharm. 6-Amino-2-methylnicotinonitrile. [https://www.bldpharm.com/products/183428-90-2.html]
  • Byju's. Sandmeyer Reaction Mechanism. [https://byjus.com/chemistry/sandmeyer-reaction/]
  • BLD Pharm. This compound. [https://www.bldpharm.com/products/1003711-39-4.html]
  • Organic Chemistry Portal. Sandmeyer Reaction. [https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

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A Researcher's Guide to Absolute Structure Confirmation: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is not merely a structural detail—it is a critical determinant of biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][3] Therefore, unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of modern pharmaceutical science. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for this purpose.[1][2][4][5][6] This guide provides an in-depth exploration of the principles and practice of X-ray crystallography for absolute structure determination, alongside a critical comparison with alternative and complementary techniques.

The Challenge of Chirality and the Power of X-ray Crystallography

Chiral molecules, by definition, lack a plane of symmetry and exist as a pair of enantiomers.[1] While these enantiomers share identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This necessitates the determination of the absolute spatial arrangement of substituents around a stereocenter, a task for which X-ray crystallography is uniquely suited.[1][7] By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, we can generate a three-dimensional electron density map that reveals the precise location of each atom in the crystal lattice, thereby establishing the molecule's absolute configuration.[1]

The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion or resonant scattering.[8][9][10] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of those X-rays by that atom undergoes a phase shift.[8][10][11] This phase shift breaks the otherwise perfect symmetry of the diffraction pattern known as Friedel's Law, which states that the intensities of reflections from opposite sides of a crystal plane (h,k,l and -h,-k,-l) are equal.[8][12][13] The resulting intensity differences between these Bijvoet pairs (or Friedel pairs) are directly related to the absolute configuration of the molecule.[12][13][14]

The Cornerstone of Absolute Structure Determination: The Flack Parameter

A key metric in the determination of absolute configuration by X-ray crystallography is the Flack parameter , introduced by H.D. Flack.[15][16] This parameter is a refined value that quantifies the molar fraction of the inverted enantiomer in the crystal.[17] A Flack parameter close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct.[15][18] Conversely, a value near 1 suggests that the inverted structure is the correct one.[15] A value around 0.5 may indicate a racemic mixture or twinning.[15] The Flack parameter has become a standard and essential output for any crystallographic structure determination of a chiral material.[16][18]

It is important to note that the strength of the anomalous scattering signal, and thus the precision of the Flack parameter, is dependent on the presence of atoms with significant anomalous scattering power at the X-ray wavelength used.[19] Traditionally, this required the presence of "heavy" atoms (e.g., bromine, chlorine, sulfur) in the molecule.[7][19] However, with advancements in diffractometer technology and data analysis methods, it is now often possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen.[19]

A Comparative Landscape of Analytical Techniques

While X-ray crystallography is the gold standard, it is not without its limitations, the primary one being the requirement for a suitable single crystal.[5][20] When crystallization is challenging or impossible, other techniques must be employed.

Technique Principle Sample Requirements Strengths Limitations
X-ray Crystallography Anomalous dispersion of X-rays by a single crystal.[8][9]High-quality single crystal.[20]Unambiguous, direct determination of 3D structure and absolute configuration.[1][4][5]Crystal growth can be a significant bottleneck.[5][20]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[21][22][23]Solution of the pure enantiomer.Does not require crystallization; provides solution-state conformation.[3][22]Requires comparison to computationally predicted spectra; can be less definitive for highly flexible molecules.[3][21]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[1][24]Solution of the pure enantiomer.Sensitive to the electronic structure and conformation of chromophores.[24][25]Interpretation can be complex and often requires computational support; relies on the presence of a suitable chromophore.[24][25][26]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to create diastereomeric environments that can be distinguished by NMR.[1][27]Pure sample, derivatization may be necessary.Provides detailed structural information in solution.Indirect method; relies on the successful synthesis of diastereomers and unambiguous spectral assignment.[27]

Experimental Workflows: A Practical Guide

X-ray Crystallography for Absolute Structure Determination

The successful determination of absolute configuration by X-ray crystallography involves a meticulous workflow, from crystal selection to data analysis.

Xray_Workflow cluster_crystal Crystal Preparation & Mounting cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Absolute Configuration Crystal_Selection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Data_Collection Collect diffraction data on a diffractometer Mounting->Data_Collection Friedel_Pairs Ensure collection of Friedel/Bijvoet pairs Data_Collection->Friedel_Pairs Integration Integrate reflection intensities Friedel_Pairs->Integration Structure_Solution Solve the crystal structure (determine atomic positions) Integration->Structure_Solution Refinement Refine the structural model against the data Structure_Solution->Refinement Flack_Parameter Calculate and analyze the Flack parameter Refinement->Flack_Parameter Validation Validate the final structure Flack_Parameter->Validation

Figure 1. Workflow for absolute structure determination by X-ray crystallography.

Step-by-Step Protocol:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Carefully mount the crystal on a suitable support, such as a glass fiber or a cryoloop, using a minimal amount of adhesive or oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of an X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Set up a data collection strategy that ensures high redundancy and complete coverage of the reciprocal space, including the measurement of Friedel/Bijvoet pairs.[12][13]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection indices and their corresponding intensities.

    • Apply corrections for absorption and other experimental factors.

    • Solve the crystal structure using direct methods, Patterson methods, or dual-space methods to obtain an initial model of the atomic positions.[11]

  • Structure Refinement and Absolute Configuration Determination:

    • Refine the structural model by minimizing the difference between the observed and calculated structure factors.

    • During the final stages of refinement, introduce the Flack parameter to be refined against the data.[15]

    • Analyze the value and standard uncertainty of the Flack parameter to determine the absolute configuration.[18] A value close to 0 with a small error indicates the correct absolute configuration, while a value near 1 suggests the opposite enantiomer.[15]

    • Validate the final structure using crystallographic software to check for geometric reasonability and other quality indicators.

Vibrational Circular Dichroism (VCD) as a Powerful Alternative

When single crystals are not forthcoming, VCD offers a robust solution-phase method for absolute configuration determination.[3][22]

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_analysis Comparison & Assignment Sample_Prep Prepare a solution of the enantiopure sample VCD_Measurement Measure the VCD and IR spectra Sample_Prep->VCD_Measurement Comparison Compare the experimental VCD spectrum with the calculated spectrum VCD_Measurement->Comparison Conformational_Search Perform a conformational search for one enantiomer DFT_Calculation Calculate the VCD and IR spectra for the lowest energy conformers using DFT Conformational_Search->DFT_Calculation Boltzmann_Averaging Generate a Boltzmann-averaged calculated spectrum DFT_Calculation->Boltzmann_Averaging Boltzmann_Averaging->Comparison Assignment Assign the absolute configuration based on the best match Comparison->Assignment

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromo-2-methylnicotinonitrile (CAS No. 1003711-39-4), a halogenated aromatic nitrile. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing regulatory mandates with field-proven safety practices to ensure a self-validating system of chemical handling.

Hazard Assessment: Understanding the "Why"

Proper disposal protocols are not arbitrary; they are directly dictated by the inherent hazards of the substance. This compound is a compound that requires careful handling due to its combination of a brominated pyridine ring and a nitrile functional group. While a comprehensive toxicological profile is not widely published, the Globally Harmonized System (GHS) classifications and data from analogous structures provide a clear mandate for treating this chemical as hazardous waste.[1]

The primary risks associated with this compound are summarized below:

Hazard CategoryGHS ClassificationRationale and Recommended Precautions
Acute Toxicity (Oral) H302: Harmful if swallowedThe nitrile group (-CN) can exhibit toxicity. Avoid ingestion by prohibiting eating, drinking, or smoking in the laboratory and washing hands thoroughly after handling.[1][2][3]
Skin Irritation H315: Causes skin irritationThe aromatic and halogenated nature of the molecule can cause significant skin irritation upon contact.[1] Always wear nitrile gloves and a lab coat to prevent dermal exposure.[2][3]
Eye Irritation H319: Causes serious eye irritationDirect contact with eyes can cause significant damage.[1] Chemical safety goggles with side shields are mandatory when handling this compound.
Respiratory Irritation H335: May cause respiratory irritationIf the compound is a fine powder or is aerosolized, it can irritate the respiratory tract.[1] All handling of the solid or its solutions should occur within a certified chemical fume hood.[4]

Furthermore, as a brominated organic compound, its thermal decomposition can release hazardous substances such as hydrogen bromide and oxides of nitrogen.[5] This critical fact underpins the requirement for high-temperature incineration as the final disposal method, as uncontrolled burning or conventional landfilling would release these toxic and corrosive byproducts into the environment.[5][6]

Regulatory Framework: The Legal Mandate

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its chemical structure, this waste must be classified as halogenated organic waste .[7][8] This classification is critical because it mandates a specific disposal pathway and expressly forbids mixing with non-halogenated solvent waste.[7] Improper segregation can lead to regulatory fines and complicates the disposal process for entire waste streams.

Core Disposal Workflow

The logical flow for managing this chemical waste, from generation to pickup, is crucial for maintaining safety and compliance. The following diagram illustrates this mandatory workflow.

DisposalWorkflow cluster_lab Laboratory Operations cluster_saa Satellite Accumulation Area (SAA) cluster_ehs EHS / Waste Contractor Generate Step 1: Generate Waste (e.g., residual solid, contaminated consumables, solutions) Assess Step 2: Hazard Assessment Is it this compound or contaminated with it? Generate->Assess Segregate Step 3: Segregate Waste Place in 'Halogenated Organic Waste' stream Assess->Segregate Yes Containerize Step 4: Select & Fill Container Use compatible, sealed container. Fill to <90% capacity. Segregate->Containerize Label Step 5: Label Container Attach Hazardous Waste Label immediately Containerize->Label Store Step 6: Store Safely Place in designated SAA. Ensure secondary containment. Label->Store Pickup Step 7: Arrange Pickup Contact EHS for disposal by a licensed contractor Store->Pickup Container is full or accumulation time limit reached Dispose Step 8: Final Disposal High-temperature incineration Pickup->Dispose

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step protocol is essential for safety and compliance.

Objective: To safely collect and store waste containing this compound for final disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Designated hazardous waste container (glass or polyethylene are generally suitable) with a screw-top lid.

  • Secondary containment (e.g., a plastic tub or tray).

  • Hazardous waste label (provided by your institution's Environmental Health & Safety department).

Methodology:

  • Don PPE: Before handling the chemical or its waste, put on all required PPE.

  • Identify and Segregate Waste Streams:

    • Treat any material contaminated with this compound as hazardous waste. This includes residual solid, solutions, and contaminated lab supplies (e.g., weighing paper, pipette tips, gloves).

    • Maintain separate waste containers for halogenated and non-halogenated organic waste.[7][8] Never mix these two streams.

  • Containerize Waste:

    • For liquid waste (e.g., reaction mother liquor, solutions), carefully pour it into the designated "Halogenated Organic Waste" container using a funnel to prevent spills on the container's exterior.[7]

    • For solid waste (e.g., contaminated gloves, paper towels), collect it in a separate, clearly labeled bag or solid waste container also designated for halogenated waste.

    • Crucially, do not fill liquid containers beyond 90% capacity to allow for vapor expansion and prevent spills.[7]

    • Tightly seal the container lid after adding waste.[3]

  • Label the Container Immediately:

    • As soon as the first drop of waste enters the container, affix a hazardous waste label.

    • Fill out the label completely, including:

      • The full chemical name: "this compound" and any other components.

      • The hazard characteristics (e.g., "Toxic," "Irritant").

      • The accumulation start date.

  • Store in a Satellite Accumulation Area (SAA):

    • Place the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.

    • The container must be kept within a secondary containment tray or tub capable of holding 110% of the volume of the largest container.

  • Arrange for Final Disposal:

    • Once the container is full (or approaching the institutional time limit for accumulation), contact your Environmental Health and Safety (EHS) office to schedule a waste pickup.

    • Do not attempt to dispose of the chemical via drain or in regular trash.[4] The final disposal must be handled by a licensed hazardous waste contractor who will use high-temperature incineration to destroy the compound safely.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is vital.

  • Alert Personnel: Notify colleagues in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact EHS.

  • Don Additional PPE: Before cleanup, ensure you are wearing double nitrile gloves, safety goggles, and a lab coat. A respirator may be necessary if the spill generates dust.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • For Liquids: Surround the spill with absorbent pads or dikes.

  • Clean Up: Carefully collect the absorbent material and spilled substance using non-sparking tools. Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.

  • Dispose of Waste: All cleanup materials must be disposed of as halogenated hazardous waste.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). Product Details: this compound.
  • ChemSrc. (n.d.). This compound Price.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 6-Bromo-2-methylnicotinonitrile. As a compound featuring both a brominated pyridine ring and a nitrile group, it warrants a cautious and informed approach to minimize exposure and ensure laboratory safety. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks of this compound

Based on data from similar compounds such as Bromoacetonitrile, 2-Bromo-6-methylpyridine, and various brominated nicotinonitrile derivatives, the primary anticipated hazards of this compound include:

  • Acute Toxicity: High toxicity is expected via oral, dermal, and inhalation routes.[1][2] Nitrile compounds can be toxic, and the bromo-substitution can enhance this effect.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2][4]

Therefore, all handling of this compound should be performed with the assumption that the compound is hazardous. A comprehensive Chemical Hygiene Plan (CHP) is essential for outlining procedures to minimize all routes of exposure.[5][6]

Core Principles of Personal Protective Equipment (PPE)

The hierarchy of controls in laboratory safety prioritizes engineering and administrative controls over PPE.[7] However, PPE serves as the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks.

Essential Personal Protective Equipment for this compound

Hand Protection: The First Line of Defense

Recommendation: Nitrile gloves are the recommended choice for handling this compound.[8][9][10][11][12]

Causality: Nitrile gloves offer superior resistance to a wide range of chemicals, including those with aromatic and halogenated components, when compared to latex or vinyl gloves.[10] They also provide excellent puncture resistance, which is crucial for preventing accidental skin contact.[9]

Protocol:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[13]

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashing, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal.[14][15]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[13][16]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Recommendation: Chemical splash goggles are the minimum requirement. A face shield worn over safety glasses is recommended when there is a significant risk of splashing.

Causality: The potential for serious eye irritation necessitates robust eye protection.[1][2] Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against chemical splashes.

Protocol:

  • Selection: Choose ANSI Z87.1-rated chemical splash goggles for a secure fit that protects against liquid splashes.

  • Face Shield Integration: For procedures such as preparing solutions from solid material or conducting reactions with the potential for vigorous effervescence, a face shield provides an essential extra layer of protection for the entire face.

  • Maintenance: Clean and inspect eye and face protection regularly.

Protective Clothing: Minimizing Skin Exposure

Recommendation: A buttoned, long-sleeved laboratory coat is mandatory.

Causality: A lab coat protects street clothing and underlying skin from contamination in the event of a spill or splash.

Protocol:

  • Material: Choose a lab coat made of a material appropriate for the chemicals being handled. For this compound, a standard cotton/polyester blend is acceptable for minor splashes, but a chemically resistant material should be considered for larger-scale work.

  • Fit: The lab coat should fit properly and be fully buttoned to provide maximum coverage.

  • Laundering: Do not take contaminated lab coats home. Utilize a professional laundry service that is equipped to handle contaminated laboratory clothing.

Respiratory Protection: Addressing Inhalation Hazards

Recommendation: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is required when engineering controls are insufficient to control airborne concentrations.

Causality: The potential for respiratory irritation and the unknown inhalation toxicity of this compound demand a cautious approach.[1][2][4]

Protocol:

  • Engineering Controls First: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize the generation of airborne contaminants.

  • Respirator Program: The use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[6]

  • Cartridge Selection: The choice of cartridge depends on the specific form of the chemical being handled. A combination cartridge is recommended to protect against both vapors and particulates.

PPE Selection Guide for Common Laboratory Operations

Operation Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab CoatRequired if not in a fume hood
Preparing Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab CoatRecommended if not in a fume hood
Running Reactions Nitrile GlovesChemical Splash GogglesLab CoatAs needed based on risk assessment
Work-up & Purification Nitrile GlovesChemical Splash GogglesLab CoatAs needed based on risk assessment

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_hazards Hazard Identification cluster_ppe PPE Selection cluster_disposal Disposal start Assess the planned procedure (e.g., weighing, solution prep, reaction) hazards Consult SDS of analogous compounds: - Acute Toxicity (oral, dermal, inhalation) - Skin/Eye Irritation - Respiratory Irritant start->hazards Identify Potential Risks hand Hand Protection: Nitrile Gloves (Double Gloving Recommended) hazards->hand Select Based on Dermal Hazard eye Eye/Face Protection: Chemical Splash Goggles (Face Shield for Splash Risk) hazards->eye Select Based on Eye Irritation body Protective Clothing: Lab Coat hazards->body Select to Prevent Skin Contact resp Respiratory Protection: Required if Engineering Controls are Insufficient hazards->resp Select Based on Inhalation Hazard disposal Dispose of all contaminated PPE as hazardous waste. hand->disposal eye->disposal body->disposal resp->disposal

Caption: PPE Selection Workflow for this compound.

Disposal of Contaminated PPE

All PPE that has come into contact with this compound must be considered hazardous waste.

Operational Plan:

  • Segregation: Establish a designated, clearly labeled waste container for contaminated PPE in the immediate work area.

  • Doffing Area: Designate a specific area for the removal of PPE to prevent the spread of contamination.

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[14][15]

By adhering to these rigorous, evidence-based PPE protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7).
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1).
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). National Institutes of Health.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • General Rules for Working with Chemicals. (n.d.). Compliance and Risk Management.
  • SAFETY DATA SHEET - Bromoacetonitrile. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - 3-AMINO-6-BROMO-N-METHYLPICOLINAMIDE. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - 6-Bromo-2-picoline. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 6-Bromo-2-methylquinoline. (n.d.). Fisher Scientific.
  • 6-BROMO-2,2-DIMETHYLHEXANENITRILE SDS. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - 1-Bromo-2-methylpropane. (2012, March 23). Fisher Scientific.
  • Safety Data Sheet - 2-Bromo-5-methylnicotinonitrile. (2024, November 1). Aaronchem.
  • SAFETY DATA SHEET - 2-Bromo-2-methylpropane. (2025, August 8). Sigma-Aldrich.
  • MSDS of 2-Bromo-5,6-dimethyl-nicotinonitrile. (2025, December 30). Capot Chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.